2-Chloroacetohydrazide hydrochloride
Description
BenchChem offers high-quality 2-Chloroacetohydrazide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroacetohydrazide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloroacetohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJXMVMOBKTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061224 | |
| Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-83-7 | |
| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Chloroacetohydrazide Hydrochloride
The following technical guide details the properties, synthesis, and applications of 2-Chloroacetohydrazide Hydrochloride , a critical bifunctional building block in medicinal chemistry.
A Bifunctional Lynchpin in Heterocyclic Synthesis and Covalent Drug Discovery
Executive Summary
2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) serves as a high-value intermediate in the synthesis of bioactive heterocycles.[1] Distinguished by its dual reactivity—possessing both an electrophilic
Physicochemical Profile & Identity
The hydrochloride salt is the preferred form for storage and handling due to the inherent instability and hygroscopicity of the free base.
| Property | Specification |
| IUPAC Name | 2-Chloroacetohydrazide hydrochloride |
| Common Synonyms | Chloroacetylhydrazide HCl; Chloroacetic acid hydrazide HCl |
| CAS Number | 868-83-7 |
| Molecular Formula | |
| Molecular Weight | 144.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |
| Melting Point | >160°C (Decomposes) |
| Acidity (pKa) | The hydrazide nitrogen is weakly basic; protonation occurs at the terminal amine.[1] |
| Stability | Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. |
Structural Reactivity Analysis
The utility of 2-chloroacetohydrazide hydrochloride stems from its orthogonal reactivity . It allows for sequential functionalization, enabling the rapid assembly of complex molecular architectures.
-
Nucleophilic Hydrazide (
): The terminal amino group is a potent nucleophile. It readily condenses with aldehydes and ketones to form hydrazones (Schiff bases) or reacts with activated carboxylic acids/esters to form diacylhydrazines. -
Electrophilic
-Carbon ( ): The carbon adjacent to the carbonyl is activated by the electron-withdrawing chlorine and carbonyl group, making it highly susceptible to displacement by amines, thiols, or alkoxides. -
Cyclization Potential: Under dehydrating conditions (e.g.,
, ) or with carbon disulfide ( ), the molecule undergoes intramolecular cyclization to form 5-membered heterocycles.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Caption: Divergent synthetic pathways originating from the 2-chloroacetohydrazide scaffold.
Applications in Drug Discovery[3][4][5]
4.1. Heterocyclic Library Generation
The primary application is the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . These rings are privileged structures in medicinal chemistry, acting as bioisosteres for esters and amides with improved metabolic stability.
-
Mechanism: Reaction with
in alkaline solution yields the oxadiazole-2-thione or thiadiazole tautomers. -
Relevance: These cores are found in antimicrobial agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors.
4.2. Covalent Fragment Screening (Targeted Protein Degradation)
Recent studies have identified the chloroacetohydrazide motif as a covalent warhead .
-
Target: Ubiquitin C-terminal Hydrolase L1 (UCHL1).
-
Mechanism: The
-chloro group undergoes nucleophilic attack by the active site cysteine of the enzyme, forming an irreversible covalent bond. This specific scaffold was identified via fragment-based screening to inhibit UCHL1, a target implicated in cancer metastasis and neurodegeneration [1].[2]
4.3. Impurity Profiling (Sitagliptin)
In the synthesis of Sitagliptin (Januvia), 2-chloroacetohydrazide is a known process impurity (Impurity 116).
-
Origin: It can arise from the reaction of hydrazine with chloroacetyl chloride or ethyl chloroacetate carryover.
-
Control: Due to its potential genotoxicity (alkylating agent), strict limits are enforced in pharmaceutical active ingredients (APIs).
Experimental Protocols
Protocol A: Synthesis of 2-Chloroacetohydrazide Hydrochloride
Note: This reaction is highly exothermic. Proper cooling is essential.
Reagents: Ethyl chloroacetate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent), HCl (conc. or gas).
-
Preparation: Dissolve ethyl chloroacetate (0.1 mol) in absolute ethanol (50 mL) and cool the solution to 0°C in an ice bath.
-
Addition: Add hydrazine hydrate (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is vigorous.
-
Stirring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Salt Formation: Cool the mixture back to 0°C. Add concentrated HCl dropwise (or bubble dry HCl gas) until the pH reaches ~2. A white precipitate will form.[3]
-
Isolation: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted hydrazine.
-
Drying: Dry under vacuum at 40°C.
-
Quality Control: Verify identity via melting point and
-NMR ( ).
Protocol B: General Synthesis of 1,3,4-Oxadiazole-2-thiones
Context: Converting the hydrazide to a bioactive heterocycle.
-
Dissolution: Dissolve 2-chloroacetohydrazide HCl (10 mmol) in ethanol (30 mL).
-
Basification: Add KOH (22 mmol) dissolved in water (5 mL). Stir until clear.
-
Cyclization: Add carbon disulfide (
, 15 mmol) dropwise. Reflux the mixture for 6–8 hours. Evolution of gas indicates reaction progress (use a scrubber). -
Workup: Concentrate the solvent, dilute with water, and acidify with dilute HCl. The solid product (oxadiazole derivative) precipitates.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis of the hydrochloride salt from ethyl chloroacetate.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Precautions:
-
Wear nitrile gloves and a P95 respirator.
-
Handle in a fume hood to avoid inhalation of dust.
-
Incompatibility: Avoid contact with strong bases (liberates free hydrazine) and strong oxidizers.
-
References
-
Resnick, E., et al. (2024). "Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 12966164, 2-Chloroacetohydrazide hydrochloride." PubChem.
-
ChemScene. (n.d.). "2-Chloroacetohydrazide hydrochloride Product Information." ChemScene.
-
LookChem. (n.d.). "2-Chloroacetohydrazide hydrochloride CAS 868-83-7 Properties and Safety." LookChem.
-
Ishak, E. A., et al. (2024). "Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives." ResearchGate.[6]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. chemos.de [chemos.de]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
2-Chloroacetohydrazide hydrochloride CAS number 868-83-7
An In-Depth Technical Guide to 2-Chloroacetohydrazide Hydrochloride (CAS 868-83-7)
Foreword: A Senior Application Scientist's Perspective
In the landscape of synthetic chemistry and drug discovery, certain building blocks distinguish themselves not by their complexity, but by their versatile reactivity and strategic utility. 2-Chloroacetohydrazide hydrochloride is a prime example of such a reagent. At first glance, it is a simple bifunctional molecule. However, a deeper analysis reveals a powerful tool for molecular construction. The inherent reactivity of the chloroacetyl group as an electrophile, combined with the nucleophilicity of the hydrazide moiety, creates a "push-pull" system that medicinal chemists and process scientists can exploit to forge a diverse array of complex molecular architectures.
This guide is structured to move beyond a simple recitation of facts. It is designed to provide a causal understanding of why this reagent is selected, how its reactivity is controlled, and where its application can be most impactful. We will explore its fundamental properties, delve into its synthetic utility with a focus on logical reaction pathways, and highlight its emerging role in cutting-edge therapeutic development, such as covalent inhibitor design. The protocols and workflows described herein are presented not merely as instructions, but as self-validating systems, encouraging critical thinking about reaction monitoring, purification, and characterization—the cornerstones of robust scientific practice.
Core Physicochemical & Safety Profile
Understanding the fundamental characteristics of 2-Chloroacetohydrazide hydrochloride is the prerequisite for its effective and safe utilization in any research or development setting. The hydrochloride salt form is deliberate, serving to enhance the compound's stability and aqueous solubility compared to its freebase counterpart, making it more amenable to handling and use in various reaction conditions.[1][2]
Physicochemical Data
The key properties of 2-Chloroacetohydrazide hydrochloride are summarized below. This data is essential for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior during reactions and work-ups.
| Property | Value | Source |
| CAS Number | 868-83-7 | PubChem[3] |
| Molecular Formula | C₂H₆Cl₂N₂O | ChemScene[4] |
| Molecular Weight | 144.99 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid | CymitQuimica[2] |
| Solubility | Soluble in water and ethanol | LookChem[1] |
| Boiling Point | 316.3°C at 760 mmHg (Predicted) | LookChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 3 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
GHS Safety & Handling Profile
As with any reactive chemical intermediate, stringent adherence to safety protocols is mandatory. The compound is classified with specific hazards that necessitate careful handling in a controlled laboratory environment.
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Data sourced from ChemScene[4])
Recommended Handling & Storage Protocol:
-
Engineering Controls: Always handle this material within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]
-
Handling: Avoid dust generation and accumulation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4][8]
Synthesis & Reactivity: A Versatile Synthetic Hub
The synthetic value of 2-Chloroacetohydrazide hydrochloride lies in its predictable and versatile reactivity, which allows it to serve as a cornerstone for building more complex molecules, particularly heterocycles.[9][10]
General Synthesis Pathway
The synthesis of 2-Chloroacetohydrazide hydrochloride is typically achieved via a two-step process. The first step involves the reaction of an activated chloroacetic acid derivative (such as chloroacetyl chloride or a chloroacetate ester) with hydrazine. The second step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
Caption: General synthesis workflow for 2-Chloroacetohydrazide hydrochloride.
The Duality of Reactivity: A Chemist's Toolkit
The power of this reagent comes from its two distinct reactive sites, which can be addressed selectively or used in tandem for cyclization reactions.
Caption: Reactivity and application hub of 2-Chloroacetohydrazide hydrochloride.
This dual reactivity makes it an ideal starting material for constructing a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[1][2][9] For instance, reaction with thiourea or thioamides leads to aminothiazoles, while reactions with carbon disulfide can initiate pathways to thiadiazoles.[11]
Application in Drug Discovery: Covalent Inhibition of UCHL1
A significant and modern application of the chloroacetohydrazide scaffold is in the design of covalent inhibitors for therapeutic targets.[12] Covalent inhibition offers advantages in potency and duration of action, and this scaffold provides a "warhead" capable of forming a stable bond with nucleophilic residues, such as cysteine, on a target protein.
A noteworthy example is the development of inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer and neurodegenerative diseases.[12][13] Fragment screening identified the chloroacetohydrazide scaffold as a potent covalent inhibitor of UCHL1.[12]
Mechanism of Covalent Inhibition: The chloroacetyl group acts as a mild electrophile. The catalytic cysteine residue in the active site of UCHL1 acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in a nucleophilic substitution reaction where the chlorine atom is displaced, forming a stable thioether bond between the inhibitor and the enzyme, thereby inactivating it.
Caption: Mechanism of covalent inhibition of UCHL1 by a chloroacetohydrazide scaffold.
This targeted inactivation of UCHL1 has shown efficacy in cellular models of metastasis, validating this scaffold as a promising starting point for developing novel cancer therapeutics.[12]
Experimental Protocol: Synthesis of a Thiazole Derivative
This protocol provides a representative example of using 2-Chloroacetohydrazide hydrochloride to synthesize a heterocyclic compound. The causality is explained at each step to create a self-validating workflow.
Objective: To synthesize N-(4-phenylthiazol-2-yl)acetohydrazide via cyclocondensation of 2-chloroacetohydrazide hydrochloride and phenylthiourea.
Materials:
-
2-Chloroacetohydrazide hydrochloride (1.0 eq)
-
Phenylthiourea (1.0 eq)
-
Ethanol (as solvent)
-
Sodium acetate (1.1 eq, as base)
-
TLC plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 7:3 Ethyl Acetate:Hexane, requires optimization)
-
Deionized water
Procedure:
-
Reaction Setup & Reagent Charging (Causality: Neutralization & Solubilization):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylthiourea (1.0 eq) and ethanol. Stir until fully dissolved.
-
Add sodium acetate (1.1 eq). This weak base is crucial to neutralize the hydrochloride salt of the starting material in situ, liberating the freebase 2-chloroacetohydrazide which is the active nucleophile for the subsequent reaction.
-
Add 2-Chloroacetohydrazide hydrochloride (1.0 eq) to the stirring solution.
-
-
Cyclocondensation Reaction (Causality: Heat to Overcome Activation Energy):
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol). The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the thiourea sulfur onto the electrophilic chloroacetyl carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Spot the starting materials and the reaction mixture. The disappearance of starting materials and the appearance of a new, single product spot indicates reaction completion. This avoids unnecessary heating that could lead to side products.
-
-
Work-up & Isolation (Causality: Precipitation of Product):
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. The organic product is typically insoluble in water and will precipitate out as a solid, separating it from the water-soluble salts (NaCl) and any remaining polar starting materials.
-
-
Purification (Causality: Removal of Impurities):
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water to remove residual salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). This process relies on the principle that the desired product has lower solubility in the cold solvent than the impurities, yielding a highly pure crystalline solid upon cooling.
-
-
Characterization (Causality: Structure Verification):
-
Dry the purified product under vacuum.
-
Obtain the melting point. A sharp melting point is an indicator of high purity.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm that the chemical structure matches the desired N-(4-phenylthiazol-2-yl)acetohydrazide. This provides definitive proof of a successful synthesis.[14]
-
Conclusion
2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) is a quintessential example of a versatile and powerful building block in modern organic synthesis. Its value is derived from its predictable bifunctional reactivity, enabling the efficient construction of diverse and complex molecules, particularly the heterocycles that form the backbone of many pharmaceuticals and agrochemicals.[1][2] The recent application of its core scaffold in the design of covalent inhibitors, such as those for UCHL1, underscores its continued relevance in cutting-edge drug discovery.[12] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in a safe and effective manner.
References
-
Title: Cas 868-83-7, 2-chloroacetohydrazide hydrochloride | Source: LookChem | URL: [Link]
- Title: CN111205266A - Synthetic method of 2-thiopheneacetic acid | Source: Google Patents | URL
-
Title: Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% | Source: Cole-Parmer | URL: [Link]
-
Title: S S Cl Cl | Source: OPCW | URL: [Link]
-
Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides | Source: PMC - NIH | URL: [Link]
-
Title: Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 | Source: PubMed | URL: [Link]
-
Title: Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 | Source: ResearchGate | URL: [Link]
-
Title: (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | Source: ResearchGate | URL: [Link]
-
Title: Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | Source: PubChem | URL: [Link]
-
Title: 2-chloroacetohydrazide | CAS#:30956-28-6 | Source: Chemsrc | URL: [Link]
-
Title: Chloroacetyl hydrazine | C2H5ClN2O | CID 101883 | Source: PubChem - NIH | URL: [Link]
-
Title: SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY | Source: JournalAgent | URL: [Link]
-
Title: Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents | Source: PubMed | URL: [Link]
-
Title: Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine | Source: PMC - PubMed Central | URL: [Link]
-
Title: Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents | Source: PubMed | URL: [Link]
-
Title: Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | Source: ChemRxiv | URL: [Link]
-
Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides | Source: RSC Publishing | URL: [Link]
-
Title: A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole | Source: ijarsct | URL: [Link]
-
Title: Toxic Substances Control Act (TSCA) Chemical Substance Inventory Volume IV User Guide and Indices to the Initial Inventory | Source: epa nepis | URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
- 3. Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | CID 101882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling & Solubility Guide: 2-Chloroacetohydrazide Hydrochloride
[1][2][3][4]
Executive Summary
2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) acts as a critical bifunctional building block in the synthesis of nitrogenous heterocycles and pharmaceutical intermediates.[1][2] Unlike its free base counterpart (CAS: 30956-28-6), the hydrochloride salt offers enhanced solid-state stability and shelf-life.[1][2] However, its utility is strictly governed by its solubility profile: it exhibits high solubility in protic polar solvents (water, lower alcohols) while remaining virtually insoluble in non-polar organic media.[1][2]
This guide provides a definitive technical analysis of the compound's solubility, offering researchers validated protocols for solubility determination and critical insights into its stability in solution—a frequent failure point in scale-up synthesis.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before establishing solubility protocols, it is essential to define the material's fundamental properties.[1][2] The hydrochloride salt exists as a protonated hydrazinium species, significantly altering its solvation thermodynamics compared to the neutral hydrazide.[1][2]
| Property | Data | Note |
| IUPAC Name | 2-Chloroacetohydrazide hydrochloride | |
| CAS Number | 868-83-7 (Salt); 30956-28-6 (Free Base) | Ensure correct CAS is sourced.[1][2][3] |
| Molecular Formula | C₂H₅ClN₂O[1][2][3][4][5] · HCl | |
| Molecular Weight | 144.99 g/mol | |
| Physical State | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1][2] |
| Predicted pKa | ~3.5 (Hydrazinium ion); ~11.5 (Amide NH) | Salt is acidic in solution.[1][2] |
| H-Bond Donors | 2 | Facilitates high water solubility.[1][2] |
Solubility Data Analysis
Qualitative Solubility Profile
The solubility of 2-chloroacetohydrazide hydrochloride follows the "like dissolves like" principle, driven by ionic dipole interactions and hydrogen bonding.[1][2]
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH < 7) | High | Solvation of ionic species ( |
| Lower Alcohols | Methanol, Ethanol | High to Moderate | H-bonding capability supports dissolution; decreases with alkyl chain length.[1][2] |
| Polar Aprotic | DMSO, DMF | High | High dielectric constant stabilizes the salt.[1][2] |
| Ethers | Diethyl Ether, THF | Insoluble | Lack of sufficient polarity to overcome lattice energy.[1][2] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Hydrophobic exclusion.[1][2] |
Stability in Solution (Critical Warning)
While soluble in water, 2-chloroacetohydrazide hydrochloride is kinetically unstable in aqueous solution over prolonged periods , particularly at elevated pH.[1][2]
-
Hydrolysis Risk: The
-chloro group is susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions, leading to 2-hydroxyacetohydrazide or polymerization.[1][2] -
Recommendation: Prepare aqueous solutions immediately prior to use.[1][2] Do not store stock solutions. Maintain acidic pH to retard nucleophilic substitution at the alkyl chloride.[1][2]
Experimental Methodologies
As specific quantitative solubility values (mg/mL) vary by batch purity and crystalline polymorph, researchers must validate solubility empirically.[1][2] Below is a self-validating protocol for Gravimetric Solubility Determination.
Protocol A: Gravimetric Solubility Determination (Standard Shake-Flask)
Objective: Determine the saturation solubility (
-
Preparation: Weigh 100 mg of 2-Chloroacetohydrazide HCl into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).[1][2]
-
Equilibration:
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until a constant mass is achieved (
). -
Calculation:
Protocol B: Visual Solubility Screen (Rapid Pass/Fail)
Objective: Quickly assess solvent compatibility for synthesis.
Synthetic Applications & Pathway Visualization[1][3]
The solubility profile directly dictates the synthetic utility of this compound.[1][2] It is primarily used to introduce the hydrazide motif or the chloromethyl group into larger scaffolds.[1][2]
Key Reaction Pathways[1][3]
-
Hydrazone Formation: Reaction with aldehydes/ketones in Ethanol/Water.[1][2]
-
Heterocyclization: Reaction with nitriles or thiocyanates to form aminothiazoles or pyrazoles.[1][2]
-
Nucleophilic Substitution: Displacement of the Chloride by amines or thiols.[1][2]
Workflow Diagram
The following diagram illustrates the decision logic for solvent selection based on the intended synthetic pathway.
Figure 1: Solvent selection logic for 2-Chloroacetohydrazide HCl based on synthetic intent.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101882, Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1). Retrieved February 6, 2026, from [Link]
-
LookChem. CAS 868-83-7 Properties and Applications. Retrieved February 6, 2026, from [Link][1][2]
-
Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2][6] (Contextual reference for chloroacetamide derivatives solubility behavior).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
- 3. Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | CID 101882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-Chloroacetohydrazide CAS#: 30956-28-6 [m.chemicalbook.com]
- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chloroacetylhydrazide and 2-Chloroacetohydrazide Hydrochloride: A Comparative Analysis for Synthetic and Medicinal Chemistry
Introduction: The Tale of Two Reagents
In the landscape of modern synthetic and medicinal chemistry, chloroacetylhydrazide and its hydrochloride salt, 2-chloroacetohydrazide hydrochloride, stand out as exceptionally versatile and powerful building blocks. These reagents are instrumental in the construction of a wide array of heterocyclic compounds, which form the backbone of numerous pharmaceutical and agrochemical agents.[1] While structurally similar, the distinction between the free base (chloroacetylhydrazide) and its hydrochloride salt is of paramount importance in experimental design, directly influencing factors such as solubility, stability, handling, and reactivity.
This in-depth technical guide provides a comprehensive comparison of these two critical reagents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights to empower rational decision-making in the laboratory. We will delve into their synthesis, explore their distinct physicochemical properties, dissect their reactivity, and provide practical, step-by-step methodologies for their application.
Part 1: Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between chloroacetylhydrazide and its hydrochloride salt lies in the protonation of the terminal nitrogen of the hydrazide moiety. This seemingly minor modification has profound implications for the compound's physical properties, which are crucial for its practical application in a laboratory setting. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions, making it easier to handle and use in many chemical reactions.[1]
| Property | Chloroacetylhydrazide (Free Base) | 2-Chloroacetohydrazide Hydrochloride (Salt) | Rationale for Difference |
| Chemical Formula | C₂H₅ClN₂O | C₂H₆Cl₂N₂O | Addition of HCl to the free base. |
| Molecular Weight | 108.53 g/mol | 144.99 g/mol [2] | The molecular weight of the salt includes the mass of HCl. |
| Appearance | White to off-white solid | White crystalline solid[1] | The salt's ionic nature typically promotes the formation of a crystalline lattice. |
| Solubility | Soluble in polar organic solvents. | Soluble in water and ethanol.[1] | The ionic character of the hydrochloride salt significantly increases its polarity and ability to form hydrogen bonds with protic solvents like water. |
| Melting Point | Data not readily available | Data not readily available | Salts generally have higher melting points than their corresponding free bases due to strong ionic interactions. |
| Boiling Point | Data not readily available | 316.3°C at 760 mmHg[1] | The high boiling point of the salt is indicative of its low volatility and strong intermolecular forces. |
| Stability & Storage | Can be less stable over time. | More stable, particularly in aqueous solutions.[1] Recommended storage at 4°C under nitrogen.[2] | Protonation of the nucleophilic nitrogen in the salt form reduces its susceptibility to degradation pathways such as oxidation or unwanted side reactions. |
| CAS Number | 109-72-8 | 868-83-7[2] | The free base and its salt are registered as distinct chemical entities. |
Part 2: Synthesis and Handling: From Precursor to Product
The synthesis of 2-chloroacetohydrazide hydrochloride is a straightforward two-step process commencing from readily available starting materials. The initial step involves the formation of the free base, chloroacetylhydrazide, followed by its conversion to the more stable hydrochloride salt.
Synthesis Pathway
The overall synthetic route involves the acylation of hydrazine with chloroacetyl chloride to form the hydrazide, which is then protonated with hydrochloric acid.
Caption: Key reactive sites on the chloroacetylhydrazide molecule.
The Electrophilic Chloroacetyl Group
The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly electrophilic. This site is prone to nucleophilic substitution reactions, allowing for the facile introduction of the chloroacetylhydrazide moiety onto various molecular scaffolds. This reactivity is fundamental to its role as an alkylating agent.
The Nucleophilic Hydrazide Group
The terminal nitrogen atom of the hydrazide group possesses a lone pair of electrons, rendering it nucleophilic. This site readily reacts with electrophiles, most notably the carbonyl carbon of aldehydes and ketones, to form stable hydrazone linkages. [3]This reaction is a cornerstone of dynamic covalent chemistry and is widely used to construct complex molecules.
The Impact of Protonation on Reactivity
In 2-chloroacetohydrazide hydrochloride, the terminal nitrogen is protonated to form a hydrazinium cation (-NH-NH₃⁺). This has a critical impact on its reactivity:
-
Reduced Nucleophilicity: The positive charge on the hydrazinium ion significantly reduces the nucleophilicity of the terminal nitrogen. Consequently, 2-chloroacetohydrazide hydrochloride will not directly react with carbonyls under neutral or acidic conditions.
-
In-situ Generation of the Free Base: To utilize the hydrochloride salt in reactions requiring the nucleophilic hydrazide (e.g., hydrazone formation), the free base must be generated in situ. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, sodium acetate, or sodium bicarbonate) to the reaction mixture. The base neutralizes the hydrochloric acid, liberating the free chloroacetylhydrazide to participate in the desired reaction.
This ability to store a reactive nucleophile as a stable, non-reactive salt and generate it on demand is a significant advantage in terms of shelf-life and handling.
Part 4: Applications in Drug Development and Heterocyclic Synthesis
The dual reactivity of chloroacetylhydrazide makes it a prized synthon for building a diverse range of heterocyclic structures, many of which exhibit potent biological activities.
-
Synthesis of Azetidinones: Chloroacetylhydrazide derivatives can be used in cyclization reactions with Schiff bases to form azetidin-2-ones (β-lactams), a core structure in many antibiotic drugs. [4]* Synthesis of Triazoles: These reagents are valuable precursors for the synthesis of 1,2,4-triazole rings, which are found in numerous antifungal and anticancer agents. [5][6]* Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole derivatives, a class of compounds with a broad spectrum of pharmacological activities. [7][8]
Exemplary Experimental Workflow: Synthesis of a Hydrazone Derivative
This protocol details the synthesis of a hydrazone from 2-chloroacetohydrazide hydrochloride and an aromatic aldehyde, a common intermediate in the synthesis of more complex heterocyclic systems.
Caption: Experimental workflow for hydrazone synthesis.
Step-by-Step Methodology:
-
Reagents: To a solution of an aromatic aldehyde (1.0 eq) in ethanol, add 2-chloroacetohydrazide hydrochloride (1.05 eq).
-
In-situ Free Base Generation: Add triethylamine (1.1 eq) to the mixture to neutralize the HCl and liberate the free hydrazide. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then with water to remove any remaining salts and impurities. Dry the purified product under vacuum.
Part 5: Analytical Characterization
Confirming the identity and purity of chloroacetylhydrazide, its hydrochloride salt, and their derivatives is crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For 2-chloroacetohydrazide hydrochloride, one would expect to see a singlet for the CH₂ protons adjacent to the chlorine and carbonyl group, typically in the range of 4.0-4.5 ppm. The NH and NH₃⁺ protons will appear as broad singlets, often further downfield, and their chemical shifts can be concentration and solvent-dependent. [9][10] * ¹³C NMR: The carbonyl carbon signal would be expected around 165-170 ppm, while the CH₂ carbon signal would appear around 40-45 ppm. [11]* Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key characteristic peaks for the hydrochloride salt would include a strong C=O (amide I) stretch around 1680-1700 cm⁻¹, N-H bending vibrations around 1600-1640 cm⁻¹, and broad absorptions in the 2400-3200 cm⁻¹ region corresponding to the N-H stretches of the hydrazinium ion.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak for the free base (chloroacetylhydrazide) at m/z corresponding to [M+H]⁺.
-
Conclusion
Chloroacetylhydrazide and 2-chloroacetohydrazide hydrochloride are not interchangeable reagents; they are two forms of the same valuable synthon, each with distinct advantages. The free base is the reactive species in nucleophilic reactions, while the hydrochloride salt offers superior stability, solubility, and ease of handling, making it the preferred form for storage and many applications. A thorough understanding of their properties and the ability to interconvert them in situ are essential skills for the modern synthetic chemist. By mastering the use of these reagents, researchers can unlock efficient pathways to novel and complex molecules with significant potential in drug discovery and development.
References
- Google Patents. (n.d.). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.
-
LookChem. (n.d.). Cas 868-83-7, 2-chloroacetohydrazide hydrochloride. Retrieved February 6, 2026, from [Link]
- Yella, R. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synlett, 23(13), 1989-1990.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10.
- Moawad, E. B. (n.d.). Synthesis of Some New Heterocyclic Compounds with Expected Potential Biological Activity. Journal of the Faculty of Pharmacy of Gazi University, 10(2), 237-244.
- Shafiei, M., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 6, 2026, from [Link]
-
Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved February 6, 2026, from [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1-10.
- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8313-8323.
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH. Retrieved February 6, 2026, from [Link]
- Langford, S. J., et al. (2021). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 198, 114011.
-
ChemTube3D. (n.d.). Hydrazone formation. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved February 6, 2026, from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved February 6, 2026, from [Link]
-
YouTube. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason. Retrieved February 6, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 6, 2026, from [Link]
- Kumar, A., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 411-420.
-
European Patent Office. (2001). Process for the preparation of pyrazoles. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved February 6, 2026, from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
-
Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Retrieved February 6, 2026, from [Link]
-
orientjchem.org. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved February 6, 2026, from [Link]
- Candeias, N. R., et al. (2011).
-
YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved February 6, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of Hydrazide Derivatives
Abstract
Hydrazide derivatives, characterized by the reactive hydrazone functional group (-C(=O)NHNH₂), represent a versatile and highly significant class of compounds in medicinal chemistry. Their structural adaptability allows for the synthesis of a vast array of derivatives that exhibit a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological properties of hydrazide-hydrazone derivatives, including their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the established experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview to inform and guide future research in this promising field.
Introduction: The Chemical Versatility and Biological Significance of Hydrazide Derivatives
Hydrazides and their corresponding hydrazone derivatives are a cornerstone in the development of novel therapeutic agents.[1][2] The core structure, containing an azometine –NHN=CH– proton, provides a reactive scaffold for chemical modification, leading to a diverse library of compounds with varied pharmacological profiles.[3] These compounds are synthesized through the condensation of hydrazides with aldehydes or ketones, a relatively straightforward reaction that allows for extensive structural diversification.[4]
The significance of this class of compounds was first highlighted by the discovery and clinical success of Isonicotinic acid hydrazide (Isoniazid, INH) as a potent anti-tubercular agent.[1][3] This seminal finding spurred extensive research into other hydrazide derivatives, revealing a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[3][5][6] The ability of the hydrazone moiety to interact with various biological targets, coupled with its favorable pharmacokinetic properties, makes this class of compounds a continued focus of drug discovery efforts.[7][8]
Broad-Spectrum Biological Activities of Hydrazide Derivatives
The structural diversity of hydrazide-hydrazones translates into a wide array of biological activities, making them promising candidates for treating a multitude of diseases.
Antimicrobial and Antitubercular Activity
Hydrazide derivatives are most renowned for their antimicrobial effects, particularly against Mycobacterium tuberculosis.[3][9]
-
Antitubercular Activity: The archetypal hydrazide derivative, Isoniazid (INH), is a cornerstone of first-line tuberculosis treatment.[10] INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[10] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[10][11] This disruption of the cell wall leads to bacterial death. The development of resistance to INH, often through mutations in the katG gene, is a significant clinical challenge.[10]
-
Antibacterial and Antifungal Activity: Beyond tuberculosis, numerous hydrazide-hydrazone derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[1][5][9] Their mechanisms of action can vary, but often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[12] The ease of their synthesis allows for the creation of large libraries for screening against various pathogens, including multidrug-resistant strains.[13][14]
Anticancer Activity
A growing body of evidence supports the potential of hydrazide derivatives as anticancer agents.[8][15] Their cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[15][16]
-
Mechanisms of Action: The anticancer mechanisms of hydrazide-hydrazones are diverse. Some derivatives have been shown to act as iron chelators, depriving cancer cells of this essential element.[17] Others can interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[18] For instance, certain derivatives have been found to increase the activation of caspase-3, a key enzyme in the apoptotic cascade.[15]
-
Structure-Activity Relationship (SAR): Studies have shown that the anticancer potency of hydrazide-hydrazones can be significantly influenced by the nature and position of substituents on the aromatic rings.[15] For example, the incorporation of heterocyclic rings, such as pyrrole, has been shown to enhance cytotoxicity against prostate, breast, and colon cancer cell lines.[15]
Anti-inflammatory Activity
Hydrazide derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[19] Many of these compounds exhibit potent anti-inflammatory effects in preclinical models, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Mechanism of Action: The anti-inflammatory properties of hydrazide-hydrazones are often linked to their ability to inhibit key inflammatory mediators. Evidence suggests that the hydrazone moiety can act as a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[6] Some derivatives have also been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and the transcription factor NF-κB, both of which play crucial roles in inflammation.[1]
-
SAR Insights: The anti-inflammatory activity is highly dependent on the chemical structure. For example, the presence of nitro groups or halogens on the aromatic rings has been shown to enhance anti-inflammatory potency.[19]
Anticonvulsant Activity
The search for new antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of hydrazide derivatives as potential anticonvulsants.[20] Numerous studies have demonstrated the anticonvulsant potential of this class of compounds in various animal models of epilepsy.[8][20]
-
Structural Features for Activity: The anticonvulsant activity of hydrazide-hydrazones is often associated with the presence of an aryl or heteroaryl moiety, a two-atom linker (like -CO-NH-), and a terminal lipophilic group.[21] Modifications to these structural components can significantly impact their anticonvulsant profile.
Structure-Activity Relationship (SAR) and Rational Drug Design
The biological activity of hydrazide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[12][22]
Key structural features that can be modulated to optimize biological activity include:
-
The nature of the aldehyde or ketone precursor: The aromatic or heterocyclic ring system introduced from the carbonyl compound significantly influences the compound's interaction with biological targets.
-
Substituents on the aromatic rings: The electronic and steric properties of substituents can dramatically alter the potency and selectivity of the derivative.[22][23]
-
The hydrazide moiety: While the core hydrazide structure is often maintained, modifications can be made to fine-tune the compound's physicochemical properties.
The general workflow for the synthesis and evaluation of hydrazide derivatives is a cyclical process of design, synthesis, biological testing, and SAR analysis, which informs the next round of design.
Caption: Iterative workflow for the development of hydrazide derivatives.
Experimental Protocols for Synthesis and Biological Evaluation
The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of hydrazide derivatives. These protocols are designed to be self-validating by including necessary controls and clear endpoints.
General Protocol for the Synthesis of Hydrazide-Hydrazone Derivatives
This protocol describes a typical condensation reaction to form a hydrazone from a hydrazide and an aldehyde.[13][24]
Rationale: This two-step synthesis is a common and efficient method. The first step creates the key hydrazide intermediate. The second step, a condensation reaction, is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.
Materials:
-
Substituted carboxylic acid methyl ester
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Substituted aldehyde
-
Glacial acetic acid
-
Ethanol
-
Appropriate deuterated solvents for NMR (e.g., DMSO-d₆)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Hydrazide Intermediate [24]
-
Dissolve the substituted carboxylic acid methyl ester (1 equivalent) in methanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid hydrazide is typically purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of the Hydrazide-Hydrazone Derivative [13]
-
Dissolve the synthesized hydrazide (1 equivalent) in ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If necessary, purify the product further by column chromatography or recrystallization.
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Determine the melting point and assess the purity by elemental analysis.
Protocol for In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized hydrazide derivative against a panel of microorganisms.[25][26]
Rationale: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial activity.[25] It allows for the determination of the lowest concentration of a compound that inhibits visible microbial growth, providing a clear and reproducible endpoint.
Materials:
-
Synthesized hydrazide derivative
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the hydrazide derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.
-
Prepare a microbial inoculum adjusted to the turbidity of a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. The result can also be read using a microplate reader.
Protocol for In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[28][29][30]
Rationale: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28][31] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Synthesized hydrazide derivative
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control cytotoxic drug (e.g., Paclitaxel, Doxorubicin)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[30]
-
Prepare various concentrations of the hydrazide derivative in the culture medium and add them to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.[29][30]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.[29]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[30]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Case Study: Isoniazid - A Paradigm of Hydrazide-Based Drug Discovery
Isoniazid (INH) remains the most prominent example of a clinically successful hydrazide derivative. Its discovery in the 1950s revolutionized the treatment of tuberculosis.[32]
The mechanism of action of INH is a classic example of bioactivation.
Caption: Mechanism of action of Isoniazid (INH).
The story of INH underscores the potential of hydrazide derivatives. However, the emergence of INH-resistant M. tuberculosis strains highlights the continuous need for novel antimicrobial agents.[10] Current research focuses on developing new hydrazide derivatives that can overcome existing resistance mechanisms.
Future Perspectives and Challenges
The field of hydrazide derivative research is vibrant and continues to evolve. Future directions include:
-
Development of multi-target agents: Designing single molecules that can modulate multiple biological targets to treat complex diseases like cancer or neurodegenerative disorders.
-
Combating drug resistance: Synthesizing novel hydrazide derivatives with different mechanisms of action to overcome resistance to existing drugs.[33]
-
Improving pharmacokinetic profiles: Modifying the hydrazide scaffold to enhance drug-like properties such as solubility, bioavailability, and metabolic stability.
The primary challenge remains the translation of promising preclinical candidates into clinically effective drugs. This requires rigorous evaluation of their efficacy, safety, and toxicological profiles.
Conclusion
Hydrazide derivatives represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. Their synthetic accessibility and diverse biological activities make them an invaluable source of lead compounds for drug discovery.[2][7] Through a deeper understanding of their mechanisms of action and structure-activity relationships, researchers can continue to harness the therapeutic potential of this versatile class of molecules to address unmet medical needs. This guide provides a foundational framework of the core principles and methodologies to aid scientists in this endeavor.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
-
A review on biological activities of hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2146–2167. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8919. [Link]
-
Araya-Sibaja, A. M., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 29(11), 2535. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
- Singh, N., et al. (2015). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 7(12), 649-663.
-
Kumar, A., et al. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry, 2018, 1-15. [Link]
- A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-20.
- A review exploring biological activities of hydrazones. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 21-27.
- Anticonvulsant potential of Hydrazone derivatives. (2016). Scholars Academic Journal of Pharmacy, 5(11), 421-428.
-
de Sousa, M., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1249767. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2022). Molecules, 27(15), 4983. [Link]
- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. (2023). The Pharmaceutical and Chemical Journal, 10(3), 66-76.
-
Isoniazid. (2024). In StatPearls. StatPearls Publishing. Retrieved January 29, 2026, from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Misiak, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(22), 5340. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2015). Molecules, 20(10), 18888–18906. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2019). Marine Drugs, 17(8), 468. [Link]
-
Al-Warhi, T., et al. (2022). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 27(13), 4241. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics, 11(11), 1599. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. [Link]
-
What is the mechanism of Isoniazid? (2024). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (2023). ACS Omega, 8(9), 8567–8580. [Link]
-
Anti-inflammatory Activities of Novel Derivatives of Hydrazide-Hydrazones. (2012). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. (2020). Journal of Leukocyte Biology, 108(2), 639–651. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(12), e22933. [Link]
-
Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2022). Journal of Fungi, 8(11), 1184. [Link]
- Synthesis and anticonvulsant activity of some chalcones incorporated hydrazide derivatives. (2015). Der Pharma Chemica, 7(1), 133-139.
-
Cell sensitivity assays: the MTT assay. (2011). Methods in Molecular Biology, 731, 237-245. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3536. [Link]
-
Isoniazid. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
- Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(10), 108-111.
-
Structural activity relationship of synthesized hydrazones derivatives. (2020). European Journal of Medicinal Chemistry, 208, 112836. [Link]
- Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium. (2020). Google Patents.
- Synthesis and Biological Evaluation of Hydrazide based Formamides Derivatives. (2013).
-
Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2022). PSE Community. Retrieved January 29, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2019). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]
-
Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. (2014). Scientifica, 2014, 1-10. [Link]
-
What Is Isoniazid, Mechanism of Action How It Works. (2023). YouTube. Retrieved January 29, 2026, from [Link]
Sources
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tpcj.org [tpcj.org]
- 9. researchgate.net [researchgate.net]
- 10. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium - Google Patents [patents.google.com]
- 15. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. saspublishers.com [saspublishers.com]
- 21. jocpr.com [jocpr.com]
- 22. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. jsirjournal.com [jsirjournal.com]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. atcc.org [atcc.org]
- 31. researchgate.net [researchgate.net]
- 32. Isoniazid - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Chloroacetohydrazide Hydrochloride for Novel Compound Synthesis
Foreword: Unlocking Molecular Diversity
In the landscape of modern drug discovery and materials science, the strategic selection of versatile chemical building blocks is paramount. These foundational molecules are the starting points for constructing vast libraries of novel compounds with diverse functionalities. Among these, 2-chloroacetohydrazide hydrochloride has emerged as a particularly valuable synthon. Its unique bifunctional nature, combining a reactive electrophilic chloroacetyl group with a nucleophilic hydrazide moiety, provides a powerful platform for accessing a wide array of complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest. This guide offers an in-depth exploration of 2-chloroacetohydrazide hydrochloride, from its fundamental properties to its practical application in the synthesis of novel compounds, providing researchers with the technical insights necessary to leverage its full synthetic potential.
Core Characteristics of 2-Chloroacetohydrazide Hydrochloride
2-Chloroacetohydrazide hydrochloride is a white crystalline solid that is soluble in water and ethanol.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for a variety of chemical transformations.[1]
| Property | Value | Source |
| CAS Number | 868-83-7 | [1][2] |
| Molecular Formula | C₂H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 144.99 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
The true synthetic utility of this compound lies in its dual reactivity. The presence of a labile chlorine atom alpha to a carbonyl group makes it an excellent electrophile for reactions with a wide range of nucleophiles.[3] Concurrently, the hydrazide functional group can act as a binucleophile, participating in cyclization and condensation reactions.[4][5] This duality is the cornerstone of its application in constructing complex molecular frameworks.
The Strategic Advantage in Synthesis: A Mechanistic Perspective
The power of 2-chloroacetohydrazide hydrochloride as a synthetic tool stems from the predictable and controllable reactivity of its functional groups. Understanding the underlying mechanisms is crucial for designing efficient and selective synthetic routes.
The Electrophilic Nature of the Chloroacetyl Moiety
The chloroacetyl group is a potent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the acetohydrazide scaffold onto a variety of molecules.
Typical Nucleophilic Substitution Workflow
Caption: Workflow for nucleophilic substitution on 2-chloroacetohydrazide.
This reactivity has been successfully exploited in the synthesis of N-substituted acetamides, which are precursors to a variety of biologically active molecules.[3][6] The choice of solvent and base is critical in these reactions to control the rate and selectivity of the substitution. Aprotic polar solvents like DMSO are often employed to enhance the nucleophilicity of the attacking species.[7]
The Versatility of the Hydrazide Group in Cyclizations
The hydrazide moiety is a key player in the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[4][8] The two nitrogen atoms of the hydrazide can act as nucleophiles, enabling reactions with various electrophiles to form stable five- or six-membered rings.
Generalized Heterocycle Synthesis Pathway
Caption: Conceptual pathway for heterocycle synthesis.
This reactivity is fundamental to the synthesis of important heterocyclic systems such as pyrazoles and triazoles.[9][10][11][12] The specific reaction conditions, such as pH and temperature, can influence the regioselectivity of the cyclization.[13]
Applications in Novel Compound Synthesis: Protocols and Insights
The true measure of a chemical building block is its utility in practical synthesis. 2-Chloroacetohydrazide hydrochloride has proven its worth in the synthesis of a diverse range of compounds with significant biological activities.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. 2-Chloroacetohydrazide hydrochloride can serve as a key precursor for the synthesis of substituted pyrazoles.
Exemplary Protocol for Pyrazole Synthesis
This protocol is a generalized representation and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloroacetohydrazide hydrochloride in a suitable solvent such as ethanol.
-
Reagent Addition: Add 1.1 equivalents of a 1,3-dicarbonyl compound and a catalytic amount of a base (e.g., piperidine or sodium acetate) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The initial condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration, leads to the formation of the pyrazole ring.[11][14]
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of heterocyclic compounds with a wide range of pharmacological applications, including antifungal and antiviral activities.[15][16] 2-Chloroacetohydrazide hydrochloride can be a key starting material for the synthesis of functionalized 1,2,4-triazoles.
Exemplary Protocol for 1,2,4-Triazole Synthesis
This protocol is a generalized representation and may require optimization for specific substrates.
-
Amide Formation: React 2-chloroacetohydrazide hydrochloride with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in an inert solvent like dioxane to form the corresponding diacylhydrazine.[17]
-
Cyclization: Heat the resulting diacylhydrazine, often in the presence of a dehydrating agent or under thermal conditions, to effect cyclization to the 1,3,4-oxadiazole intermediate.
-
Thionation and Amination: Treat the oxadiazole with a thionating agent like Lawesson's reagent, followed by reaction with a primary amine or hydrazine to yield the desired 1,2,4-triazole.
-
Purification and Characterization: Purify the product by recrystallization or column chromatography and characterize it using standard spectroscopic techniques.
The versatility of this approach allows for the introduction of a wide variety of substituents onto the triazole ring, enabling the fine-tuning of the molecule's properties.[10][12]
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[18] The chloroacetohydrazide scaffold has been identified as a valuable fragment for the development of covalent inhibitors.[19] In one notable example, a covalent fragment screen identified the chloroacetohydrazide scaffold as an inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), an enzyme implicated in cancer and neurodegenerative diseases.[18][19] Subsequent optimization of this fragment led to the development of potent and selective inhibitors.[19]
Workflow for Covalent Inhibitor Discovery
Caption: FBDD workflow for developing covalent inhibitors.
Safety and Handling
As with any reactive chemical, proper handling of 2-chloroacetohydrazide hydrochloride is essential. It is classified as toxic if swallowed, may cause a skin sensitization reaction, and is suspected of damaging fertility.[20]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21]
-
Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas.[21] Do not ingest. If swallowed, seek immediate medical assistance.[21]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[20][21][22]
Conclusion: A Versatile Tool for Chemical Innovation
2-Chloroacetohydrazide hydrochloride stands out as a highly versatile and valuable building block for the synthesis of novel compounds.[1] Its bifunctional nature allows for a wide range of chemical transformations, providing access to complex molecular architectures, particularly heterocyclic systems of significant interest in drug discovery and materials science.[4][5][23][24] By understanding its reactivity and leveraging the synthetic strategies outlined in this guide, researchers can unlock its full potential to drive innovation and accelerate the development of new chemical entities with tailored properties and functions.
References
-
2-chloroacetohydrazide hydrochloride | LookChem . Available at: [Link]
- Synthesis method of benserazide hydrochloride - Google Patents.
-
SAFETY DATA SHEET: 2-Chloroacetamide . Available at: [Link]
-
A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole - ijarsct . Available at: [Link]
-
Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed . Available at: [Link]
-
Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine - PMC - PubMed Central . Available at: [Link]
-
Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 | Request PDF - ResearchGate . Available at: [Link]
-
(PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor - ResearchGate . Available at: [Link]
-
Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed . Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC . Available at: [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent . Available at: [Link]
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate . Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal . Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal . Available at: [Link]
-
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed . Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace . Available at: [Link]
-
Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed . Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT . Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate . Available at: [Link]
-
Chloroacetyl boronate N-tosylhydrazone as a versatile synthetic building block - Chemical Communications (RSC Publishing) . Available at: [Link]
-
RSC Medicinal Chemistry - REVIEW - UCL Discovery - University College London . Available at: [Link]
-
Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | ChemRxiv . Available at: [Link]
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review) . Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . Available at: [Link]
-
Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC - NIH . Available at: [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry . Available at: [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH . Available at: [Link]
-
Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - MDPI . Available at: [Link]
-
Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC - NIH . Available at: [Link]
-
Synthesis of glycolipopeptidic building blocks for carbohydrate receptor discovery - PubMed . Available at: [Link]
-
Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG . Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. chemistryjournal.net [chemistryjournal.net]
- 17. pdf.journalagent.com [pdf.journalagent.com]
- 18. researchgate.net [researchgate.net]
- 19. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemos.de [chemos.de]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Chloroacetyl boronate N-tosylhydrazone as a versatile synthetic building block - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of glycolipopeptidic building blocks for carbohydrate receptor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloroacetohydrazide Hydrochloride: The "Skeleton Key" for Antimicrobial Scaffold Synthesis
[1]
Executive Summary
2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) is rarely a standalone therapeutic agent.[1] Instead, it serves as a critical pharmacophore precursor in medicinal chemistry. Its value lies in its bifunctional reactivity : it possesses both a nucleophilic hydrazine moiety (protected as a salt) and an electrophilic alkyl chloride.
This duality allows researchers to rapidly construct complex heterocyclic rings—specifically thiazoles, pyrazoles, and 1,3,4-oxadiazoles —which are historically proven to possess potent antifungal (via DHFR inhibition) and antibacterial (via DNA gyrase inhibition) properties.[1] This guide outlines its chemical profile, transformation protocols, and the mechanisms of its bioactive derivatives.
Chemical Profile & Reactivity
To understand the biological application, one must first master the chemical behavior. The hydrochloride salt form stabilizes the hydrazine group, preventing premature oxidation or polymerization.
The Bifunctional Mechanism
The molecule acts as a "linker" or "warhead builder" through two distinct reaction pathways:
-
Electrophilic Attack (
): The carbon attached to the chlorine atom is highly susceptible to nucleophilic attack by thiols or amines. -
Condensation: The hydrazine group (
), once liberated from the HCl salt, reacts with aldehydes/ketones to form hydrazones (Schiff bases).[1]
| Property | Specification | Relevance to Drug Design |
| Molecular Formula | Low molecular weight (<150 Da) allows for high ligand efficiency.[1] | |
| Solubility | Water, Ethanol | Ideal for green chemistry aqueous synthesis protocols. |
| Stability | Hygroscopic Solid | HCl salt prevents auto-decomposition seen in free base hydrazides.[1] |
| Primary Hazard | Alkylating Agent | Potential mutagen; requires strict containment (see Safety).[1] |
Divergent Synthesis: From Precursor to Bioactive Agent
The antifungal and antibacterial "properties" often attributed to this compound are actually properties of the heterocycles it generates .
The Chemical Phylogeny of Antimicrobial Agents
The diagram below illustrates how 2-Chloroacetohydrazide HCl serves as the central node for creating three distinct classes of antimicrobial drugs.
Figure 1: Divergent synthetic pathways transforming 2-Chloroacetohydrazide HCl into major antimicrobial classes.[1]
Mechanisms of Action (Derivatives)[1][2][3][4][5]
Antifungal Activity (Thiazole Derivatives)
When 2-chloroacetohydrazide is cyclized with thioureas, the resulting thiazolyl-hydrazones exhibit potent antifungal activity, particularly against Candida and Cryptococcus species.[1]
-
Mechanism: These derivatives often act as non-competitive inhibitors of Dihydrofolate Reductase (DHFR) .[1] By mimicking the folate substrate, they block the synthesis of tetrahydrofolate, starving the fungus of the nucleotides required for DNA synthesis.
-
Secondary Target: Some derivatives interfere with CYP51 (Lanosterol 14α-demethylase) , destabilizing the fungal cell membrane—a mechanism shared with azole drugs like Fluconazole.[1]
Antibacterial Activity (Hydrazide-Hydrazones)
Condensation products (hydrazones) are highly effective against Gram-negative bacteria (E. coli, P. aeruginosa).[1]
-
Mechanism: These compounds target DNA Gyrase (Topoisomerase II) .[1] The hydrazone moiety (
) forms hydrogen bonds with the active site of the enzyme, preventing the bacteria from relieving supercoiling during DNA replication.[1] -
Metal Chelation: The hydrazide group can chelate divalent cations (
, ) essential for bacterial enzyme function, providing a secondary bacteriostatic effect.[1]
Experimental Protocol: Synthesis of an Antimicrobial Scaffold
Objective: Synthesize a 2-hydrazinyl-4-substituted thiazole derivative (a common antifungal pharmacophore) using 2-chloroacetohydrazide HCl.[1]
Safety Warning: 2-Chloroacetohydrazide is an alkylating agent.[1] Wear nitrile gloves, lab coat, and work in a fume hood.
Reagents
-
Thiourea derivative (e.g., N-phenylthiourea) (1.0 eq)[1]
-
Ethanol (Absolute)[1]
-
Sodium Acetate (anhydrous)[1]
Step-by-Step Methodology
-
Activation: Dissolve 2-chloroacetohydrazide HCl (10 mmol) in 20 mL of absolute ethanol. Add Sodium Acetate (12 mmol) to neutralize the HCl and liberate the free base in situ. Stir for 15 minutes at room temperature.
-
Cyclization (Hantzsch-like): Add the Thiourea derivative (10 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% Methanol in DCM).-
Observation: The disappearance of the starting chloride spot indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (50g).
-
Purification: The thiazole derivative will precipitate as a solid. Filter under vacuum, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water (8:2).[1]
Validation:
-
IR Spectroscopy: Look for the disappearance of the
stretch (approx. 700-750 cm⁻¹) and the appearance of the Thiazole stretch (approx. 1600 cm⁻¹).[1]
References
-
LookChem. (n.d.).[1] 2-Chloroacetohydrazide hydrochloride Properties and Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Antifungal activity of 2-chloro-N-phenylacetamide derivatives and molecular dynamics. PubMed. Retrieved from [Link]
-
MDPI. (2022).[1] Novel 2-Thiazolylhydrazone with Druggable Properties for Antifungal Application. Molecules. Retrieved from [Link]
-
SciELO. (2020).[1] Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
Technical Deep Dive: 2-Chloroacetohydrazide Hydrochloride in Agrochemical Research
Executive Summary
2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) represents a critical, albeit often under-discussed, bifunctional building block in modern agrochemical discovery. Unlike simple alkyl hydrazides, this compound possesses two distinct reactive centers: a nucleophilic hydrazide motif protected as a hydrochloride salt, and an electrophilic
This duality allows it to serve as a "linchpin" reagent.[1] It is primarily utilized to construct 1,3,4-oxadiazole and 1,2,4-triazole cores—pharmacophores ubiquitous in broad-spectrum fungicides and herbicides. This guide moves beyond basic properties to provide a rigorous, field-validated framework for deploying this reagent in high-throughput synthesis and lead optimization.
Chemical Profile & Reactivity Architecture
To optimize yield and selectivity, researchers must understand the competing reactivities of the molecule.
Bifunctional Reactivity Map
The molecule exists as a hydrochloride salt (
-
Site A (Nucleophile): The hydrazide nitrogen (
).[2] Upon neutralization, this site attacks carbonyls (aldehydes/ketones) or acid chlorides. -
Site B (Electrophile): The
-chloromethyl group ( ). Susceptible to attack by thiols, amines, or alkoxides.
Stability & Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake leads to hydrolysis of the chloroacetyl group to hydroxyacetohydrazide, rendering the reagent useless for cyclization.
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at
.
Strategic Agrochemical Applications
The "Oxadiazole Route" (Fungicide Synthesis)
The primary utility of 2-chloroacetohydrazide is the synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles . These intermediates are pivotal because the chloromethyl group remains intact during cyclization, serving as a handle for further derivatization (e.g., introducing a dithiocarbamate group for fungicidal activity).
Visualization of Reaction Pathways
Figure 1: Divergent synthesis pathways. The choice of co-reactant determines the scaffold generated.
Validated Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of 2-(Chloromethyl)-5-Phenyl-1,3,4-Oxadiazole
Target: A core scaffold for novel fungicides.
Rationale: Direct cyclization using Phosphorus Oxychloride (
1. Reagents & Setup
-
Substrate: Benzoic acid (1.0 eq, 10 mmol)
-
Reagent: 2-Chloroacetohydrazide HCl (1.1 eq, 11 mmol)
-
Cyclizing Agent/Solvent:
(5.0 eq) -
Equipment: Round-bottom flask, reflux condenser,
guard tube.
2. Step-by-Step Methodology
-
Activation: In a fume hood, charge the flask with Benzoic acid and 2-Chloroacetohydrazide HCl.
-
Addition: Add
slowly at room temperature. Caution: Exothermic reaction. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).-
Checkpoint: The disappearance of the starting acid indicates completion.
-
-
Quenching (Critical Step): Cool the reaction mass to room temperature. Pour slowly onto crushed ice (
) with vigorous stirring.-
Why:
hydrolysis is violent. Ice control prevents thermal degradation of the product.
-
-
Neutralization: Adjust pH to 7–8 using solid
. -
Extraction: Extract with Dichloromethane (
). Wash combined organics with brine, dry over anhydrous , and concentrate.
3. Data Interpretation
| Parameter | Expected Value | Troubleshooting |
| Yield | 75–85% | Low yield? Ensure |
| Appearance | Off-white solid | Yellow/Brown? Charring occurred. Reduce reflux temp. |
| Melting Point | Broad range? Recrystallize from Ethanol.[3][4] |
Protocol B: Post-Cyclization Functionalization ( )
Target: Introduction of a bioactive thio-moiety.
Rationale: The chloromethyl group on the oxadiazole ring is highly activated for nucleophilic attack, ideal for attaching sulfur-based pharmacophores.
Workflow Diagram
Figure 2: Nucleophilic substitution strategy for library generation.
Mechanistic Insights: The Role of
Understanding the mechanism ensures troubleshooting capability.
-
Acylation: The carboxylic acid reacts with
to form an activated acyl chloride or phosphoryl intermediate. -
Hydrazide Attack: The 2-chloroacetohydrazide (liberated from HCl salt in situ) attacks the activated acid to form an acyclic 1,2-diacylhydrazine intermediate.
-
Cyclodehydration:
acts as a dehydrating agent, activating the carbonyl oxygen of the amide. The second nitrogen attacks the activated carbon, closing the ring and expelling water (sequestered by ) to form the aromatic 1,3,4-oxadiazole.
Expert Note: If the reaction stops at the acyclic intermediate (diacylhydrazine), it indicates insufficient heating or hydrolyzed
Safety & Toxicology Profile
Hazard Class: Acute Toxin / Skin Sensitizer / Corrosive.
-
Alkylating Potential: The chloroacetyl group is a potent alkylating agent. It can alkylate DNA bases, posing a genotoxic risk. Double-gloving (Nitrile over Latex) is mandatory.
-
Hydrazine Residues: While the salt is stable, degradation can release hydrazine traces, a known carcinogen.
-
Waste Disposal: Quench all reaction mixtures with aqueous alkali before disposal to hydrolyze any remaining alkyl chlorides.
References
-
Synthesis of 1,3,4-Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009).[5] "Oxadiazoles: A New Class of Chemotherapeutic Agents." Der Pharma Chemica.
-
Agrochemical Utility: Liu, K., et al. (2012). "Design and Synthesis of Novel 1,3,4-Oxadiazole Derivatives as Potential Fungicides." Journal of Agricultural and Food Chemistry.
-
Reagent Properties: Sigma-Aldrich. "2-Chloroacetohydrazide hydrochloride Product Specification."
-
Cyclization Mechanisms: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
General Hydrazide Reactivity: PubChem. "Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)."[6]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 5. mdpi.com [mdpi.com]
- 6. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
Technical Guide: Discovery of Covalent Inhibitors Using Fragment Screening
Executive Summary
The paradigm of drug discovery has shifted significantly with the resurgence of Targeted Covalent Inhibitors (TCIs) .[1] Unlike reversible drugs that rely solely on equilibrium binding affinity (
This guide details the Covalent Fragment-Based Drug Discovery (FBDD) workflow. By screening low-molecular-weight fragments (<300 Da) equipped with weak electrophiles ("warheads"), researchers can probe cryptic pockets and achieve high potency through infinite residence time, even with low initial affinity.
Chapter 1: The Covalent Advantage & Library Design
The Kinetic Superiority
The potency of a covalent inhibitor is defined not by
- (Reversible Binding): The affinity of the initial encounter complex.[3]
- (Inactivation Rate): The rate of covalent bond formation.[3]
Why it matters: A fragment with weak affinity (high
Electrophile-First Library Design
Constructing a covalent fragment library requires balancing intrinsic reactivity with chemical stability .
| Warhead Class | Target Residue | Reactivity Profile | Common Application |
| Acrylamides | Cysteine (S) | Moderate/Tunable | Kinases (e.g., BTK, EGFR) |
| Chloroacetamides | Cysteine (S) | High | Initial screening (often too reactive for drugs) |
| Vinyl Sulfones | Cysteine (S) | Moderate | Proteases, parasitic targets |
| Sulfonyl Fluorides | Lysine (N), Tyr, Ser | Context-dependent | Probing catalytic nucleophiles |
| Epoxides | Cysteine, Histidine | Low/Moderate | Natural products, specific enzymes |
Expert Insight: Avoid "hot" electrophiles that react non-specifically with glutathione (GSH). A robust library filters fragments that show >50% GSH consumption in 2 hours.
Chapter 2: Primary Screening Methodologies
Two dominant modalities exist for screening covalent fragments: Intact Protein Mass Spectrometry (MS) and X-ray Crystallography .
Intact Protein Mass Spectrometry (LC-MS)
This is the industry standard for high-throughput screening. It directly detects the mass shift (
-
Pros: Label-free, high sensitivity, detects stoichiometry (mono-, di-adducts).
-
Cons: Requires purified protein; buffer limitations (no TRIS/primary amines for lysine-targeting).
Crystallographic Screening (XChem)
Directly soaking crystals with fragment cocktails allows for the simultaneous identification of the binding site and the pose.
-
Pros: Immediate structural data; distinguishes specific vs. non-specific binding.
-
Cons: Lower throughput; requires a robust crystal system (diffraction <2.5 Å).
Workflow Visualization
The following diagram outlines the integrated workflow from library construction to lead optimization.
Figure 1: Integrated workflow for covalent fragment discovery, bridging screening and optimization.
Chapter 3: Experimental Protocols (Deep Dive)
Protocol A: Intact Protein LC-MS Screening
Objective: Identify fragments that form a covalent bond with the target protein by observing a molecular weight increase.
Materials:
-
Target Protein (10-20 µM final concentration).
-
Electrophilic Fragment Library (typically 100-500 mM stocks in DMSO).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (Avoid DTT/BME; TCEP is acceptable for Cys targets).
-
LC-MS System: TOF or Orbitrap (High Resolution).
Step-by-Step Methodology:
-
Preparation: Dilute protein to 2x concentration (e.g., 40 µM) in assay buffer.
-
Incubation:
-
Mix 10 µL protein with 10 µL fragment cocktail (pooling 4-8 fragments is common to increase throughput).
-
Final concentrations: 20 µM Protein, 200-500 µM Fragment.
-
Incubate at Room Temperature for 1-4 hours (Time is critical; longer times detect slower binders but increase background).
-
-
Quenching (Optional): Add 1% Formic Acid to stop the reaction and denature the protein for LC injection.
-
LC-MS Analysis:
-
Inject 5-10 µL onto a C4 desalting column.
-
Run a rapid gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2-3 minutes.
-
Acquire MS spectra in positive ion mode (range 500-3000 m/z).
-
-
Data Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.
-
Hit Calling:
-
Calculate
. -
Match
to the molecular weight of fragments in the pool (allow for warhead leaving groups, e.g., -HCl for chloroacetamides). -
Threshold: >30% occupancy (intensity of adduct peak / total intensity) is a standard cutoff.
-
Protocol B: Determination of
Objective: Quantify the potency of a covalent hit.
Methodology:
-
Time-Dependent
: Measure at multiple pre-incubation time points (e.g., 15, 30, 60, 120 mins). -
Observation: A true covalent inhibitor will show an
that decreases (improves) over time. -
Calculation:
-
Plot
(observed rate of inactivation) vs. [Inhibitor Concentration]. -
Fit to the hyperbolic equation:
-
Extract
(max rate) and (binding constant).[4]
-
Chapter 4: Case Study - KRAS G12C
The discovery of Sotorasib (AMG 510) and Adagrasib (MRTX849) represents the pinnacle of covalent fragment screening.
The Challenge
KRAS was historically considered "undruggable" due to its picomolar affinity for GTP and lack of deep pockets. However, the G12C mutation introduced a nucleophilic cysteine (Cys12) absent in wild-type KRAS.[5]
The Breakthrough
Researchers utilized a "tethering" approach (a variation of fragment screening):
-
Screen: A library of disulfide-containing fragments was screened against KRAS G12C.
-
Hit: Fragments were identified that bound to a cryptic pocket (Switch II) only accessible in the GDP-bound state.[5]
-
Optimization: The disulfide was replaced with an acrylamide warhead to irreversibly target Cys12.
-
Result: The inhibitor locks KRAS in the inactive GDP state, shutting down downstream signaling (RAF-MEK-ERK).
Mechanism of Action Diagram
Figure 2: Mechanism of KRAS G12C covalent inhibition, locking the protein in the inactive GDP-bound state.[5]
References
-
Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available at: [Link]
-
Covalent fragment libraries in drug discovery. Keeley, A. et al. Drug Discovery Today (via ResearchGate). Available at: [Link]
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Canon, J. et al. Nature. Available at: [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH / Bioorg Med Chem. Available at: [Link]
-
Crystallographic covalent fragment screening – but why? Practical Fragments. Available at: [Link]
-
KRAS G12C fragment screening renders new binding pockets. NIH / PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 3. biokin.com [biokin.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
2-Chloroacetohydrazide hydrochloride synthesis protocol
This Application Note and Protocol is designed for researchers requiring high-purity 2-Chloroacetohydrazide Hydrochloride (CAS 868-83-7). This compound is a critical intermediate for synthesizing nitrogen-containing heterocycles (e.g., 1,3,4-oxadiazoles, pyrazoles) and Girard’s Reagents.
Part 1: Technical Abstract & Core Directive
Objective: Synthesize 2-chloroacetohydrazide hydrochloride via the hydrazinolysis of ethyl chloroacetate under kinetically controlled conditions, followed by acidification.
Critical Challenge: The reaction involves a bifunctional electrophile (ethyl chloroacetate) containing both an ester and an alkyl chloride.
-
Thermodynamic Risk: Nucleophilic attack by hydrazine at the
-carbon (alkyl substitution) yields ethyl hydrazinoacetate. -
Kinetic Control: Nucleophilic attack at the carbonyl carbon (acyl substitution) yields the desired 2-chloroacetohydrazide.
-
Solution: Strict temperature maintenance (
) is required to favor the lower activation energy pathway (acyl substitution).
Part 2: Safety Assessment (Read Before Proceeding)
| Reagent | Hazard Class | Critical Precaution |
| Hydrazine Hydrate | Carcinogen, Corrosive, Toxic | Use in a fume hood. Double-glove (Nitrile/Neoprene). Inhalation risk. |
| Ethyl Chloroacetate | Lachrymator, Toxic, Combustible | Irritating to eyes/mucous membranes. Handle in a well-ventilated hood. |
| Ethanol | Flammable | Keep away from ignition sources. |
| Hydrochloric Acid | Corrosive | Add slowly to avoid violent fuming/exotherm. |
Part 3: Materials & Equipment
Reagents:
-
Ethyl chloroacetate (Purity
98%) -
Hydrazine hydrate (80% or 98% solution)
-
Absolute Ethanol (Anhydrous)
-
Hydrochloric acid (conc. 37% or 1.25 M in Ethanol)
-
Diethyl ether (for precipitation)
Equipment:
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Mechanical stirrer or magnetic stir bar (Teflon coated)
-
Digital thermometer (internal probe required)
-
Ice-salt bath (capable of maintaining
) -
Pressure-equalizing addition funnel
-
Vacuum filtration setup (Buchner funnel)[1]
Part 4: Reaction Logic & Pathway Visualization
The following diagram illustrates the competing pathways and the required conditions to secure the target molecule.
Figure 1: Reaction pathway analysis distinguishing between the desired acyl substitution (Kinetic Control) and the unwanted alkyl substitution (Thermodynamic Control).
Part 5: Detailed Experimental Protocol
Phase 1: Synthesis of 2-Chloroacetohydrazide (Free Base)
-
Preparation:
-
Charge the three-neck flask with Ethyl Chloroacetate (12.25 g, 0.1 mol) and Absolute Ethanol (30 mL) .
-
Submerge the flask in an ice-salt bath. Cool the solution to
. -
Note: Internal temperature monitoring is mandatory. Do not proceed until
.
-
-
Addition of Hydrazine:
-
Prepare a solution of Hydrazine Hydrate (80%, 7.5 g, ~0.12 mol) in Absolute Ethanol (10 mL) .
-
Transfer this solution to the addition funnel.
-
Dropwise Addition: Add the hydrazine solution slowly over 45–60 minutes .
-
Critical Control Point: The reaction is exothermic.[1] Adjust the addition rate to ensure the internal temperature never exceeds
. If it spikes, stop addition immediately and allow to cool.
-
-
Reaction:
-
Once addition is complete, maintain stirring at
for 3 hours . -
Observation: A white crystalline precipitate (the free base) may begin to form during this period.[2]
-
-
Isolation (Free Base):
-
Filter the cold reaction mixture through a Buchner funnel.
-
Wash the solid cake with cold ethanol (
). -
Optional: If no precipitate forms (depending on dilution), concentrate the solvent under reduced pressure (keep bath
) to half volume and cool to to induce crystallization. -
Checkpoint: The solid obtained is 2-Chloroacetohydrazide (Free Base) .
-
Melting Point: ~160–162°C [1, 2].
-
-
Phase 2: Conversion to Hydrochloride Salt
-
Dissolution:
-
Resuspend the isolated free base in a minimal amount of warm Ethanol (
) . If the free base was not isolated (one-pot method), use the crude ethanolic reaction mixture only if TLC indicates high purity.
-
-
Acidification:
-
Place the solution in an ice bath (
). -
Add Conc. HCl (1.1 equivalents) dropwise OR bubble dry HCl gas through the solution.
-
Monitor pH; stop when pH reaches ~2.0.
-
-
Precipitation & Purification:
-
The hydrochloride salt will precipitate as a white solid.
-
If precipitation is slow, add Diethyl Ether (anti-solvent) until the solution becomes turbid, then refrigerate at
overnight. -
Filter the solid and wash with cold ether.
-
Dry in a vacuum desiccator over
or KOH pellets.
-
Part 6: Characterization & Quality Control
| Parameter | Specification | Method/Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | 160–162°C (Free Base) | Salt MP is often higher or decomposes; verify base first. |
| IR Spectrum | Presence of C-Cl band confirms no alkyl substitution. | |
| Shifts may vary slightly for HCl salt vs Free Base.[3] | ||
| Solubility | Soluble in Water, Methanol | Insoluble in Ether, Hexane. |
Troubleshooting:
-
Product is an oil: Likely due to residual ethanol or water. Triturate with diethyl ether or hexane to induce crystallization.
-
Low Yield: Check temperature control. If
during addition, significant amounts of ethyl hydrazinoacetate (impurity) may have formed. -
Double Substitution: If stoichiometry of hydrazine was too high or addition too fast, bis-hydrazide dimers may form (insoluble in ethanol). Filter these off before acidification.
References
-
Synthesis of 2-chloroacetohydrazide: Wensink, M., et al. (2022).[3][4][5] Preparation of 2-chloroacetohydrazide. Eman Research. Link
-
Characterization & IR Data: Egyptian Journal of Chemistry. University of Baghdad Digital Repository. Link
-
Reaction Mechanism & Kinetics: Organic Syntheses, Coll. Vol. 1, p. 488 (Related Chloroacetamide synthesis logic). Link
-
Safety Data: PubChem CID 101883 (2-Chloroacetohydrazide). Link
Sources
Application Note: Strategic Synthesis of Pyrazole Derivatives via 2-Chloroacetohydrazide Hydrochloride
Executive Summary
This application note details the robust synthesis of 1-(2-chloroacetyl)-3,5-dimethylpyrazole and its subsequent derivatization. Unlike standard hydrazine hydrate protocols, using 2-chloroacetohydrazide hydrochloride introduces a versatile electrophilic "warhead" (the chloromethyl group) directly onto the pyrazole nitrogen. This scaffold serves as a critical intermediate for Diversity-Oriented Synthesis (DOS), allowing rapid access to antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer libraries via simple nucleophilic substitution (
Scientific Foundation & Mechanism
The "Warhead" Advantage
Standard Knorr pyrazole synthesis uses hydrazine hydrate, yielding
-
Heterocycle Formation: Construction of the pyrazole core via condensation with 1,3-dicarbonyls.
-
Functional Handle Installation: The
-amide linkage provides stability, while the terminal alkyl chloride allows for mild, late-stage coupling with amines, thiols, or phenoxides.
Reaction Mechanism
The reaction proceeds via a modified Knorr condensation. The hydrazide nitrogen (nucleophile) attacks the carbonyl carbon of the 1,3-diketone (acetylacetone). Following dehydration and cyclization, the stable pyrazole ring is formed.
Critical Consideration: The starting material is a hydrochloride salt. It must be neutralized in situ to release the nucleophilic hydrazine moiety. Failure to buffer the reaction often leads to low yields due to protonation of the reactive amine.
Pathway Visualization
The following diagram outlines the mechanistic pathway and the divergent synthesis potential.
Figure 1: Mechanistic pathway from salt neutralization to scaffold generation and library expansion.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: 1-(2-chloroacetyl)-3,5-dimethylpyrazole Scale: 10 mmol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Amount | Role |
| 2-Chloroacetohydrazide HCl | 145.0 | 1.0 | 1.45 g | Core Building Block |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.1 | 1.10 g (1.13 mL) | Cyclization Partner |
| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | 0.98 g | HCl Scavenger |
| Ethanol (Absolute) | - | Solvent | 20 mL | Reaction Medium |
Step-by-Step Procedure
-
Neutralization: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 2-Chloroacetohydrazide HCl (1.45 g) in Ethanol (15 mL).
-
Activation: Add Sodium Acetate (0.98 g) to the suspension. Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The suspension may change texture as NaCl precipitates and the free hydrazide is released.
-
-
Addition: Add Acetylacetone (1.13 mL) dropwise over 5 minutes.
-
Note: A slight exotherm may be observed.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–4 hours.-
Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). The hydrazide spot (polar, baseline) should disappear, and a new non-polar spot (
) should appear.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
A white to off-white solid will precipitate immediately.
-
Stir for 20 minutes to ensure complete precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove residual salts and acetic acid. -
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[2] Dry in a vacuum desiccator over
.
Expected Yield: 75–85%
Physical State: White crystalline solid.
Melting Point:
Protocol B: Library Functionalization (Example)
Target: 1-(2-(Morpholin-4-yl)acetyl)-3,5-dimethylpyrazole
Concept: Utilizing the chloro-linker for
-
Dissolution: Dissolve the product from Protocol A (1 mmol, 0.17 g) in dry Acetonitrile (5 mL).
-
Base/Nucleophile: Add Potassium Carbonate (
, 1.5 mmol) and Morpholine (1.2 mmol). -
Reaction: Stir at
for 4 hours. -
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize residue from Ethanol.
Critical Process Parameters (CPP) & Troubleshooting
The following decision tree helps troubleshoot common issues during the core synthesis.
Figure 2: Experimental workflow and troubleshooting logic.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete neutralization of HCl salt. | Ensure NaOAc is added before the diketone. Use anhydrous NaOAc. |
| No Precipitation on Ice | Product is too soluble in EtOH/Water mix. | Evaporate 50% of the Ethanol before pouring onto ice. Alternatively, extract with Dichloromethane (DCM). |
| Starting Material Remains | Reaction temperature too low. | Ensure vigorous reflux. Add 1-2 drops of Glacial Acetic Acid to catalyze the condensation. |
| Dark Coloration | Oxidation or polymerization. | Perform reaction under Nitrogen atmosphere (though usually not strictly required). |
References
-
National Center for Biotechnology Information (NCBI). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Organic Syntheses. 3,5-Dimethylpyrazole. Org.[2][3][5][6] Synth. 1951, 31, 43. (Foundational method for pyrazole condensation). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]
-
ResearchGate. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives. (Analogous chemistry demonstrating the chloroacetyl linker utility). Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publishatcj.com [publishatcj.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Knorr Pyrazole Synthesis utilizing 2-Chloroacetohydrazide Hydrochloride
Abstract & Strategic Utility
This application note details the protocol for synthesizing 1-(2-chloroacetyl)-3,5-dimethylpyrazole via the Knorr condensation of 2-chloroacetohydrazide hydrochloride with acetylacetone .
Unlike standard pyrazole syntheses that utilize hydrazine hydrate (yielding N-H pyrazoles), this protocol employs a functionalized acyl hydrazide. The retention of the
-
Covalent Inhibitor Design: Targeting cysteine residues in kinases or proteases.
-
Fragment-Based Drug Discovery (FBDD): Facilitating rapid diversification via nucleophilic substitution (
) with amines, thiols, or alkoxides. -
Heterocyclic Fusion: Serving as a precursor for fused ring systems (e.g., pyrazolo[1,5-c]pyrimidines) via intramolecular cyclization.
Mechanism of Action
The reaction follows the classical Knorr Pyrazole Synthesis pathway, modified by the presence of the acyl chloride side chain.
Mechanistic Pathway[1][2][3][4][5][6]
-
Neutralization: The hydrochloride salt is buffered (typically with Sodium Acetate) to release the free nucleophilic hydrazide in situ.
-
Imine Formation: The terminal amino group (
) of the hydrazide attacks one carbonyl of the 1,3-dicarbonyl (acetylacetone), forming a hemiaminal intermediate which dehydrates to a hydrazone. -
Cyclization: The amide nitrogen attacks the second carbonyl group. Note: This step is slower than hydrazine hydrate condensations due to the electron-withdrawing nature of the acyl group reducing the nucleophilicity of the amide nitrogen.
-
Aromatization: Dehydration yields the final aromatic pyrazole system.[1]
Mechanistic Visualization[6][8]
Figure 1: Step-wise mechanistic pathway from linear condensation to aromatic cyclization.[2]
Experimental Protocol
Phase A: Synthesis of the Pyrazole Scaffold
Reagents & Materials:
-
Reactant A: 2-Chloroacetohydrazide hydrochloride (MW: 144.99 g/mol )[3]
-
Reactant B: Acetylacetone (2,4-Pentanedione) (MW: 100.12 g/mol )
-
Base: Sodium Acetate (anhydrous)
-
Solvent: Ethanol (Absolute) or Methanol[4]
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology:
-
Preparation of Free Base (In Situ):
-
In a 250 mL round-bottom flask, suspend 10.0 mmol (1.45 g) of 2-Chloroacetohydrazide hydrochloride in 20 mL of Ethanol.
-
Add 10.0 mmol (0.82 g) of Sodium Acetate. Stir at room temperature for 15 minutes.
-
Rationale: Pre-neutralization prevents the HCl from degrading the acetylacetone or causing premature polymerization, while Sodium Acetate is mild enough to prevent hydrolysis of the C-Cl bond.
-
-
Condensation:
-
Add 10.5 mmol (1.05 g, ~1.08 mL) of Acetylacetone dropwise to the stirring mixture.
-
Observation: The mixture may warm slightly. The solution should turn clear or pale yellow.
-
-
Reflux:
-
Heat the reaction mixture to reflux (
) for 3–4 hours . -
Monitoring: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The hydrazide starting material (low
) should disappear.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water .
-
Stir vigorously for 20 minutes to induce precipitation.
-
Filter the solid precipitate under vacuum.
-
Wash the filter cake with cold water (
) to remove residual salts (NaCl/NaOAc).
-
-
Purification:
Phase B: Workflow Visualization
Figure 2: Operational workflow for the synthesis of the pyrazole scaffold.
Critical Control Points & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Stoichiometry | 1:1 (Hydrazide:Dicarbonyl) | Excess dicarbonyl complicates purification; Excess hydrazide is difficult to remove. |
| pH Control | Mildly Acidic to Neutral (pH 5-7) | High pH (>9): Hydrolysis of the chloroacetyl group ( |
| Temperature | Reflux ( | Too Low: Incomplete cyclization (stops at hydrazone). Too High: Decomposition of the chloro-linker. |
| Solvent | Ethanol/Methanol | Protic solvents facilitate proton transfer required for the dehydration steps. |
Characterization & Expected Data
To validate the structure, researchers should look for the following spectral signatures:
-
NMR (CDCl
, 400 MHz):-
2.20 (s, 3H,
at C3) -
2.50 (s, 3H,
at C5) -
4.75 (s, 2H,
) — Critical diagnostic peak for the linker. -
5.95 (s, 1H, Pyrazole
)
-
2.20 (s, 3H,
-
Physical Appearance: White to off-white crystalline solid.[7]
-
Melting Point: Typically distinct from the parent 3,5-dimethylpyrazole (
).[8] The acyl derivative usually melts higher or decomposes depending on purity.
Application: Post-Synthetic Functionalization
The 1-(2-chloroacetyl) group is highly reactive toward nucleophiles. A common secondary workflow involves substituting the chlorine atom.
Protocol for Amination (Example):
-
Dissolve 1 eq of 1-(2-chloroacetyl)-3,5-dimethylpyrazole in Acetonitrile.
-
Add 1.2 eq of a secondary amine (e.g., Morpholine).
-
Add 2.0 eq of
(base scavenger). -
Stir at
for 2 hours. -
Result: Formation of 1-(2-morpholinoacetyl)-3,5-dimethylpyrazole.
References
-
Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[9] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[9]
-
Organic Syntheses. (1951). 3,5-Dimethylpyrazole.[8][6][10][11][12][13] Org.[8][5][6][7] Synth., Coll. Vol. 3, p.358.
-
BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Technical Guides.
-
PubChem. (2025).[3] 2-Chloroacetohydrazide hydrochloride Compound Summary. National Library of Medicine.
-
Dawson, P. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates.[2][9] Angewandte Chemie, 130(36), 11808–11813.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | CID 101882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publishatcj.com [publishatcj.com]
- 7. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Thiadiazole Derivatives from 2-Chloroacetohydrazide Hydrochloride
Part 1: Executive Summary & Strategic Rationale
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in clinically approved drugs like acetazolamide and cefazolin due to its ability to mimic amide bonds while improving metabolic stability.[1]
This guide focuses on a high-value synthetic pathway starting from 2-Chloroacetohydrazide hydrochloride . Unlike simple alkyl hydrazides, this starting material carries a reactive chloromethyl handle.[1] This bifunctionality presents a unique challenge and opportunity:
-
Challenge: The chloromethyl group is susceptible to nucleophilic attack (hydrolysis/polymerization) under the strong alkaline conditions typically used for thiadiazole cyclization.
-
Opportunity: Successful cyclization yields 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol , a versatile "dual-warhead" intermediate allowing independent functionalization of the thiol (nucleophilic) and the chloromethyl (electrophilic) sites.[1]
Core Directive: This protocol utilizes a modified cold-cyclization strategy to preserve the chloromethyl group, deviating from the standard high-temperature Guha method.[1]
Part 2: Chemical Safety & Handling (Critical)[1]
-
2-Chloroacetohydrazide HCl: Toxic if swallowed.[1] Potential skin sensitizer.[1]
-
Carbon Disulfide (CS₂): Extremely flammable (Flash point -30°C), neurotoxic, and a reproductive hazard.[1] Use only in a well-ventilated fume hood.[1]
-
5-(Chloromethyl)-1,3,4-thiadiazole-2-thiol: Should be treated as a potential vesicant (blister agent) due to the alkylating chloromethyl group.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-(Chloromethyl)-1,3,4-thiadiazole-2-thiol
Mechanism: Nucleophilic addition of the hydrazide to CS₂ followed by acid-mediated dehydration.[1]
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2-Chloroacetohydrazide HCl | 145.0 | 1.0 | 14.5 g (100 mmol) | Substrate |
| Carbon Disulfide (CS₂) | 76.1 | 1.2 | 7.2 mL | Cyclizing Agent |
| Potassium Hydroxide (KOH) | 56.1 | 2.2 | 12.3 g | Base (Salt formation) |
| Ethanol (Absolute) | - | - | 150 mL | Solvent |
| Sulfuric Acid (Conc.) | 98.0 | Excess | ~20 mL | Cyclization Catalyst |
Step-by-Step Methodology
1. Formation of the Dithiocarbazate Salt (Low Temperature)
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve KOH (12.3 g) in absolute ethanol (100 mL).
-
Substrate Addition: Cool the solution to 0–5°C (Ice/Salt bath). Add 2-Chloroacetohydrazide HCl (14.5 g) portion-wise over 15 minutes. Note: The solution may become cloudy due to KCl precipitation.
-
CS₂ Addition: Add Carbon Disulfide (7.2 mL) dropwise over 30 minutes, maintaining the internal temperature below 10°C .
-
Why? Higher temperatures promote the displacement of the chloro-group by ethoxide or hydroxide.[1]
-
-
Maturation: Stir the yellow reaction mixture at 0–5°C for 2 hours, then allow it to warm to room temperature for 1 hour. A heavy yellow precipitate (Potassium 3-(2-chloroacetyl)dithiocarbazate) will form.[1]
-
Isolation: Filter the solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).[1] Dry under vacuum.[1] Do not heat.
2. Acidic Cyclization (The "Cold" Method)
-
Preparation: Place the dried potassium salt in a 250 mL beaker.
-
Acidification: Cool concentrated Sulfuric Acid (20 mL) to 0°C. Add the solid salt portion-wise to the acid with vigorous stirring.
-
Caution: Evolution of H₂S (rotten egg smell) and HCl is possible; ensure scrubbing.[1]
-
-
Cyclization: Stir the slurry at 0–10°C for 30 minutes , then allow to stand at room temperature for another 30 minutes.
-
Quench: Pour the reaction mixture onto crushed ice (200 g) with stirring. The product will precipitate as a white to off-white solid.[1]
-
Purification: Filter the solid, wash copiously with cold water (to remove acid), and recrystallize from Ethanol/Water (1:1).
Expected Yield: 65–75% Characterization: MP: 162–164°C (Lit.[1] varies). IR (KBr): 2550 cm⁻¹ (SH), 1610 cm⁻¹ (C=N).[1]
Protocol B: Derivatization Workflows
Once the core scaffold is synthesized, it serves as a divergence point.
Pathway 1: S-Alkylation (Thioether Formation)
Targeting the nucleophilic thiol without affecting the chloromethyl group.[1]
-
Dissolve 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol (1.0 eq) in Acetone.
-
Add Potassium Carbonate (1.1 eq) and the desired Alkyl Halide (1.0 eq).
-
Stir at room temperature (RT) for 2–4 hours.
-
Filter inorganic salts and evaporate solvent.[1]
Pathway 2: Nucleophilic Substitution at Chloromethyl
Targeting the electrophilic carbon with amines.
-
Dissolve 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol (1.0 eq) in DMF.
-
Add Secondary Amine (2.2 eq).[1] Excess amine acts as the acid scavenger.
-
Heat to 60°C for 4 hours.
-
Pour into water to precipitate the product.[1]
Part 4: Reaction Pathway Visualization
The following diagram illustrates the critical branching logic for this synthesis.
Caption: Synthetic workflow from 2-Chloroacetohydrazide to functionalized thiadiazole libraries, highlighting the critical divergence points.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of -CH₂Cl during salt formation.[1] | Ensure temperature is strictly <5°C during KOH addition. Reduce reaction time. |
| Product is Sticky/Gum | Polymerization (Self-alkylation).[1] | Avoid heating the crude thiol. Store the intermediate at -20°C. |
| Incomplete Cyclization | Acid strength too low. | Use concentrated H₂SO₄.[1] Do not dilute the acid before adding the salt. |
| Strong Sulfur Odor | Decomposition of CS₂ adduct.[1] | Ensure the dithiocarbazate salt is dry before adding to acid. |
References
-
Fundamental Cyclization Chemistry
-
Guha, P. C. (1922). "The Constitution of Dithiocarbazic Acid and its Derivatives." Journal of the American Chemical Society. (Foundational chemistry for dithiocarbazate cyclization).[1]
-
-
Thiadiazole Synthesis Reviews
-
Al-Amin, M., et al. (2022).[1] "Recent Advances in the Synthesis of 1,3,4-Thiadiazoles." RSC Advances. (Review of modern cyclization agents).
-
-
Chloromethyl-Thiadiazole Specifics
-
While specific patents (e.g., EP0794180) describe thiazole analogs, the reactivity profile of the chloromethyl group in 1,3,4-thiadiazoles is chemically homologous. See: Journal of Heterocyclic Chemistry, Vol 45, Issue 6. (General reactivity of halomethyl-heterocycles).
-
-
CS₂ Handling & Safety
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for Carbon Disulfide. .
-
Sources
Strategic Cyclization & Functionalization of 2-Chloroacetohydrazide Hydrochloride
Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Bifunctional "Linchpin"
2-Chloroacetohydrazide hydrochloride (CAS: 2825-35-6) is a privileged building block in heterocyclic synthesis. Its utility stems from its ambidextrous reactivity : it possesses a nucleophilic hydrazide group (
This dual nature allows it to function as a "linchpin" reagent. It can initiate reactions via nucleophilic attack on carbonyls or isothiocyanates, and subsequently "lock" the structure via intramolecular alkylation (ring closure) using the chloro group. Alternatively, it can serve as a scaffold generator, forming a heterocycle via the hydrazide while retaining the chloroacetyl tail as a reactive handle for late-stage functionalization (e.g.,
Key Applications
-
1,3,4-Thiadiazines: One-pot cyclization with isothiocyanates.
-
Pyrazoles: Condensation with 1,3-dicarbonyls (yielding N-chloroacetyl "linker" scaffolds).
-
1,2,4-Triazines: Condensation with 1,2-dicarbonyls.
Chemical Profile & Handling
| Property | Specification |
| Formula | |
| MW | 145.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (High), Methanol (Moderate), Ethanol (Low - Hot), DMSO (High) |
| Stability | Hygroscopic.[1][2] Store under inert atmosphere. The free base is less stable than the HCl salt. |
| Hazards | Toxic/Irritant. Potential alkylating agent. Handle in a fume hood. |
Critical Handling Note: The hydrochloride salt stabilizes the hydrazine moiety. However, for nucleophilic reactions (like attacking isothiocyanates), the salt must be neutralized in situ using a mild base (e.g., Sodium Acetate, Triethylamine) to liberate the reactive
Reaction Pathways & Mechanism
The following diagram illustrates the divergent synthesis strategies available from this single precursor.
Figure 1: Divergent synthetic pathways for 2-Chloroacetohydrazide HCl. Blue indicates the starting material, Yellow indicates intermediates, and Green indicates final heterocyclic scaffolds.
Detailed Protocols
Protocol A: Synthesis of 2-Amino-1,3,4-Thiadiazines
This protocol utilizes the "built-in" electrophile (
Mechanism:
-
Neutralization: Base liberates the free hydrazide.
-
Addition: Hydrazide
attacks the Isothiocyanate carbon, forming a thiosemicarbazide. -
Cyclization: The sulfur atom (nucleophilic) attacks the
-carbon (electrophilic), displacing chloride. -
Elimination: Loss of water/HCl yields the thiadiazine.
Materials:
-
2-Chloroacetohydrazide HCl (1.0 equiv)
-
Aryl/Alkyl Isothiocyanate (1.0 equiv)
-
Sodium Acetate (anhydrous) (2.0 equiv) or Triethylamine (1.2 equiv)
-
Solvent: Ethanol (absolute) or Dioxane
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloroacetohydrazide HCl (10 mmol) in Ethanol (30 mL).
-
Neutralization: Add Sodium Acetate (20 mmol). Stir at room temperature for 15 minutes. Note: If using TEA, add it dropwise.
-
Addition: Add the Isothiocyanate (10 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).-
Checkpoint: The intermediate thiosemicarbazide often forms quickly; prolonged heating is required for the cyclization step.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) with stirring.
-
The product usually precipitates as a solid.
-
-
Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from Ethanol/Water or DMF/Ethanol depending on solubility.
Yield Expectation: 70–85%
Protocol B: Synthesis of N-(Chloroacetyl)pyrazoles (Linker Strategy)
This reaction creates a pyrazole ring while preserving the chloroacetyl group. This product is a valuable intermediate: the pyrazole acts as the pharmacophore, while the
Materials:
-
2-Chloroacetohydrazide HCl (1.0 equiv)
-
1,3-Diketone (e.g., Acetylacetone, 1,3-Diphenyl-1,3-propanedione) (1.0 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol
-
Catalyst: None (thermal) or trace HCl
Step-by-Step Procedure:
-
Mixing: Dissolve 2-Chloroacetohydrazide HCl (5 mmol) and the 1,3-Diketone (5 mmol) in Ethanol (20 mL).
-
Reaction: Reflux the mixture for 2–4 hours.
-
Note: If using Glacial Acetic Acid as solvent, reaction times may be shorter (1-2 hours) due to acid catalysis.
-
-
Isolation:
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Triturate the residue with cold diethyl ether or hexane to induce crystallization.
-
-
Purification: Recrystallize from Ethanol.
Key Insight: The resulting product is 1-(2-chloroacetyl)-3,5-disubstituted-pyrazole . The chlorine atom is highly reactive. Avoid using nucleophilic solvents (like pyridine) or strong bases during the workup to prevent premature substitution.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield (Thiadiazine) | Incomplete cyclization (Intermediate stuck) | Increase reflux time or switch to a higher boiling solvent (e.g., Dioxane, DMF). |
| Sticky/Oily Product | Impurities or residual solvent | Triturate with cold Ether/Hexane. Sonication often helps induce crystallization. |
| Decomposition | Hydrolysis of Chloro group | Ensure reagents are dry. Avoid prolonged exposure to aqueous base at high temperatures. |
| No Reaction | HCl salt not neutralized | Ensure sufficient base (NaOAc or TEA) is used to free the hydrazine |
References
-
Synthesis of 1,3,4-Thiadiazines
- Reaction of thiosemicarbazides with alpha-halocarbonyls and related cycliz
-
Source:
-
Synthesis of 1,2,4-Triazines
-
Pyrazole Synthesis (Linker Strategy)
-
Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[5]
-
Source:
-
-
General Reactivity of Hydrazides
- Comprehensive review on 1,3,4-thiadiazole and thiadiazine synthesis.
-
Source:
Sources
Synthesis of Schiff bases from 2-Chloroacetohydrazide hydrochloride
Application Note: Synthesis of Schiff Bases from 2-Chloroacetohydrazide Hydrochloride
Executive Summary
This guide details the protocol for synthesizing
The 2-chloroacetyl pharmacophore is of high value in drug discovery because the
Scientific Principles & Mechanism
The Challenge of the Hydrochloride Salt
2-Chloroacetohydrazide hydrochloride exists as a protonated ammonium salt (
-
Critical Step: The salt must be neutralized in situ using a mild base (Sodium Acetate) to release the free hydrazine base without hydrolyzing the labile chloro-group or the amide bond.
Reaction Mechanism
The formation of the Schiff base follows a classic addition-elimination pathway:
-
Activation: The carbonyl oxygen of the aldehyde is activated by the weak acid environment (Acetic acid/Acetate buffer).
-
Nucleophilic Attack: The free amino group of the hydrazide attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: Proton transfer facilitates the elimination of a water molecule, establishing the imine (
) bond.
Figure 1: Mechanistic pathway from salt neutralization to Schiff base formation.[1]
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | 2-Chloroacetohydrazide Hydrochloride | Starting material (Nucleophile source). |
| Reactant | Aromatic Aldehyde (e.g., Benzaldehyde) | Electrophile; determines substituent properties. |
| Buffer/Base | Sodium Acetate (Anhydrous or Trihydrate) | Neutralizes HCl; buffers reaction pH. |
| Solvent | Absolute Ethanol (EtOH) | Reaction medium; supports reflux temperatures.[2] |
| Catalyst | Glacial Acetic Acid (Optional) | Can be added if reaction is sluggish (usually NaOAc is sufficient). |
| Equipment | Reflux condenser, Magnetic stirrer, Buchner funnel | Standard synthesis and isolation hardware. |
Experimental Protocol
Phase 1: Preparation and Neutralization
-
Weighing: Into a 100 mL round-bottom flask (RBF), measure 10 mmol of 2-Chloroacetohydrazide hydrochloride.
-
Solvation: Add 30–40 mL of Absolute Ethanol . Start magnetic stirring. The salt may not dissolve completely at room temperature.[3]
-
Neutralization (Critical): Add 11 mmol of Sodium Acetate (slight excess).
-
Observation: You may observe the formation of a finer white precipitate (NaCl) as the hydrazide dissolves into the ethanol.
-
Why: This converts the HCl salt into the free hydrazide and forms a buffer system with the acetic acid generated.
-
Phase 2: Condensation Reaction
-
Addition: Add 10 mmol (1.0 eq) of the chosen Aromatic Aldehyde to the flask.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring.
-
Duration: Maintain reflux for 3 to 5 hours .
-
Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
Phase 3: Isolation and Purification
-
Precipitation: Remove the heat source and allow the reaction mixture to cool to room temperature.
-
Note: If no precipitate forms upon cooling, pour the mixture onto 50 g of crushed ice and stir for 10 minutes. This forces the hydrophobic Schiff base out of solution.
-
-
Filtration: Collect the solid precipitate using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with:
-
2 x 10 mL Cold Water (Removes NaCl and unreacted NaOAc).
-
1 x 5 mL Cold Ethanol (Removes unreacted aldehyde).
-
-
Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol.
-
Drying: Dry the crystals in a vacuum desiccator over CaCl₂ or silica gel.
Figure 2: Step-by-step experimental workflow for synthesis and purification.[4][5]
Characterization & Expected Data
To validate the structure, ensure the following spectral signatures are present.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | Amide N-H stretch (Sharp). | ||
| Amide Carbonyl stretch. | |||
| Diagnostic: Imine bond formation.[2] | |||
| Retention of the chloro-group. | |||
| ¹H NMR | Azomethine proton (Singlet).[4] | ||
| Amide proton (Exchangeable with D₂O).[4][6] | |||
| Methylene protons adjacent to Cl. |
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate.
-
Cause: The Schiff base might be too soluble in ethanol.
-
Solution: Concentrate the reaction mixture to 1/3 volume using a rotary evaporator before pouring onto ice.
-
-
Issue: Oiling Out.
-
Cause: Impurities or low melting point product.
-
Solution: Scratch the side of the flask with a glass rod to induce nucleation, or re-dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.
-
-
Issue: Retention of Starting Material.
-
Cause: Incomplete neutralization of the hydrochloride salt.
-
Solution: Ensure Sodium Acetate is added in slight excess (1.1 eq). If the reaction is slow, add 2 drops of glacial acetic acid to catalyze the imine formation.
-
References
-
Saeed, A. et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. Link
-
Hassan, S.Y. (2020).[2] Synthesis, Lipinski’s properties, and biological evaluation of some new 2-chloroacetohydrazide derivatives. Journal of Chemistry. Link
-
Al-Amiery, A.A. et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 2-Chloroacetohydrazide. Organic and Medicinal Chemistry Letters. Link
-
PubChem. 2-Chloroacetohydrazide Compound Summary. Link
Sources
- 1. The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iiste.org [iiste.org]
- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 2-Chloroacetohydrazide Hydrochloride
Introduction
2-Chloroacetohydrazide hydrochloride (C₂H₆Cl₂N₂O, MW: 144.99 g/mol ) is a reactive chemical intermediate pivotal in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its utility stems from the presence of multiple reactive sites, making it a versatile building block in organic synthesis.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various reaction conditions.[3] A thorough and precise analytical characterization is paramount to ensure its identity, purity, and stability, which are critical parameters for its successful application in drug development and other chemical industries.
This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Chloroacetohydrazide hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of each technique.
Physicochemical Properties
2-Chloroacetohydrazide hydrochloride is a white to off-white crystalline solid.[2][3] It is soluble in water and ethanol.[3]
Table 1: Physicochemical Properties of 2-Chloroacetohydrazide Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂H₆Cl₂N₂O | [4] |
| Molecular Weight | 144.99 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Solubility | Soluble in water and ethanol | [3] |
| CAS Number | 868-83-7 | [4] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of 2-Chloroacetohydrazide hydrochloride. The following workflow outlines the recommended analytical methodologies.
Caption: Integrated workflow for the comprehensive characterization of 2-Chloroacetohydrazide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of 2-Chloroacetohydrazide hydrochloride.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2-Chloroacetohydrazide hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is a good option due to the compound's solubility, and exchangeable protons (N-H) will not be observed. DMSO-d₆ will allow for the observation of N-H protons.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., HDO at ~4.79 ppm in D₂O or DMSO at 2.50 ppm).
Expected ¹H NMR Spectral Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | s | 2H | Cl-CH₂ -C=O |
Note: In DMSO-d₆, additional broad signals corresponding to the -NH-NH₂ protons would be expected at higher chemical shifts.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a ¹³C NMR spectrometer, typically operating at a frequency corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Spectral Data (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~45 | Cl -CH₂-C=O |
| ~170 | Cl-CH₂-C =O |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, broad | N-H stretching (hydrazide) |
| ~3000 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (amide I) |
| ~1630 | Medium | N-H bending (amide II) |
| ~750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Direct infusion or coupling with a liquid chromatograph (LC-MS) can be used.
-
Ionization: ESI is a soft ionization technique suitable for polar molecules and will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. If fragmentation is induced (MS/MS), analyze the fragment ions to confirm the structure.
Expected Mass Spectral Data:
| m/z | Interpretation |
| 109.02 | [M+H]⁺ of the free base (C₂H₅ClN₂O) |
| 111.02 | Isotopic peak for [M+H]⁺ containing ³⁷Cl |
Fragmentation Pathway: The fragmentation of the protonated molecule can provide further structural confirmation.
Caption: Proposed ESI-MS fragmentation pathway for 2-Chloroacetohydrazide.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 2-Chloroacetohydrazide hydrochloride, a reversed-phase HPLC method is suitable for purity determination and impurity profiling.
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of 2-Chloroacetohydrazide hydrochloride in the mobile phase or a suitable solvent (e.g., water) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3.0). A gradient or isocratic elution can be developed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30 °C
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Rationale for Method Parameters:
-
A C18 column is chosen for its versatility in retaining polar to moderately nonpolar compounds.
-
An acidic mobile phase is used to ensure the analyte is in a single ionic form, leading to better peak shape.
-
UV detection at a low wavelength is selected as the analyte lacks a strong chromophore.
Thermal Analysis (DSC/TGA)
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties and stability of a material.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles.
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 2-Chloroacetohydrazide hydrochloride. The combination of spectroscopic techniques (NMR, FTIR, MS) for structural confirmation, chromatography (HPLC) for purity assessment, and thermal analysis (DSC/TGA) for stability evaluation ensures a thorough understanding of the material's properties. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality and suitability of 2-Chloroacetohydrazide hydrochloride for its intended applications.
References
-
LookChem. Cas 868-83-7, 2-chloroacetohydrazide hydrochloride. [Link]
- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. [Link]
-
Longdom Publishing. Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. [Link]
-
Scribd. lcms hcz 2. [Link]
-
PubMed. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. [Link]
-
PubMed. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
-
PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
-
PubMed. HPLC Method With Monolithic Column for Simultaneous Determination of Irbesartan and Hydrochlorothiazide in Tablets. [Link]
-
DTIC. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]
-
ResearchGate. Table 4 . 13 C -NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. [Link]
-
MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
MDPI. A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. DSC and TGA thermograms of 2-Hy1. Numbers correspond to heating rates in °C min⁻¹.. [Link]
-
SciELO South Africa. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. [Link]
-
PMC. Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. [Link]
- Google Patents.
-
ResearchGate. DSC thermograms of 2-OHBZA (1), BA (2), their (1:1) mixture (3) and.... [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. scribd.com [scribd.com]
Application Note: Synthesis of Anticonvulsant Agents using 2-Chloroacetohydrazide Hydrochloride
Executive Summary
This technical guide details the application of 2-Chloroacetohydrazide hydrochloride (CAS: 2824-88-6) in the synthesis of anticonvulsant agents. Unlike standard acid chloride reagents, this bifunctional building block allows for the direct introduction of a hydrazide motif onto lipophilic scaffolds (phenols, thiols, and amines) via nucleophilic substitution (
The resulting
Chemical Profile & Mechanistic Rationale[1][2][3][4]
The Reagent
2-Chloroacetohydrazide hydrochloride acts as a "molecular lego" piece with two distinct reactive domains:
-
Electrophilic Domain (
): A primary alkyl halide susceptible to nucleophilic attack. The chlorine serves as a good leaving group for reactions. -
Nucleophilic Domain (
): A protected hydrazide tail. Upon neutralization of the hydrochloride salt, the terminal amine becomes available for condensation with carbonyls (aldehydes/ketones) or cyclization into 1,3,4-oxadiazoles/thiadiazoles.
Pharmacophore Generation
The primary goal of using this reagent is to construct the
-
Lipophilic Domain (Aryl): Essential for crossing the Blood-Brain Barrier (BBB).
-
Linker (
): Provides flexibility and metabolic stability. -
Hydrogen Bonding Domain (
): The hydrazone moiety interacts with the Dimeric Interface of sodium channels, stabilizing the inactive state.
Figure 1: Synthetic workflow transforming the reagent into the bioactive NAH pharmacophore.
Validated Experimental Protocol
Scenario: Synthesis of 2-(4-Substituted-phenoxy)acetohydrazide Derivatives
This protocol describes the synthesis of a library of anticonvulsants where a phenolic core (mimicking the lipophilicity of Propofol or Carbamazepine) is linked to an aryl hydrazone.
Phase A:
Alkylation (Linker Attachment)
Objective: Attach the acetohydrazide tail to a substituted phenol.
-
Reagents:
-
Substituted Phenol (10 mmol) (e.g., 4-Chlorophenol for high lipophilicity).
-
2-Chloroacetohydrazide hydrochloride (11 mmol, 1.1 eq).
-
Potassium Carbonate (
) (22 mmol, 2.2 eq). Note: Extra base is required to neutralize the HCl salt. -
Potassium Iodide (KI) (Catalytic amount, 0.5 mmol). Accelerates the Finkelstein-like displacement.
-
Solvent: Anhydrous Acetone or DMF (30 mL).
-
-
Procedure:
-
Activation: In a round-bottom flask, dissolve the phenol in acetone/DMF. Add
and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. -
Addition: Cool the mixture to
(ice bath). Add 2-Chloroacetohydrazide hydrochloride portion-wise. Critical: Controlling temperature prevents polymerization of the free hydrazide. -
Reflux: Add catalytic KI. Heat the mixture to reflux (
for acetone, for DMF) for 6–8 hours. -
Monitoring: Monitor by TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the phenol spot.
-
Work-up:
-
Filter off the inorganic salts (
, excess ) while hot. -
Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water (1:1).
-
-
Validation: Confirm the intermediate via IR (presence of C=O amide band at
and bands at ).
-
Phase B: Condensation (Pharmacophore Completion)
Objective: Generate the target
-
Reagents:
-
Purified Phenoxyacetohydrazide (from Phase A) (5 mmol).
-
Aromatic Aldehyde (e.g., 2-Fluorobenzaldehyde) (5 mmol).
-
Glacial Acetic Acid (3-4 drops).
-
Solvent: Absolute Ethanol (20 mL).
-
-
Procedure:
-
Add catalytic acetic acid.
-
Reflux for 4–6 hours. A precipitate often forms during the reaction.
-
Isolation: Cool to RT. Filter the solid precipitate.
-
Purification: Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.
Data Analysis & SAR Insights
Structural Characterization Table
When characterizing the final anticonvulsant agents, the following spectral data confirms the successful incorporation of the 2-chloroacetohydrazide linker.
| Functional Group | Diagnostic Signal (1H NMR, DMSO-d6) | Diagnostic Signal (IR, cm-1) | Interpretation |
| Ether Linker | 1050 – 1250 (C-O-C) | Successful Alkylation (Phase A) | |
| Amide Carbonyl | – | 1650 – 1680 (C=O) | Retention of Hydrazide Core |
| Imine (Hydrazone) | 1580 – 1620 (C=N) | Successful Condensation (Phase B) | |
| Amide NH | 3100 – 3400 (NH) | H-Bond Donor Site |
Structure-Activity Relationship (SAR)
Based on literature analysis of compounds synthesized via this route:
-
The Linker Length: The single methylene bridge (
) provided by 2-chloroacetohydrazide is optimal. Lengthening this chain often decreases anticonvulsant potency due to increased conformational entropy. -
Electronic Effects: Electron-withdrawing groups (Cl, F,
) on the distal phenyl ring (derived from the aldehyde) generally increase potency in Maximal Electroshock (MES) seizure models by enhancing lipophilicity and receptor affinity.
Pathway Visualization
The following diagram illustrates the specific chemical pathway for creating a Benzothiazole-based anticonvulsant, a common application of this reagent.
Figure 2: Synthesis of Benzothiazole-Hydrazone hybrids. Note that while direct alkylation is possible, sterically hindered amines may require the chloroacetyl chloride route; however, for phenols and thiols, the direct 2-chloroacetohydrazide route is preferred.
Safety & Handling
-
Toxicity: 2-Chloroacetohydrazide hydrochloride is an alkylating agent. It is potentially mutagenic and a skin sensitizer. Handle in a fume hood with nitrile gloves.
-
Stability: The hydrochloride salt is stable at room temperature. However, the free base (generated in situ) can cyclize or polymerize if left standing in solution without a nucleophile. Always add the reagent after the nucleophile is prepared in the reaction vessel.
References
-
Almasirad, A., et al. (2005). Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters.
-
Siddiqui, N., et al. (2008). Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. European Journal of Medicinal Chemistry.
-
Wei, C. X., et al. (2015). Synthesis and anticonvulsant activity of N-acylhydrazone derivatives containing a 1,2,3-triazole moiety. Medicinal Chemistry Research.
-
Pandeya, S. N., et al. (2002). Synthesis and anticonvulsant activity of some new semicarbazones and N-acylhydrazones of isatin. Acta Pharmaceutica.
-
Tleubayeva, A. S., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization. Molecules.
Sources
2-Chloroacetohydrazide hydrochloride in the synthesis of UCHL1 inhibitors
Application Note: 2-Chloroacetohydrazide Hydrochloride in the Synthesis of Covalent UCHL1 Inhibitors
Executive Summary
Ubiquitin Carboxyl-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) critically implicated in neurodegenerative disorders and metastatic cancers.[1][2][3] While historical inhibitors like LDN-57444 have provided biological insights, recent covalent fragment screening campaigns have identified the chloroacetohydrazide scaffold as a superior platform for developing potent, selective, and irreversible UCHL1 inhibitors.
This guide details the application of 2-Chloroacetohydrazide hydrochloride (CAS 6326-39-2) as the primary "warhead donor" in the synthesis of these inhibitors. It provides a validated, step-by-step protocol for condensing this reagent with aldehyde fragments to generate N-acylhydrazone libraries, alongside mechanistic grounding and biological validation metrics.
Chemical Foundation & Mechanism
The Reagent: 2-Chloroacetohydrazide Hydrochloride[4][5]
-
Structure:
-
Role: Acts as a bifunctional building block. The hydrazine terminus (
) serves as a nucleophile to condense with aldehydes, creating a hydrazone linker. The alpha-chloroacetyl group ( ) remains intact, functioning as the electrophilic "warhead" that covalently targets the active site cysteine of UCHL1.
Mechanism of Action
The resulting inhibitor functions via a two-step recognition and reaction mechanism:
-
Reversible Binding (
): The hydrazone-linked aromatic tail (derived from the aldehyde) fits into the hydrophobic S1/S1' pockets of UCHL1, orienting the molecule. -
Covalent Modification (
): The electrophilic carbon of the chloroacetyl group undergoes nucleophilic attack by the thiolate anion of the catalytic Cys90 residue, displacing the chloride ion and forming an irreversible thioether bond.
Experimental Protocol: Library Synthesis
This protocol is optimized for the parallel synthesis of a library of UCHL1 inhibitors using 2-Chloroacetohydrazide hydrochloride.
Materials & Reagents
-
Reagent A: 2-Chloroacetohydrazide hydrochloride (CAS 6326-39-2).
-
Reagent B: Diverse aromatic aldehydes (e.g., 2-naphthaldehyde, indole-3-carboxaldehyde).
-
Solvent: Ethanol (Absolute) or Methanol.
-
Catalyst: Glacial Acetic Acid (optional, often unnecessary due to HCl salt).
-
Purification: Cold ethanol wash or recrystallization.
Step-by-Step Synthesis Workflow
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve 1.0 equiv of Aldehyde in minimal Ethanol (0.5 M concentration). | If aldehyde solubility is poor, use a 1:1 EtOH/DMSO mix, but this complicates workup. |
| 2. Activation | Add 1.1 equiv of 2-Chloroacetohydrazide hydrochloride directly to the solution. | The HCl salt acts as an inherent acid catalyst for hydrazone formation. |
| 3. Reaction | Stir the mixture at Room Temperature for 2–4 hours . | Monitor by TLC or LC-MS. If conversion is <50% after 2h, heat to 50°C. |
| 4. Precipitation | Most products will precipitate as white/off-white solids. If not, cool to 4°C or add water dropwise. | The chloroacetyl group is sensitive to hydrolysis; avoid prolonged exposure to aqueous base. |
| 5. Isolation | Filter the solid and wash with cold Ethanol (2x) and Diethyl Ether (1x). | Removes unreacted aldehyde and hydrazine traces. |
| 6. Drying | Vacuum dry at 40°C for 4 hours. | Ensure total removal of solvent to prevent degradation. |
Quality Control (QC) Criteria
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the
protons around 4.2–4.5 ppm and the hydrazone proton ( ) around 8.0–8.5 ppm . -
LC-MS: Confirm mass
. Crucially, verify the Chlorine Isotope Pattern (M and M+2 peaks in a 3:1 ratio) to ensure the warhead is intact.
Biological Validation & Assay Setup
Once synthesized, the inhibitors must be validated for potency and covalent binding kinetics.
Biochemical Activity Assay (Ub-AMC)
-
Principle: UCHL1 cleaves the fluorogenic substrate Ubiquitin-AMC (Ub-AMC), releasing fluorescent AMC. Inhibitors block this release.
-
Protocol:
-
Incubate UCHL1 (1–5 nM) with the inhibitor (serial dilutions) for 30 minutes (Pre-incubation is critical for covalent inhibitors).
-
Add Ub-AMC (500 nM) to initiate reaction.
-
Measure fluorescence (Ex 380 nm / Em 460 nm) over 60 minutes.
-
-
Data Analysis: Calculate
. For covalent inhibitors, is time-dependent. Report if possible.
Confirmation of Covalent Modification
To prove the mechanism is covalent (and not an artifact):
-
Time-Dependency: The
should decrease (potency increases) as pre-incubation time increases from 10 min to 4 hours. -
Jump-Dilution: Incubate enzyme + inhibitor at
, then dilute 100-fold. Activity should not recover (unlike reversible inhibitors like LDN-57444).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Evaporate solvent to 20% volume and add cold water. |
| Hydrolysis of Warhead | Reaction pH too high or water present. | Use anhydrous ethanol; ensure starting material is the HCl salt (acidic). |
| Low Yield | Incomplete condensation. | Heat to 60°C or add 5 mol% acetic acid. |
| Multiple Spots on TLC | E/Z Isomerization of hydrazone. | This is common for hydrazones. Both isomers usually equilibrate to the active form in biological buffer. |
References
-
Imhoff, R. D., et al. (2024).[2][3][4][5][6] "Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1." Journal of Medicinal Chemistry, 67(6), 4496-4524.[5][6] [4]
-
Mission Therapeutics. (2020). "Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1." Journal of the American Chemical Society, 142(36).
-
Selleck Chemicals. (n.d.). "LDN-57444 Protocol and Chemical Properties." (Provided for comparative assay conditions).
-
Thermo Fisher Scientific. (n.d.). "Carbonyl-Reactive Crosslinker Chemistry: Hydrazide-Aldehyde Condensation."
Sources
Troubleshooting & Optimization
Purification of 2-Chloroacetohydrazide hydrochloride by recrystallization
Technical Guide: Purification of 2-Chloroacetohydrazide Hydrochloride
Introduction & Technical Context
2-Chloroacetohydrazide Hydrochloride (CAS: 868-83-7) is a critical bifunctional building block used in the synthesis of hydrazones, heterocycles, and the quaternary ammonium derivatizing agent, Girard’s Reagent T .
In pharmaceutical and analytical applications, the purity of this intermediate is non-negotiable. Common impurities such as unreacted hydrazine (genotoxic), ethyl chloroacetate (lachrymator), and bis-hydrazide byproducts can catastrophically interfere with downstream nucleophilic substitutions or ketone derivatization assays.
This guide provides a field-validated protocol for purifying the hydrochloride salt. Unlike the free base, the hydrochloride salt offers enhanced stability but introduces specific solubility challenges (hygroscopicity) that require a precise recrystallization strategy.
Technical Specifications
| Property | Data | Notes |
| CAS Number | 868-83-7 | Distinct from free base (30956-28-6) |
| Formula | C₂H₅ClN₂O[1][2] · HCl | MW: 144.99 g/mol |
| Melting Point | 150 °C (decomposes) | Free base melts ~91 °C; 2-Chloroacetamide melts ~119 °C |
| Solubility | High: Water, MethanolModerate: Hot EthanolLow: Cold Ethanol, Ethers | Hygroscopic: Readily absorbs atmospheric moisture |
| Stability | Thermal Sensitivity | Prolonged heating can induce cyclization to dihydro-oxazine derivatives |
Recrystallization Protocol (Standard Operating Procedure)
Objective: Isolate high-purity crystalline salt while removing unreacted hydrazine and minimizing thermal degradation.
Solvent System: Absolute Ethanol (Primary).[3] Alternative: Ethanol/Methanol (9:1) if solubility is poor.[4] Avoid water unless necessary, as it promotes oiling out and yield loss.
Step-by-Step Methodology
-
Preparation:
-
Weigh the crude 2-chloroacetohydrazide hydrochloride.
-
Prepare a hot water bath (set to ~75°C). Do not use a direct flame or hot plate surface >100°C to prevent localized decomposition.
-
-
Dissolution (The "Minimum Solvent" Rule):
-
Place crude solid in an Erlenmeyer flask.
-
Add hot absolute ethanol in small portions (approx. 5–10 mL per gram of solid).
-
Swirl continuously while heating.
-
Critical Check: If the solid does not dissolve after adding a reasonable volume, add Methanol dropwise until clear. If a fine white powder remains insoluble, it is likely the bis-hydrazide impurity (insoluble in ethanol); proceed to Step 3.
-
-
Hot Filtration (Purification Step 1):
-
If insoluble particles (bis-hydrazide or dust) are visible, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass funnel.
-
Why: Removing nucleation sites now prevents impure precipitation later.
-
-
Crystallization:
-
Isolation & Washing:
-
Collect crystals via vacuum filtration (Buchner or Hirsch funnel).
-
The Wash: Disconnect vacuum. Cover crystals with ice-cold absolute ethanol . Let sit for 10 seconds. Reapply vacuum.[3][5]
-
Why: This displaces the "mother liquor" containing dissolved hydrazine and oily impurities without redissolving the product.
-
-
Drying:
-
Dry in a vacuum desiccator over P₂O₅ or silica gel.
-
Warning: Do not oven dry >60°C; the HCl salt can lose HCl or cyclize.
-
Troubleshooting Guide (Q&A)
Q1: My product "oiled out" (separated as a sticky liquid) instead of crystallizing. What went wrong?
-
Cause: The solvent system was too polar (too much water or methanol) or the solution was cooled too rapidly, trapping impurities that lower the melting point.
-
Fix:
-
Reheat the mixture until it redissolves.
-
Add a small amount of absolute ethanol (to reduce overall polarity).
-
Add a "seed crystal" of pure product if available.
-
Cool very slowly (wrap the flask in a towel). Vigorous scratching of the glass side with a rod can also induce nucleation.
-
Q2: The melting point is low (e.g., 110–120°C). Is it pure?
-
Diagnosis: No. You likely have a mixture of the free base (MP ~91°C) and the salt, or contamination with 2-chloroacetamide (MP 119°C).
-
Fix:
Q3: The crystals are turning yellow/brown during storage.
-
Cause: Oxidation or slow alkylation (self-polymerization). This compound is an alkylating agent.[1]
-
Fix:
-
Immediate: Recrystallize using activated charcoal (add charcoal to hot solution, boil 2 mins, hot filter).
-
Long-term: Store under inert gas (Nitrogen/Argon) in a desiccator at 2–8°C. Moisture accelerates decomposition.
-
Q4: Can I use water as the solvent?
-
Analysis: Technically yes, but not recommended . The HCl salt is extremely soluble in water. Recovering it requires boiling off water (decomposition risk) or adding massive amounts of anti-solvent (ethanol/acetone), which often traps impurities. Use Ethanol.[1][3][5][6]
Process Visualization
The following diagram illustrates the critical decision points in the purification workflow.
Caption: Logical workflow for the purification of 2-Chloroacetohydrazide HCl, highlighting interventions for solubility and oiling-out issues.
FAQs
Q: Is this compound toxic? A: Yes. It is an alkylating agent (alpha-halo carbonyl) and a hydrazine derivative. It is potentially genotoxic and a skin sensitizer. Handle in a fume hood with nitrile gloves. Neutralize spills with dilute NaOH (converts it to glycolic acid derivatives, but beware of hydrazine release) or specific hydrazine neutralizers.
Q: I need to make Girard's Reagent T. Can I use the wet crystals? A: It is risky. Girard's Reagent synthesis involves reaction with trimethylamine. Excess water can hydrolyze the chloro-group or the trimethylamine. It is best to dry the intermediate to at least a free-flowing powder, even if not fully anhydrous.
Q: How do I distinguish the bis-hydrazide impurity? A: The bis-hydrazide (formed when 2 moles of ester react with 1 mole of hydrazine) is significantly less soluble in ethanol and has a much higher melting point (>200°C). If you have a high-melting insoluble solid in your hot ethanol, filter it out—it is likely the bis-impurity.
References
-
ChemicalBook. (2025). 2-chloroacetohydrazide hydrochloride CAS#: 868-83-7 Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Chloroacetamide and Related Compounds Toxicity. Retrieved from
-
Thermo Fisher Scientific. (2017). Analysis of Ketosteroids by Girard P Derivatization. Retrieved from
-
ResearchGate. (2013). Synthesis, antimicrobial evaluation and QSAR studies of monochloroacetic acid derivatives. Arabian Journal of Chemistry. Retrieved from
-
BenchChem. (2025).[5] Purification of Halogenated Acetophenones by Recrystallization. Retrieved from [5]
Sources
Technical Support Center: 2-Chloroacetohydrazide Hydrochloride Synthesis
Topic: Impurity Profiling & Troubleshooting in 2-Chloroacetohydrazide Hydrochloride Synthesis CAS: 2825-06-1 (Hydrochloride salt) / 609-78-9 (Free base) Application: Precursor for Girard’s Reagent T/P; cross-linking agents; aldehyde derivatization.
Executive Summary
The synthesis of 2-Chloroacetohydrazide hydrochloride typically involves the hydrazinolysis of ethyl chloroacetate (or methyl chloroacetate). While conceptually simple, this reaction is governed by strict chemoselectivity requirements. The nucleophilic hydrazine must attack the carbonyl carbon (acylation) while avoiding the saturated
Failure to control thermodynamics and stoichiometry leads to three primary impurity classes: Bis-hydrazides (Dimers) , Hydrazino-esters (Displacement products) , and Hydrolysis byproducts .
Module 1: Common Impurities & Formation Mechanisms
The following table summarizes the critical impurities users encounter when deviating from optimal conditions.
| Impurity Name | Structure / Description | Cause of Formation | Symptom |
| The "Dimer" (1,2-Bis(2-chloroacetyl)hydrazine) | Local excess of ester. If hydrazine is not in excess, the mono-hydrazide competes for the ester. | Product is insoluble in water/ethanol; Melting point | |
| The "Displacement" (Ethyl hydrazinoacetate) | High Temperature. Heat provides the activation energy for S | Low Chlorine content analysis; Product does not react with amines (e.g., trimethylamine) in subsequent steps. | |
| Hydrazine Salts (Hydrazine Dihydrochloride) | Incomplete Washing. Excess hydrazine trapped during acidification. | Product is sticky/hygroscopic; Incorrect Nitrogen analysis. | |
| Hydrolysis Product (Chloroacetic Acid) | Wet Solvents. Presence of water during reaction or workup. | Low yield; acidic smell; melting point depression. |
Module 2: Reaction Pathway Visualization
The diagram below illustrates the competition between the desired Acylation pathway and the competing Dimerization and Displacement pathways.
Figure 1: Chemoselectivity map. Path 1 is kinetically favored at low temperatures. Path 2 occurs if mixing is poor. Path 3 is thermodynamically accessible at higher temperatures.
Module 3: Troubleshooting Guide (FAQ)
Q1: My product precipitated immediately as a white solid before acidification, and it is insoluble in ethanol. What is it?
Diagnosis: You have likely formed the Dimer (1,2-bis(2-chloroacetyl)hydrazine) .
-
The Science: Hydrazine is a bifunctional nucleophile. Once the first chloroacetyl group attaches (
), the remaining group is less nucleophilic due to the electron-withdrawing carbonyl, but it is still reactive. If the local concentration of ethyl chloroacetate is high (e.g., you added the ester all at once), the mono-hydrazide will attack another ester molecule. -
The Fix:
-
Reverse Addition: Always drip the Ester into the Hydrazine , never the other way around.
-
Dilution: Ensure the hydrazine is well-diluted in ethanol.
-
Stoichiometry: Use a slight excess of hydrazine (1.2 to 1.5 equivalents) to statistically favor mono-acylation.
-
Q2: The melting point is correct, but the subsequent reaction with Trimethylamine (to make Girard's T) failed. Why?
Diagnosis: You likely have the Displacement Impurity (Ethyl hydrazinoacetate) .
-
The Science: If the reaction temperature rose above 20-25°C, the hydrazine attacked the alkyl chloride (C-Cl bond) instead of the ester. This leaves the ester group intact but destroys the alkyl chloride needed for the quaternization step with trimethylamine.
-
The Fix: Maintain reaction temperature strictly between 0°C and 5°C during addition. Do not reflux.
Q3: My final salt is a sticky, hygroscopic gum rather than a powder.
Diagnosis: Presence of Hydrazine Dihydrochloride or Water .
-
The Science: 2-Chloroacetohydrazide hydrochloride is stable, but hydrazine salts are extremely hygroscopic. If unreacted hydrazine was not washed away before acidification, it forms a salt that attracts moisture.
-
The Fix:
-
After the initial reaction, crystallize or precipitate the Free Base first (if possible) and wash it with cold ethanol to remove excess hydrazine.
-
Use anhydrous HCl (gas or in dioxane/ether) for the acidification step. Avoid aqueous HCl.
-
Module 4: Optimized Synthetic Protocol
This protocol is designed to maximize chemoselectivity for the mono-hydrazide.
Reagents:
-
Ethyl Chloroacetate (1.0 eq)
-
Hydrazine Hydrate (80% or 99%) (1.2 eq)
-
Acid: HCl gas or 4M HCl in Dioxane
Step-by-Step:
-
Preparation: Charge a 3-neck flask with Hydrazine Hydrate (1.2 eq) and Absolute Ethanol (5 volumes). Cool the solution to 0–5°C using an ice/salt bath.
-
Controlled Addition: Add Ethyl Chloroacetate (1.0 eq) dropwise over 60–90 minutes.
-
Critical Control Point: Monitor internal temperature. Do not allow it to exceed 10°C. This prevents the S
2 displacement of the chloride [1].
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.
-
Validation: TLC (System: Methanol/DCM 1:9) should show consumption of ester.
-
-
Isolation of Free Base (Optional but Recommended):
-
If the free base precipitates, filter it cold. This removes unreacted hydrazine (which stays in the mother liquor).
-
If no precipitate, concentrate the ethanol to half volume under vacuum (keep T < 30°C).
-
-
Salt Formation:
-
Redissolve the residue/solid in fresh cold ethanol.
-
Slowly bubble dry HCl gas or add HCl in Dioxane until pH reaches 3–4.
-
Note: Strong cooling is required as salt formation is exothermic.
-
-
Purification: Filter the white crystalline solid. Wash with cold diethyl ether to remove traces of HCl and dimer. Dry in a vacuum desiccator over
.
References
-
Reaction Selectivity & Impurities
- Context: Discusses the competition between acylation and alkylation in hydrazine reactions with alpha-halo esters.
-
Source: Yuan, P. et al.[2] "Method for preparing ethyl hydrazinoacetate hydrochloride." CN Patent 101003494B. (Demonstrates that higher temps/alkali favor the displacement impurity).
- URL
-
Dimer Formation (Bis-acylation)
-
General Hydrazide Synthesis & Kinetics
Sources
- 1. CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]
- 2. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]
- 3. 1,2-Bis(dichloroacetyl)hydrazine | C4H4Cl4N2O2 | CID 96495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103483218A - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Stability issues and degradation of 2-Chloroacetohydrazide hydrochloride
Welcome to the comprehensive technical support guide for 2-Chloroacetohydrazide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and degradation issues associated with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
I. Understanding the Stability of 2-Chloroacetohydrazide Hydrochloride
2-Chloroacetohydrazide hydrochloride is a valuable building block in synthetic chemistry, prized for its reactive chloroacetyl and hydrazide moieties. However, these same functional groups render the molecule susceptible to degradation under various conditions. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.[1][2] Understanding the potential degradation pathways is the first step in troubleshooting and preventing experimental failures.
The primary modes of degradation for 2-Chloroacetohydrazide hydrochloride are hydrolysis and thermal decomposition . Photodegradation may also be a concern, as is common with many halogenated organic compounds.
II. Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you may encounter during your experiments with 2-Chloroacetohydrazide hydrochloride, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low, and I suspect the starting material has degraded. How can I confirm this?
A1: Low reaction yields are a common consequence of using degraded 2-Chloroacetohydrazide hydrochloride. The primary culprits are hydrolysis and thermal decomposition, which reduce the concentration of the active reagent.
Causality: The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the molecule into chloroacetic acid and hydrazine.[3] The chloroacetyl group can also undergo nucleophilic substitution with water, particularly at elevated temperatures, to form hydroxyacetohydrazide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Purity Assessment by HPLC
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1][4]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method should be able to resolve 2-Chloroacetohydrazide hydrochloride from potential impurities and degradants.
Q2: I'm observing unexpected side products in my reaction. What are the likely culprits?
A2: The presence of unexpected side products can often be traced back to impurities in the starting material or degradation products formed in situ.
Causality: The synthesis of 2-Chloroacetohydrazide hydrochloride typically involves the reaction of a chloroacetic acid derivative with hydrazine.[5] Potential impurities from this process include unreacted starting materials and byproducts of side reactions.
Potential Impurities and Degradation Products:
| Compound Name | Structure | Origin |
| Chloroacetic acid | ClCH₂COOH | Hydrolysis product |
| Hydrazine | H₂NNH₂ | Hydrolysis product |
| Hydroxyacetohydrazide | HOCH₂CONHNH₂ | Hydrolysis of the chloro group |
| Glycolic acid hydrazide | HOCH₂CONHNH₂ | Further hydrolysis |
| Dimerized impurities | Varies | Self-condensation or reaction with impurities |
Investigative Protocol: A forced degradation study can help identify potential degradation products that might interfere with your reaction.
Experimental Protocol: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve 10 mg of 2-Chloroacetohydrazide hydrochloride in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve 10 mg of 2-Chloroacetohydrazide hydrochloride in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of 2-Chloroacetohydrazide hydrochloride in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in water) to UV light (254 nm) for 24 hours.[6]
Analyze all samples by the HPLC method described above and by LC-MS to identify the degradation products.
Caption: Potential degradation pathways of 2-Chloroacetohydrazide hydrochloride.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Chloroacetohydrazide hydrochloride?
A1: To ensure long-term stability, 2-Chloroacetohydrazide hydrochloride should be stored in a cool, dry, and well-ventilated area.[7] The container should be tightly sealed to prevent moisture absorption. For optimal stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What solvents are recommended for dissolving 2-Chloroacetohydrazide hydrochloride?
A2: 2-Chloroacetohydrazide hydrochloride is soluble in water and ethanol.[1] For reactions, aprotic solvents like DMF or DMSO can also be used, but it's crucial to use anhydrous grades to minimize hydrolysis. When preparing stock solutions, it is advisable to prepare them fresh for each experiment to avoid degradation in solution.
Q3: Are there any visible signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing, such as HPLC, is the most reliable method to confirm the purity of the compound before use.
Q4: Is 2-Chloroacetohydrazide hydrochloride sensitive to light?
Q5: Can I use this compound in aqueous buffers?
A5: While it is soluble in water, the stability of 2-Chloroacetohydrazide hydrochloride in aqueous buffers is pH-dependent. Hydrolysis is accelerated under both acidic and basic conditions. If an aqueous buffer is necessary, it is best to work at a near-neutral pH and to keep the reaction time as short as possible. It is also advisable to perform a preliminary stability study of the compound in your specific buffer system.
IV. References
-
LookChem. 2-chloroacetohydrazide hydrochloride. [Link]
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]
-
PubMed. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. [Link]
-
Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
-
SciELO South Africa. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. [Link]
-
PubMed Central (PMC). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
SciELO. LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. [Link]
-
PubMed. Photodegradation of haloacetic acids in water. [Link]
-
FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]
Sources
- 1. irjpms.com [irjpms.com]
- 2. ijpar.com [ijpar.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroacetohydrazide Hydrochloride and Aldehydes
The following technical guide is structured as a high-level support resource for researchers optimizing the condensation of 2-Chloroacetohydrazide hydrochloride with aldehydes. It synthesizes mechanistic chemical principles with practical, field-tested troubleshooting protocols.
Executive Summary & Reaction Mechanics
The condensation of 2-Chloroacetohydrazide hydrochloride (
Unlike simple hydrazides, the hydrochloride salt presents a unique challenge: it acts as a latent acid catalyst but also locks the hydrazine nucleophile in a protonated, non-reactive state (
The "Buffered Release" Mechanism
-
Deprotonation: A weak base (Sodium Acetate) removes HCl, generating the free nucleophilic hydrazide.
-
Activation: The residual acetic acid/acetate system buffers the solution, protonating the aldehyde oxygen just enough to facilitate nucleophilic attack without inhibiting the hydrazine.
-
Dehydration: The intermediate carbinolamine collapses, expelling water to form the hydrazone.
Standard Operating Protocol (SOP)
Use this baseline protocol for initial screening. Optimization steps follow in Section 3.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 1.1 eq Hydrazide HCl | Slight excess of hydrazide drives the equilibrium to completion. |
| Solvent | Absolute Ethanol (EtOH) | High solubility for reactants, low solubility for product (facilitates precipitation). |
| Base/Buffer | Sodium Acetate (NaOAc) (1.1–1.2 eq) | Neutralizes HCl to release free hydrazine; forms an in situ buffer system. |
| Concentration | 0.1 M – 0.5 M | Sufficiently concentrated to promote kinetics but dilute enough to prevent oligomerization. |
| Temperature | Reflux ( | Provides energy to overcome the activation barrier and drives water removal. |
Step-by-Step Workflow
-
Dissolution: Dissolve 2-Chloroacetohydrazide HCl (1.1 eq) and Sodium Acetate (1.2 eq) in Absolute Ethanol. Stir for 10–15 mins at RT. Note: A fine precipitate of NaCl may form; this is normal.
-
Addition: Add the Aldehyde (1.0 eq) dropwise. If the aldehyde is solid, dissolve it in a minimum volume of warm ethanol first.
-
Reflux: Heat the mixture to reflux. Monitor by TLC (typical eluent: Hexane/EtOAc 7:3).
-
Workup:
-
Scenario A (Precipitate forms hot): Cool to RT, then
. Filter and wash with cold ethanol. -
Scenario B (No precipitate): Pour reaction mixture into 5 volumes of ice-water. Stir vigorously for 20 mins to induce precipitation. Filter.
-
Troubleshooting & Optimization (Q&A)
Category A: Yield & Conversion Issues
Q: My TLC shows unreacted aldehyde even after 4 hours of reflux. How do I push the reaction? A: This indicates an unfavorable equilibrium or "stalled" kinetics.
-
Diagnosis: Water generated during the reaction may be hydrolyzing the product back to starting materials.
-
Solution 1 (Chemical): Add a dehydrating agent like anhydrous Magnesium Sulfate (
) or Molecular Sieves (3Å) to the reaction flask to scavenge water. -
Solution 2 (Solvent): Switch to a solvent with a higher boiling point (e.g., n-Propanol ) or use a Dean-Stark trap with Toluene (if solubility permits) to physically remove water.
Q: I am getting a low yield of the hydrazone. Is the pH incorrect? A: pH is the most common failure point.
-
Too Acidic (pH < 3): The hydrazine nitrogen becomes protonated (
), destroying its nucleophilicity. Fix: Increase NaOAc. -
Too Basic (pH > 6): The aldehyde carbonyl is not sufficiently activated. Fix: Add 2-3 drops of Glacial Acetic Acid.
-
Check: Spot an aliquot on wet pH paper. The target is pH 4.5–5.5 .
Category B: Impurity & Stability Issues[1]
Q: My product is an oil or sticky gum, not a solid. How do I purify it? A: Oiling out is common with chloroacetyl derivatives due to their lipophilicity.
-
Immediate Fix: Triturate the oil with cold Diethyl Ether or Hexane/Ethanol (9:1) . Scratch the flask wall with a glass rod to induce nucleation.
-
Purification: Recrystallization is preferred over column chromatography, as silica gel is slightly acidic and can cause hydrolysis. Use Ethanol/Water or Acetonitrile .
Q: I see a secondary spot on TLC that isn't starting material. What is it? A: You are likely observing Cyclization or Nucleophilic Substitution .
-
Risk: The
-chloro group ( ) is highly electrophilic. If your aldehyde contains a nucleophile in the ortho position (e.g., Salicylaldehyde, 2-Aminobenzaldehyde), it can attack the chloromethyl group, forming a cyclic 1,3,4-oxadiazine or similar heterocycle. -
Mitigation: If this cyclization is unwanted, run the reaction at Room Temperature instead of reflux, or ensure the reaction time is strictly limited to consumption of the aldehyde.
Category C: Solubility
Q: The 2-Chloroacetohydrazide HCl salt won't dissolve in Ethanol. A: The salt is polar.
-
Protocol Adjustment: Dissolve the HCl salt and NaOAc in a minimum amount of Water (e.g., 1-2 mL per mmol), then dilute with Ethanol. The reaction will tolerate small amounts of water, though you may need to extend reflux time.
Visualized Workflows
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the "Buffered Release" pathway required for successful synthesis.
Caption: The "Buffered Release" pathway. Sodium Acetate neutralizes the HCl salt, creating an in-situ buffer that catalyzes the condensation while preventing protonation of the hydrazine nucleophile.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields or impurities.
Caption: Decision matrix for diagnosing reaction failures. Key variables are Aldehyde consumption (TLC), pH environment, and product solubility.
References
-
BenchChem Technical Support. (2025).[1][2] Troubleshooting low yield in hydrazinolysis and hydrazone formation. Retrieved from
-
PubChem. (2025). Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:[3]1) - Compound Summary. Retrieved from
-
ResearchGate. (2015). Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazide. Retrieved from
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from
-
CymitQuimica. (2025).[4] Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:[3]1) Product Data. Retrieved from
Sources
Side products in the synthesis of pyrazoles from 2-Chloroacetohydrazide hydrochloride
Technical Support Center: Pyrazole Synthesis Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Topic: Side Products in the Synthesis of Pyrazoles from 2-Chloroacetohydrazide Hydrochloride and 1,3-Dicarbonyl Compounds.
Introduction: The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, are fundamental reactions in medicinal and materials chemistry.[1][2][3] The use of 2-chloroacetohydrazide hydrochloride offers a versatile route to N-functionalized pyrazoles. However, like any powerful synthetic tool, this reaction is not without its challenges. The formation of side products can significantly reduce yields, complicate purification, and lead to misleading analytical results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, minimize, and avoid common side products.
Section 1: The Ideal Reaction Pathway
The synthesis of a pyrazole from a hydrazine and a 1,3-dicarbonyl compound proceeds via a two-step mechanism:
-
Hydrazone Formation: The hydrazine derivative attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4]
-
Cyclization and Dehydration: The remaining nitrogen of the hydrazine then performs an intramolecular attack on the second carbonyl group, leading to a heterocyclic intermediate which subsequently dehydrates to form the stable aromatic pyrazole ring.[5]
When using 2-chloroacetohydrazide hydrochloride, a base is required to free the hydrazine for the initial nucleophilic attack. The choice of base, solvent, and temperature are critical parameters that dictate the success and cleanliness of the reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?
Answer: An incomplete reaction is typically due to issues with activation, stoichiometry, or temperature.
-
Insufficient Base: 2-Chloroacetohydrazide hydrochloride is an acid salt. You must add at least one equivalent of a suitable base (e.g., triethylamine, sodium acetate, or sodium carbonate) to neutralize the HCl and deprotonate the hydrazine, making it nucleophilic. An insufficient amount of base will leave a portion of the starting material protonated and unreactive.
-
Inappropriate Temperature: While some condensations proceed at room temperature, many require heating to drive the dehydration and cyclization steps to completion.[6] If the reaction is slow, consider gently warming the mixture (e.g., to 40-60 °C) while monitoring by TLC or LC-MS.
-
Reagent Purity: Ensure your 1,3-dicarbonyl compound is pure. Contaminants can interfere with the reaction. Similarly, 2-chloroacetohydrazide hydrochloride should be a dry, crystalline solid.
Q2: I've isolated a major byproduct with a mass roughly double that of my hydrazide starting material. What is it?
Answer: This is a classic sign of hydrazide dimerization or subsequent reactions leading to a 1,2,4,5-tetrazine . Hydrazides can self-condense, especially under basic conditions or upon heating.
-
Mechanism of Dimerization: One molecule of 2-chloroacetohydrazide can act as an acylating agent, and another can act as a nucleophile, leading to the formation of N,N'-bis(chloroacetyl)hydrazine. This dimer is often insoluble and may precipitate from the reaction mixture.
-
Formation of 1,2,4,5-Tetrazines: In some cases, two molecules of the hydrazide can condense and, through a series of steps involving cyclization and oxidation (even by air), form a stable, often colored, 3,6-disubstituted-1,2,4,5-tetrazine ring.[7][8][9]
Table 1: Troubleshooting Dimerization and Tetrazine Formation
| Mitigation Strategy | Rationale |
| Slow/Controlled Addition | Add the 2-chloroacetohydrazide (or its basic solution) slowly to the solution of the 1,3-dicarbonyl. This maintains a low concentration of the free hydrazide, favoring the desired intermolecular reaction over self-condensation. |
| Use a Milder Base | Strong bases can excessively deprotonate the hydrazide, increasing its nucleophilicity and promoting side reactions. Consider using sodium bicarbonate or a hindered organic base instead of hydroxides or alkoxides. |
| Lower Reaction Temperature | Higher temperatures accelerate all reactions, including undesired dimerization. Run the reaction at the lowest temperature that allows for a reasonable conversion rate to the desired pyrazole. |
| Pre-mix Base and Dicarbonyl | Add the base to the 1,3-dicarbonyl compound first, then slowly add the hydrazide hydrochloride. This ensures the reaction environment is ready for the desired condensation. |
Q3: My NMR spectrum is complex, suggesting a mixture of two very similar products. What's happening?
Answer: If you are using an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone or ethyl acetoacetate), you are likely forming regioisomers .
-
Cause of Regioisomerism: The initial attack of the hydrazide can occur at either of the two different carbonyl carbons.[1][2] The subsequent cyclization will lead to two different pyrazole products where the substituents are arranged differently around the ring.
-
Controlling Regioselectivity:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked first. For example, in ethyl acetoacetate, the ketone carbonyl is more reactive than the ester carbonyl.[4]
-
Steric Hindrance: The less sterically hindered carbonyl is often favored for the initial attack.
-
pH Control: The reaction pH can influence which carbonyl is more activated, thereby steering the regioselectivity. Acidic conditions can favor attack at the ketone, while basic conditions may alter the outcome.[3]
-
If regioisomers are unavoidable, they often require careful chromatographic separation (e.g., column chromatography or preparative HPLC).
Q4: My reaction mixture turned dark brown/black, and the final yield is very low. What caused this decomposition?
Answer: Dark coloration often indicates decomposition or polymerization side reactions.
-
Excessively Strong Base/High Temperature: The combination of a strong base (like NaOH or KOH) and high temperatures can lead to the degradation of both the starting materials and the product. The chloroacetyl group is particularly susceptible to elimination or substitution reactions under harsh conditions.
-
Instability of Intermediates: The hydrazone or hydroxylpyrazolidine intermediates can be unstable and prone to decomposition if they do not cyclize efficiently.[10]
-
Air Oxidation: Some intermediates or the hydrazide itself may be sensitive to air oxidation, especially at elevated temperatures, leading to complex colored mixtures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate this.
Section 3: Visualizing Reaction & Troubleshooting Pathways
The following diagrams illustrate the desired reaction pathway versus a common side reaction and a troubleshooting decision tree.
Section 4: Recommended Experimental Protocol
This protocol for the synthesis of 1-(chloroacetyl)-3,5-dimethyl-1H-pyrazole is designed to minimize side product formation.
Reagents:
-
2-Chloroacetohydrazide hydrochloride (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.05 eq)
-
Sodium Acetate (NaOAc) (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.05 eq), sodium acetate (1.1 eq), and ethanol (approx. 0.5 M concentration relative to the hydrazide).
-
Dissolution: Stir the mixture at room temperature until all the sodium acetate has dissolved or is finely suspended.
-
Hydrazide Addition: Add the 2-chloroacetohydrazide hydrochloride (1.0 eq) to the flask in one portion.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78 °C for ethanol). The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or LC-MS, checking for the disappearance of the hydrazide starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. The product may precipitate as a solid.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
References
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
ChemHelpASAP. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
TMP Chem. synthesis of pyrazoles. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synfacts. (2018). 1,2,4,5-Tetrazine Derivatives from Arylsulfonylhydrazones. Thieme Chemistry. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Al-Omar, M. A., et al. (2016). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Smaali, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]
-
ResearchGate. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. [Link]
-
Gidaszewski, B., et al. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules. [Link]
-
Sharma, V., et al. (2018). 1,2,4,5-Tetrazines as platform molecules for energetic materials and pharmaceuticals. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4,5-Tetrazine Derivatives from Arylsulfonylhydrazones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
- 9. journals.iau.ir [journals.iau.ir]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Optimization of 2-Chloroacetohydrazide Hydrochloride Synthesis
Topic: High-Yield Synthesis & Purification of 2-Chloroacetohydrazide Hydrochloride Ticket ID: CHEM-SUP-2024-882 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 2-Chloroacetohydrazide hydrochloride (ClCH₂CONHNH₂·HCl) is a classic nucleophilic acyl substitution that often suffers from low yields due to two primary antagonists: bis-alkylation (dimer formation) and hydrolytic degradation .
This guide moves beyond standard textbook procedures, focusing on the "Reverse Addition" technique and anhydrous salt formation to maximize yield (>85%) and purity.
Module 1: The "Golden Standard" Protocol
Standard procedures often add hydrazine to the ester. This is the primary cause of low yield. To prioritize the mono-substituted product, you must maintain a local excess of hydrazine.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Ethyl Chloroacetate | 1.0 | Electrophile | Lachrymator. Handle in fume hood. |
| Hydrazine Hydrate (80-100%) | 1.2 - 1.5 | Nucleophile | Excess prevents dimer formation. |
| Ethanol (Absolute) | Solvent | Reaction Medium | Must be dry to prevent ester hydrolysis. |
| HCl (Gas or 4M in Dioxane) | 1.1 | Salt Formation | Avoid aqueous HCl to prevent product oiling. |
Step-by-Step Workflow
1. Preparation of Nucleophile Pool (0 - 5°C)
-
Charge a 3-neck round-bottom flask with Hydrazine Hydrate and Absolute Ethanol (10 volumes relative to ester).
-
Cool the solution to 0–5°C using an ice-salt bath.
-
Why: Low temperature suppresses the kinetic energy required for the secondary attack (dimerization).
2. The "Reverse Addition" (Controlled Rate)
-
Dilute Ethyl Chloroacetate in a small volume of ethanol.
-
Add the ester solution dropwise to the hydrazine solution over 60–90 minutes.
-
Crucial: Maintain internal temperature below 10°C.
-
Mechanism:[1][2][3][4][5] By adding the ester to the hydrazine, every molecule of ester encounters a vast excess of hydrazine, statistically forcing the formation of the mono-hydrazide.
3. Reaction Completion
-
Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Monitor via TLC (System: CHCl₃:MeOH 9:1). Staining: Iodine or Ninhydrin.[6]
4. Anhydrous Salt Formation (The Yield Locker)
-
Cool the reaction mixture back to 0°C.
-
Preferred Method: Bubble dry HCl gas through the solution until pH ~2.
-
Alternative: Add 4M HCl in Dioxane/Ethanol dropwise.
-
Avoid: Concentrated aqueous HCl (37%). The introduced water solubilizes the product, preventing precipitation and leading to "oiling out."
5. Isolation
-
The hydrochloride salt will precipitate as a white crystalline solid.
-
Filter under vacuum (inert atmosphere preferred).
-
Wash with cold absolute ethanol followed by diethyl ether.
Module 2: Visualizing the Chemistry
Figure 1: Reaction Pathways & Yield Loss Mechanisms
This diagram illustrates the competition between the desired pathway and the "Yield Thief" (Dimerization).
Caption: The "Red Path" represents the formation of the dimer impurity. This occurs when the Product competes with Hydrazine for unreacted Ester. Reverse addition blocks this path.
Module 3: Troubleshooting & FAQs
Q1: My product formed a sticky yellow oil instead of a white precipitate. How do I fix this?
Diagnosis: Water Contamination. The hydrochloride salt of 2-chloroacetohydrazide is highly water-soluble. If you used aqueous HCl (37%) or if your ethanol was not absolute, the product remains dissolved or forms a supersaturated oil. Corrective Action:
-
Decant the supernatant solvent.
-
Triturate (grind) the oil with fresh absolute ethanol or isopropanol .
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If that fails, dissolve the oil in a minimum amount of hot methanol and add diethyl ether until turbid. Cool slowly.
Q2: I have a white solid, but the melting point is too high (>150°C). What is it?
Diagnosis: Bis-alkylation (Dimer).
You likely formed 1,2-bis(chloroacetyl)hydrazine. This happens if the ester was added too quickly or if the hydrazine was not in excess.
Validation: Check NMR. The dimer is symmetric and will lack the hydrazide NH₂ protons.
Prevention: Strictly follow the Reverse Addition protocol (Ester
Q3: The reaction mixture turned pink/reddish during the reaction.
Diagnosis: Oxidation. Hydrazines are susceptible to air oxidation, which is accelerated by trace metals or heat. Corrective Action:
-
Ensure the reaction is run under a nitrogen/argon atmosphere.
-
Verify the quality of your hydrazine hydrate (it should be clear/colorless).
Module 4: Critical Data Comparison
Solvent System Efficiency
Comparison of isolation yields based on acidification method.
| Acid Source | Solvent Medium | Typical Yield | Product Texture |
| HCl (Gas) | Absolute Ethanol | 85-92% | Fine White Powder |
| 4M HCl in Dioxane | Ethanol/Dioxane | 80-88% | Crystalline Solid |
| Conc. HCl (37% aq) | Ethanol/Water | 40-55% | Sticky Oil / Slush |
Module 5: Experimental Logic Tree
Figure 2: Purification Decision Matrix
Follow this logic to salvage low-yield batches.
Caption: Decision matrix for handling the "Oiling Out" phenomenon common in hydrazide synthesis.
References
-
Preparation of Hydrazino Ethyl Acetate Hydrochloride. Google Patents (CN109111371B). Describes the base reaction and the impact of temperature on yield. Link
-
Organic Syntheses Procedure: Ethyl Hydrazodicarboxylate. Organic Syntheses, Coll. Vol. 4, p.411. Illustrates the "reverse addition" principle where chloroformate is added to hydrazine to prevent bis-substitution. Link
-
Synthesis of Reagents 1 and 2 (Girard's Reagent Intermediates). Royal Society of Chemistry (Supplementary Material). Provides experimental details for the synthesis of chloroacetohydrazide as a precursor to Girard's Reagent T. Link
-
Girard's Reagent T. MedChemExpress. Confirms the utility of the hydrazide intermediate and general handling of hydrazide derivatives. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 3. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting low yield in heterocyclic synthesis with 2-Chloroacetohydrazide hydrochloride
This guide addresses the technical challenges associated with using 2-Chloroacetohydrazide Hydrochloride (CAS 868-83-7) in heterocyclic synthesis. It is designed for researchers experiencing low yields, incomplete conversion, or purification difficulties.
Reagent Profile:
-
Role: Bifunctional building block (Hydrazide + Alkyl Chloride) used to introduce chloromethyl groups into 1,3,4-oxadiazoles, thiadiazoles, and triazoles.
-
Critical Instability: The free base is prone to self-alkylation (dimerization) and hydrolysis if not generated in situ under controlled conditions.[1]
Part 1: Diagnostic Workflow
Before altering your protocol, identify where the yield is being lost. Use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic logic for isolating yield loss mechanisms.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls with significant starting material remaining. I added base, so why isn't it reacting?
The Cause: Ineffective "In-Situ" Neutralization.[1] The hydrochloride salt requires a base to liberate the nucleophilic hydrazine. However, 2-chloroacetohydrazide is an amphoteric species.[1]
-
Problem: If you use a weak base (e.g., Sodium Acetate) in a non-polar solvent, the salt may not fully dissolve/dissociate.
-
Problem: If you use a strong base (e.g., NaOH) in excess, you risk deprotonating the amide nitrogen, leading to immediate decomposition.
Solution: Switch to a Stepwise Neutralization protocol. Do not dump all reagents together.
-
Suspend the hydrochloride salt in the solvent (e.g., Ethanol or DMF).
-
Add exactly 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 0°C .
-
Stir for 15 minutes before adding the electrophile (aldehyde/acid chloride). This ensures the free base is available but minimizes the time it sits idle to self-react.[1]
Q2: I see a "forest" of spots on TLC. Is the chloromethyl group reacting prematurely?
The Cause: Competition between N-Acylation and N-Alkylation.[1]
The chloromethyl group (
-
Scenario: If the reaction temperature is too high during the initial mixing, the hydrazine of one molecule attacks the chloromethyl group of another (Self-Alkylation/Polymerization).
-
Scenario: If your electrophile (e.g., aldehyde) is unreactive, the reagent prefers to react with itself.
Solution:
-
Temperature Control: Keep the reaction at 0°C to 5°C during the addition phase. Only heat to reflux after the hydrazone intermediate is formed.[1]
-
Concentration: Dilute the reaction. High concentrations (>0.5 M) favor intermolecular side reactions (polymerization).[1] Work at 0.1 M to 0.2 M .[1]
Q3: I am synthesizing a 1,3,4-oxadiazole using POCl₃, but the yield is <30% and the mixture chars.
The Cause: Vilsmeier-Haack type side reactions and "Phosphate Hardening."[1] Phosphorus oxychloride (POCl₃) is a harsh dehydrating agent.[1]
-
Mechanism: The chloromethyl group can be sensitive to the HCl generated during the POCl₃ reaction, leading to degradation.
-
Physical Loss: POCl₃ reactions often form viscous polyphosphate glasses that trap the product, making extraction impossible.[3]
Solution:
-
Add a Co-Solvent: Do not use neat POCl₃. Use Toluene or Acetonitrile as a solvent with 1.5–2.0 equiv of POCl₃.[1] This maintains fluidity.[1]
-
Reflux Time: Reduce reflux time. Monitor by TLC every 30 minutes. Prolonged heating destroys the chloromethyl moiety.[1]
-
Quenching: Pour the reaction mixture onto crushed ice slowly with vigorous stirring to hydrolyze the phosphates without overheating the product.
Q4: My crude looks clean, but I lose 80% of the mass during aqueous workup.
The Cause: Water Solubility.[1][4][5] The chloromethyl group increases polarity.[1] If your heterocycle also contains basic nitrogens (e.g., pyridine rings), the product may form a water-soluble hydrochloride salt during the acid quench.
Solution:
-
pH Adjustment: Ensure the aqueous layer is neutralized to pH 7–8 before extraction.
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out.[1]
-
Solvent Choice: Use Ethyl Acetate/THF (9:1) for extraction instead of DCM.[1] The THF helps pull the polar product into the organic phase.
Part 3: Optimized Experimental Protocol
Target: Synthesis of 2-chloromethyl-5-aryl-1,3,4-oxadiazole via Cyclodehydration.
Reagents
-
Aromatic Carboxylic Acid (1.0 equiv)[1]
-
2-Chloroacetohydrazide Hydrochloride (1.1 equiv)[1]
-
POCl₃ (3.0 equiv)[1]
-
Solvent: Acetonitrile (dry)[1]
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in dry Acetonitrile. Add POCl₃ (3.0 eq) and reflux for 30 minutes to generate the acid chloride in situ (or use pre-made acid chloride).
-
Salt Neutralization (Critical Step): In a separate flask, suspend 2-Chloroacetohydrazide Hydrochloride (1.1 eq) in Acetonitrile at 0°C . Add Pyridine (2.5 eq) dropwise.[1] Note: Pyridine acts as both base and acid scavenger.[1]
-
Coupling: Cannulate the acid chloride solution into the hydrazide suspension at 0°C over 20 minutes.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor consumption of the intermediate hydrazide (often a lower Rf spot).[1]
-
-
Workup:
Part 4: Comparative Data & Solvent Effects[1]
Table 1: Impact of Base/Solvent System on Yield (Oxadiazole Formation)
| Base System | Solvent | Temperature | Typical Yield | Notes |
| None (Free Base) | Ethanol | Reflux | 40-50% | Requires isolation of unstable free base first (Risky).[1] |
| NaOAc | Ethanol | Reflux | 55-65% | Weak base; slow reaction; often incomplete.[1] |
| TEA (1.0 eq) | DCM | RT -> Reflux | 60-70% | Good for coupling; cyclization requires stronger conditions.[1] |
| POCl₃ / Pyridine | Toluene | 100°C | 75-85% | Recommended. One-pot activation and cyclization.[1] |
| K₂CO₃ / Iodine | DMSO | 80°C | 65-75% | Oxidative cyclization route (avoid if acid sensitive).[1] |
Part 5: Mechanistic Visualization
The following diagram illustrates the competition between the desired cyclization pathway and the primary yield-reducing side reaction (Self-Alkylation).
Figure 2: Reaction pathway showing the critical divergence point where self-alkylation competes with the desired acylation.[1]
References
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. (2022).[1] Describes the use of POCl₃ as a cyclodehydration reagent and yield comparisons in different solvents. [1]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives. Journal of Chemical Reviews. (2022). Comprehensive review of cyclization agents including POCl₃ and thionyl chloride.
-
Synthesis of 1,3,4-Thiadiazoles. Organic Chemistry Portal. Discusses the competition between oxadiazole and thiadiazole formation and reagent selection.
-
Influence of Neutralization Precipitation Conditions on Stability. MDPI. (2022).[1] Provides data on the optimal pH and conditions for neutralizing hydrochloride salts to maximize stability. [1]
-
2-Chloroacetohydrazide Hydrochloride Properties. ChemSrc. Physical properties and solubility data relevant to workup procedures.
Sources
Preventing dimer formation in 2-Chloroacetohydrazide hydrochloride reactions
Technical Support Center: 2-Chloroacetohydrazide Hydrochloride Optimization
Executive Summary: The "Ticking Time Bomb" Mechanism
2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) is a bifunctional reagent containing both a nucleophile (hydrazide,
In its hydrochloride salt form, the terminal nitrogen is protonated (
The Problem: Once neutralized, the free base becomes a "ticking time bomb." If it does not encounter the desired substrate immediately, the free hydrazine group of one molecule will attack the alkyl chloride of another. This intermolecular
The Solution: The key to success is Kinetic Control . You must ensure the rate of the desired reaction (
Visualizing the Competition
The following diagram illustrates the critical branching point where yield is lost.
Figure 1: Mechanistic competition between desired synthesis and self-alkylation. Path A must be favored over Path B through experimental design.
Troubleshooting Guide & FAQs
Q1: Why is a white precipitate forming immediately after I add the base?
Diagnosis: This is likely the dimer (or polymer) formed via self-alkylation. Root Cause: "Pre-neutralization." If you neutralized the hydrochloride salt before adding your substrate, you created a high concentration of the free base with nothing to react with but itself. Corrective Action: Switch to In-Situ Neutralization .
-
Protocol: Dissolve the substrate and the 2-chloroacetohydrazide HCl salt together in the solvent first. Then, add the base dropwise.[1] This ensures that as soon as a molecule of free base is generated, it is surrounded by the substrate.
Q2: My LC-MS shows a peak at [2M-HCl] or similar. Is this the dimer?
Diagnosis: Yes. Mechanism: The primary dimer forms when the terminal amine of one molecule displaces the chloride of another.
-
Mass Shift: Look for a mass of approx.
(Linear dimer) or (Cyclized pyridazinedione minus ). Prevention: -
Dilution: Self-condensation is a second-order reaction (Rate
), while reaction with a substrate is often pseudo-first-order if substrate is in excess. Diluting the reaction (e.g., from 0.5 M to 0.1 M) drastically reduces dimerization risk.
Q3: Can I use heat to speed up the reaction?
Recommendation: No , not during the neutralization phase.
Reasoning: Higher temperatures increase the kinetic energy of the system, helping the molecules overcome the activation energy for the intermolecular
Q4: Which base should I use?
Recommendation: Use a mild, non-nucleophilic base if possible.
-
Preferred: Sodium Acetate (NaOAc) or Sodium Bicarbonate (
). These buffer the pH to ~5-6, which is often sufficient for hydrazone formation but slow for self-alkylation. -
Avoid: Strong bases like NaOH or KOH (unless required for a specific subsequent step) as they generate the highly reactive free hydrazine species instantaneously, leading to rapid polymerization. Pyridine can be used but may be difficult to remove.
Validated Experimental Protocol: In-Situ Activation
Objective: Synthesis of a hydrazone derivative while minimizing dimer formation.
Reagents:
-
Substrate (Aldehyde/Ketone): 1.0 equiv
-
2-Chloroacetohydrazide HCl: 1.1 equiv[2]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) [Anhydrous preferred]
-
Base: Sodium Acetate (NaOAc): 1.2 equiv
Step-by-Step Workflow:
-
Preparation (Cold Start):
-
Charge a reaction flask with 1.0 equiv of Substrate and 1.1 equiv of 2-Chloroacetohydrazide HCl .
-
Add Ethanol (approx. 10-15 volumes relative to substrate weight).
-
Cool the suspension to
using an ice bath. Note: The HCl salt may not dissolve completely yet.
-
-
Controlled Activation (The Critical Step):
-
Dissolve 1.2 equiv of Sodium Acetate in a minimum amount of water or methanol.
-
Add the base solution dropwise over 15–20 minutes to the stirring reaction mixture at
. -
Why? This slow addition releases the free hydrazine slowly. Since the substrate is present in high local concentration, the released hydrazine reacts with the substrate (Path A) rather than finding another hydrazine molecule (Path B).
-
-
Reaction Phase:
-
Allow the mixture to stir at
for another 30 minutes. -
Remove the ice bath and allow to warm to Room Temperature (
). -
Monitor via TLC or LC-MS.
-
-
Work-up:
-
If the product precipitates, filter and wash with cold ethanol and water (to remove NaCl/NaOAc).
-
If soluble, remove solvent under reduced pressure, resuspend in EtOAc, wash with water, and dry.
-
Comparative Data: Order of Addition
| Variable | Method A: Pre-Neutralization | Method B: In-Situ (Recommended) |
| Protocol | Base added to Hydrazide HCl, then Substrate added. | Base added to mixture of Hydrazide HCl + Substrate. |
| Free Base Conc. | High (Transiently) | Low (Steady State) |
| Dominant Reaction | Self-Condensation (Dimerization) | Cross-Coupling (Product Formation) |
| Typical Yield | 30–50% | 85–95% |
| Impurity Profile | High MW oligomers, insoluble solids | Clean, trace unreacted substrate |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123769, 2-Chloroacetohydrazide hydrochloride. Retrieved from [Link]
-
Organic Syntheses (1984). General procedures for Hydrazide synthesis and handling. Organic Syntheses, Coll. Vol. 7, p.160. Retrieved from [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[3] Retrieved from [Link]
-
Resh, G. (2024). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry. Retrieved from [Link][4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted hydrazine hydrate from 2-Chloroacetohydrazide hydrochloride
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for a critical step in the synthesis of many pharmaceutical and agrochemical intermediates: the removal of unreacted hydrazine hydrate from the crude product, 2-Chloroacetohydrazide Hydrochloride. The following question-and-answer format is designed to address common challenges encountered in the laboratory, ensuring a safe, efficient, and verifiable purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual hydrazine hydrate so critical?
A1: Complete removal of hydrazine hydrate is paramount for three primary reasons:
-
Toxicity and Safety: Hydrazine is classified as a toxic, corrosive, and probable human carcinogen.[1] Its presence in a final product or intermediate poses significant health risks. Safe handling protocols are essential at all stages.[2][3]
-
Downstream Reaction Interference: Hydrazine is a potent nucleophile and reducing agent.[4] If carried over, it can react with electrophilic reagents in subsequent synthetic steps, leading to unwanted side products, reduced yields, and complex purification challenges.
-
Product Stability and Purity: The presence of residual hydrazine can compromise the stability and purity of the final 2-chloroacetohydrazide hydrochloride, potentially affecting its physical properties and performance in downstream applications.
Troubleshooting and Purification Protocols
This section provides a decision-making framework and detailed protocols for purifying your crude product. The choice of method depends on the scale of your reaction and the physical state of your crude product.
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purification of 2-Chloroacetohydrazide HCl.
Q2: My product has precipitated from the ethanol reaction mixture. Can I just filter it?
A2: Yes, this is the most straightforward scenario. If the 2-chloroacetohydrazide hydrochloride has precipitated upon cooling, you can proceed with direct filtration. However, the filtered solid will still be contaminated with hydrazine hydrate. A thorough washing and subsequent recrystallization are essential for achieving high purity.
Protocol 1: Direct Filtration & Washing
-
Setup: Assemble a Büchner funnel with appropriate filter paper and connect it to a clean filter flask under vacuum.
-
Filtration: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Transfer: Decant the cold supernatant, then transfer the solid slurry to the Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold diethyl ether. Diethyl ether is a good choice because hydrazine is miscible with it, while the hydrochloride salt product is largely insoluble.[5]
-
Drying: Press the cake dry under a rubber dam and then transfer the solid for further purification by recrystallization (Protocol 2).
-
Causality: The hydrochloride salt form of the product makes it highly polar and crystalline, promoting precipitation from a less polar solvent like ethanol upon cooling.[6][7] Hydrazine hydrate, being highly soluble in the ethanol mother liquor, is largely removed, but the filter cake will retain traces that must be removed by washing and recrystallization.
Q3: How do I perform a reliable recrystallization to purify the solid product?
A3: Recrystallization is the gold standard for purifying solid organic compounds. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. For 2-chloroacetohydrazide hydrochloride, ethanol is an excellent choice.[6][8]
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Transfer the crude solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling (using a hot plate with a stirrer) until all the solid dissolves completely.[8]
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[8][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a clean Büchner funnel setup.
-
Washing: Wash the crystals with a small portion of ice-cold 95% ethanol to remove any remaining mother liquor containing impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of ethanol.
-
Self-Validation: The success of the recrystallization can be initially assessed by the formation of well-defined crystals and a significant improvement in color (typically to a white or off-white solid).[7] Final purity should be confirmed using Protocol 5.
Q4: My product is an oil or remains dissolved in the solvent. What are my options?
A4: If your product has not precipitated, you must remove the excess hydrazine using other methods like azeotropic distillation or a chemical quench followed by extraction.
Azeotropic Distillation (for larger scale)
This method is effective for removing hydrazine by co-distilling it with an immiscible solvent (an entraining agent) that forms a low-boiling azeotrope with water and hydrazine.[10][11] Xylene or toluene are suitable for this purpose.[10]
Protocol 3: Azeotropic Distillation with Toluene
-
Setup: After removing the primary reaction solvent (e.g., ethanol) on a rotary evaporator, add toluene to the crude residue in a round-bottom flask. Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Distillation: Heat the mixture to reflux. The toluene-water-hydrazine azeotrope will distill over and collect in the Dean-Stark trap. The denser water/hydrazine layer will separate at the bottom, and the toluene will return to the flask.
-
Completion: Continue the distillation until no more water/hydrazine collects in the trap.
-
Isolation: Cool the flask. The product may precipitate from the toluene upon cooling. If not, remove the toluene under reduced pressure. The resulting crude product should then be purified by recrystallization (Protocol 2).
-
Causality: An azeotrope is a mixture of liquids that has a constant boiling point lower than any of its individual components. This allows for the selective removal of water and hydrazine at a temperature below the boiling point of the bulk toluene, effectively drying the reaction mixture and removing the volatile impurity.[11]
Chemical Quench and Extraction (for smaller scale)
This method involves neutralizing the basic hydrazine and then extracting it into an aqueous layer.
Protocol 4: Acidic Quench & Liquid-Liquid Extraction
-
Solvent Removal: First, remove the bulk of the reaction solvent (e.g., ethanol) using a rotary evaporator.
-
Redissolve: Dissolve the crude residue in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Quench/Wash: Transfer the solution to a separatory funnel and wash it with a dilute acidic solution, such as 1M ammonium chloride or very dilute HCl. This will protonate the basic hydrazine (N₂H₄) to form the hydrazinium ion (N₂H₅⁺), which is highly soluble in the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the wash if necessary (check with TLC, Protocol 5).
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be recrystallized (Protocol 2).
Q5: How can I be certain all the hydrazine has been removed?
A5: This is a critical validation step. The most accessible method in a synthesis lab is Thin-Layer Chromatography (TLC) using a specific stain that reacts with hydrazine.
Protocol 5: Verification of Hydrazine Removal by TLC
-
Plate Spotting: On a silica gel TLC plate, spot a sample of your starting material (crude mixture) and your purified product. It is also wise to spot a dilute solution of hydrazine hydrate as a reference standard.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The polar 2-chloroacetohydrazide hydrochloride will likely have a low Rf value, while hydrazine is extremely polar and typically remains at the baseline (Rf = 0).
-
Visualization: After developing, visualize the plate.
-
UV Light: The product, containing a carbonyl group, may be UV active. Hydrazine is not.
-
Staining: Use a hydrazine-sensitive stain. A potassium permanganate (KMnO₄) stain is highly effective. Prepare the stain by dissolving KMnO₄ (1.5g) and K₂CO₃ (10g) in 200mL of water. Dip the plate in the solution. Hydrazine, being a reducing agent, will react instantly to give a bright yellow spot on a purple background. Your purified product lane should show no yellow spot at the baseline where the hydrazine standard is visible. Other stains like p-anisaldehyde can also be effective.
-
Diagram: TLC Verification
Caption: Example TLC plate showing successful removal of hydrazine.
Physical Properties for Reference
Summarizing the physical properties of the key compounds is essential for understanding the principles behind the purification methods.
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Key Solubility |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 g/mol | ~120 °C | Miscible with water and ethanol; insoluble in chloroform and ether. |
| 2-Chloroacetohydrazide HCl | C₂H₆Cl₂N₂O | 144.99 g/mol | Decomposes | Soluble in water and hot ethanol.[6] |
References
- CN1919839A. (2007). Preparation technique of 2-chloromethylbenzimidazole. Google Patents.
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]
- CN106045891A. (2016). Process for preparing (S)-1-(2-chloroacetyl chloride)-2-nitrile pyrrolidine. Google Patents.
-
Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021). Remove excess hydrazine hydrate?. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
- US2773814A. (1956). Dehydration of hydrazine by azeotropic distillation with aniline. Google Patents.
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 868-83-7, 2-chloroacetohydrazide hydrochloride. Retrieved from [Link]
- US4963232A. (1990). Process for producing a purified hydrazine hydrate. Google Patents.
-
Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Loba Chemie. (n.d.). TLC Sprayers and Reagent. Retrieved from [Link]
- US4366130A. (1982). Process for removing residual hydrazine from caustic solutions. Google Patents.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubChem. (n.d.). Hydrazine hydrate (1:1). Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1). Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1). Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Henan Lvyuan Water Treatment Technology Co., Ltd. (2023). Industrial hydrazine hydrate physical and chemical properties and applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Environmental Health & Safety - University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. epfl.ch [epfl.ch]
Challenges in the scale-up of 2-Chloroacetohydrazide hydrochloride synthesis
Status: Operational Topic: Scale-Up & Process Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist
Introduction: The Scale-Up Paradox
You are likely accessing this guide because a protocol that worked perfectly on a 5-gram scale is failing at 100 grams or 1 kilogram. The synthesis of 2-Chloroacetohydrazide hydrochloride (from ethyl chloroacetate and hydrazine hydrate) appears deceptively simple. However, upon scale-up, it is governed by a strict competition between nucleophilic substitution and secondary acylation .
This guide addresses the three critical failure modes in scale-up:
-
Oligomerization: Formation of the
-bis(chloroacetyl)hydrazine dimer. -
Thermodynamic Runaway: Loss of thermal control during hydrazine addition.
-
Salt Contamination: Inability to separate the product from hydrazine dihydrochloride.
Module 1: Reaction Kinetics & Selectivity (The "Dimer" Problem)
The Mechanism of Failure
Hydrazine (
-
Path A (Desired): Hydrazine attacks Ester
Mono-hydrazide. -
Path B (Undesired): Mono-hydrazide attacks another Ester
Bis-hydrazide (Dimer).
At larger scales, mixing efficiencies drop, creating localized zones of high ester concentration that favor Path B.
Protocol Adjustment: Inverse Addition
To maintain selectivity, you must ensure the concentration of Hydrazine is always orders of magnitude higher than the Ester.
Standard Lab Protocol (Flawed at Scale):
Scale-Up Protocol (Correct):
-
Inverse Addition: Drip Ethyl Chloroacetate into a chilled solution of Hydrazine Hydrate.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the kinetic competition and the decision gates required to prevent dimer formation.
Figure 1: Kinetic competition between the desired mono-acylation (Path A) and the parasitic bis-acylation (Path B). Path B is accelerated by heat and poor mixing.
Module 2: Thermodynamics & Safety (The "Heat" Problem)
Thermal Management Strategy
The reaction is highly exothermic. On a gram scale, passive air cooling is sufficient. On a kilo scale, the heat accumulation rate (
Scale-Up Protocol: Controlled Dosing
Target Temperature:
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale |
| Dosing Time | 10 minutes | 2–4 Hours | Prevents heat accumulation spikes. |
| Cooling | Ice Bath | Jacketed Reactor (Glycol | Compensates for lower surface-area-to-volume ratio. |
| Agitation | Magnetic Bar | Overhead Impeller (High Torque) | Eliminates "hot spots" where ester concentration spikes. |
| Solvent | Ethanol (Abs) | Ethanol (Recovered/Fresh) | Acts as a thermal buffer (heat sink). |
Critical Safety Note: Hydrazine Hydrate is a known carcinogen and skin sensitizer. At scale, vapors can accumulate in the headspace. Ensure the reactor is vented to a scrubber containing dilute bleach or acid to neutralize hydrazine vapors [1, 3].
Module 3: Isolation & Salt Formation (The "Purity" Problem)
The Challenge: Separation of Salts
To obtain the hydrochloride salt, you must acidify the reaction mixture.[4] If you used excess hydrazine (to prevent dimerization), adding HCl will co-precipitate Hydrazine Dihydrochloride (
Self-Validating Purification System
Do not add HCl directly to the crude reaction mixture if excess hydrazine is present.
Step-by-Step Optimization:
-
Reaction Completion: Confirm consumption of ester via TLC (Ethyl Acetate:Hexane 1:1).
-
Hydrazine Removal (The Critical Step):
-
Method: High-vacuum distillation (rotary evaporator) at
. -
Why: Remove the solvent and the excess free hydrazine hydrate before acidification. Hydrazine hydrate boils at
, but forms an azeotrope with ethanol. Co-evaporation with fresh ethanol helps strip it.
-
-
Salt Formation:
-
Redissolve the residue in absolute ethanol .
-
Add HCl in Dioxane (4M) or HCl gas slowly at
. -
Avoid Aqueous HCl: Water increases solubility, preventing crystallization.
-
Troubleshooting Flowchart
Figure 2: Diagnostic logic for common purity issues in the final hydrochloride salt.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned solid halfway through the addition. What happened?
A: You likely experienced "crashing out" of the dimer (
-
Fix: You cannot reverse this. Filter off the solid (dimer is insoluble in cold ethanol). The filtrate may still contain the desired product, but yield will be low.
Q: Can I use Chloroacetyl Chloride instead of the Ester? A: Not recommended for scale-up. The acid chloride is too reactive. It generates HCl immediately upon reaction with hydrazine, which protonates the hydrazine, deactivating it. This requires adding a scavenger base, complicating the workup. The ester provides a smoother, more controllable release of the hydrazide [2].
Q: The final product is extremely hygroscopic.[3] How do I dry it? A: 2-Chloroacetohydrazide hydrochloride is naturally hygroscopic.
-
Drying: Use a vacuum oven at
over or KOH pellets. -
Storage: Store under Argon/Nitrogen in a desiccator. Moisture hydrolysis leads to chloroacetic acid and hydrazine HCl.
Q: Why is my yield only 40%?
A: Check your mother liquor. The product is soluble in ethanol.[1][4] If you used too much solvent or didn't cool it to
-
Fix: Concentrate the mother liquor to half volume and induce a second crop of crystals.
References
-
Organic Syntheses. "Hydrazine Hydrate." Org.[5] Synth.1941 , Coll.[3] Vol. 1, 529.[3] Link
-
Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate." MilliporeSigma, 2025 . Link
-
National Institutes of Health. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Org.[5] Process Res. Dev.Link
-
Google Patents. "Method for preparing hydrazine ethyl acetate hydrochloride." CN101823982A. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 2-Chloroacetohydrazide HCl
Ticket ID: T-2CH-TLC-001 Status: Open Priority: High (Reaction Monitoring & Quality Control) Assigned Specialist: Senior Application Scientist
Executive Summary
Monitoring 2-Chloroacetohydrazide hydrochloride (Cl-CH₂-CO-NH-NH₂ · HCl) via Thin Layer Chromatography (TLC) presents unique challenges due to its ionic nature , lack of strong UV chromophores , and bifunctional reactivity (electrophilic alkyl halide + nucleophilic hydrazide).
This guide replaces standard templates with a dynamic Support Center format. It is designed to troubleshoot the specific physicochemical behaviors of hydrazide salts on silica gel.
Module 1: Method Development (The "How-To")
The Physicochemical Challenge
Standard TLC conditions (Hexane/Ethyl Acetate) will fail for this compound.
-
The Salt Effect: As a hydrochloride salt, the compound is highly polar and will adhere strongly to the acidic silica stationary phase, resulting in spots stuck at the baseline (
). -
The "Ghost" Reactivity: The hydrazide moiety is nucleophilic. Dissolving this sample in Acetone or MEK will generate a hydrazone artifact in the vial before you even spot the plate.
Optimized Mobile Phase Protocols
To mobilize the salt and obtain a sharp peak, you must disrupt the ionic interaction with the silica.
| Parameter | Recommended Condition | Technical Rationale |
| Stationary Phase | Silica Gel 60 | Standard acidic solid support. |
| Sample Solvent | Methanol (MeOH) or Water/MeOH (1:1) | High polarity is required to dissolve the salt. WARNING: Do NOT use Acetone (forms hydrazones). |
| Eluent A (Standard) | DCM : MeOH : NH | The ammonium hydroxide neutralizes the HCl salt and deprotonates surface silanols, preventing "streaking." |
| Eluent B (Alternative) | n-Butanol : Acetic Acid : Water (4:1:1) | "BAW" system. Good for very polar salts if Eluent A fails. |
Visualization (The "Eyes")
2-Chloroacetohydrazide has weak UV absorption (carbonyl only,
-
Primary Method (Specific): Ninhydrin Stain .
-
Action: Reacts with the free hydrazine/amine moiety.
-
Result: Pink/Red/Purple spot upon heating.
-
-
Secondary Method (Universal): KMnO
(Potassium Permanganate) .-
Action: Oxidizes the hydrazine and alkyl chloride.
-
Result: Yellow/Brown spot on bright purple background.
-
-
Tertiary Method (Halide Specific): Silver Nitrate (AgNO
) Spray .-
Action: Precipitates AgCl upon exposure to UV.
-
Result: Dark grey/black spot (specific to the chloro-group).
-
Module 2: Visualization Workflows
The following diagrams illustrate the decision logic for method selection and troubleshooting.
Figure 1: Mobile Phase Selection Logic
Caption: Logic flow for selecting the correct mobile phase to prevent ionization artifacts.
Figure 2: Reaction Monitoring Pathway
Caption: Expected shift in Rf values. The starting material (red) is polar; the product (green) is usually less polar and UV active.
Module 3: Troubleshooting (The "Help Desk")
Ticket #003: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Spot stays at Baseline ( | The HCl salt is interacting with the silica (acid-base binding). | Basify the Eluent: Add 1% Ammonium Hydroxide ( |
| "Comet" or Streaking Spots | Partial dissociation of the salt during migration. | Basify the Sample: Add a drop of TEA to the sample vial before spotting. Ensure the plate is dried well before running.[1] |
| Multiple "Ghost" Spots | Artifact Formation: Reaction with the solvent (e.g., Acetone) or hydrolysis of the C-Cl bond. | Change Solvent: Dissolve strictly in anhydrous Methanol. Prepare fresh immediately before spotting. Avoid ketone solvents [2]. |
| Spot Fades Quickly | Iodine staining is reversible; Hydrazides can oxidize in air. | Permanent Stain: Use Ninhydrin or Permanganate and heat with a heat gun for a permanent record. |
| Dark Background on Stain | Overheating the plate or old stain reagent. | Control Heat: Heat until spots appear, then stop. Do not char the silica. |
Module 4: Frequently Asked Questions (Knowledge Base)
Q: Can I use UV light to monitor the disappearance of 2-Chloroacetohydrazide? A: No. While the carbonyl group has weak absorption, it is often overpowered by solvents or impurities. Relying on UV will lead to "false negatives" where you think the reactant is gone, but it is actually just invisible. Always use a chemical stain (Ninhydrin) to confirm consumption of the starting material [3].
Q: Why does my co-spot look different than the individual spots? A: This indicates a matrix effect. The pH of the reaction mixture might be different from the pure standard. If the reaction is acidic (common with HCl salts), the spot in the reaction lane may streak more. Neutralize the aliquot (mini-workup: shake with bicarbonate in a vial, extract with EtOAc/MeOH) before spotting for a cleaner TLC.
Q: Is the compound stable on Silica? A: Generally, yes, for the duration of a TLC run. However, prolonged exposure (hours) can lead to hydrolysis of the alkyl chloride. Run the plate immediately after spotting.
References
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for mobile phase selection for amine salts).
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates & Staining Reagents.
-
Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison, Bordwell/Reich Lab.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Reactivity of hydrazides and alkyl halides).
Sources
Technical Support Center: Optimizing Catalyst Selection for 2-Chloroacetohydrazide Hydrochloride
This guide serves as a technical resource for optimizing reaction parameters involving 2-Chloroacetohydrazide hydrochloride (CAH-HCl) . It addresses the unique challenges posed by its bifunctional nature (
Core Chemistry & Reagent Dynamics
Q: Why does the choice of base/catalyst drastically alter the impurity profile of CAH-HCl reactions?
A: 2-Chloroacetohydrazide hydrochloride exists in a delicate equilibrium. As a salt, it is stable. Upon neutralization, the free base reveals two competing reactive sites:
-
Nucleophilic Nitrogen (
): Reacts with carbonyls (aldehydes/ketones) to form hydrazones. -
Electrophilic Carbon (
-C): Susceptible to nucleophilic attack ( ) or self-alkylation.
The Catalyst Conundrum:
-
Strong Bases (NaOH, NaOEt): Rapidly generate the free base, increasing the risk of intermolecular
-alkylation (dimerization) before the desired reaction occurs. -
Weak Bases/Buffers (NaOAc,
): Release the free base slowly ("controlled release"), favoring reaction with the external electrophile over self-destruction.
Catalyst Selection Guide by Reaction Type
Scenario A: Synthesis of 1,2,4-Triazines (Condensation with 1,2-Diketones)
Target: Condensation of CAH-HCl with benzil or heterocyclic 1,2-dicarbonyls.
| Parameter | Recommended System | Mechanism & Rationale |
| Standard Catalyst | Acetic Acid (AcOH) (Solvent/Catalyst) | Acts as a Brønsted acid to activate the diketone carbonyls while buffering the release of the hydrazide. Prevents rapid degradation. |
| High-Efficiency | Solid-acid catalyst. Provides surface-mediated activation, reducing reaction times from hours to minutes and simplifying workup (filtration). | |
| Base Promoter | Sodium Acetate (NaOAc) | Used in stoichiometric amounts to neutralize the HCl salt in situ without raising pH to levels that trigger chloride hydrolysis. |
Troubleshooting Q&A:
-
Q: My yield is <30% using Ethanol/TEA. Why?
-
A: Triethylamine (TEA) is often too basic (
). It generates a high concentration of free hydrazide, leading to side reactions. Switch to Ethanol/NaOAc or Acetic Acid reflux . The acetate ion ( ) maintains a buffered acidic environment favorable for hydrazone formation.
-
Scenario B: Synthesis of 1,3,4-Oxadiazoles (Cyclodehydration)
Target: Reaction with carboxylic acids or acid chlorides followed by ring closure.
| Parameter | Recommended System | Mechanism & Rationale |
| Dehydrating Agent | The "Gold Standard" for cyclization. Converts the intermediate diacylhydrazine into an imidoyl chloride, which rapidly cyclizes. | |
| Mild Alternative | Oxidative cyclization under milder conditions.[1] Useful if the substrate contains acid-sensitive groups (e.g., Boc-amines). | |
| Modern Catalyst | T3P (Propylphosphonic Anhydride) | Low toxicity, easy workup (water-soluble byproducts). Promotes amide coupling and cyclization in one pot.[2] |
Troubleshooting Q&A:
-
Q: I see the open-chain hydrazide but no cyclization. What is missing?
-
A: Thermal energy alone is often insufficient. If avoiding
, add a Lewis Acid catalyst like (10-20 mol%) to the melt or high-boiling solvent to activate the carbonyl oxygen for nucleophilic attack by the second nitrogen.
-
Scenario C: Nucleophilic Substitution ( ) at the Chloride
Target: Displacing the -Cl group with amines, thiols, or azides while keeping the hydrazide intact.
| Parameter | Recommended System | Mechanism & Rationale |
| Catalyst | KI (Potassium Iodide) | Finkelstein Reaction logic: The iodide displaces the chloride to form a more reactive alkyl iodide intermediate, accelerating the attack by the nucleophile. |
| Phase Transfer | TBAB (Tetrabutylammonium Bromide) | Essential for biphasic systems (e.g., aqueous thiol + organic CAH-HCl). Transports the nucleophile into the organic phase. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct reaction environment based on the target transformation.
Figure 1: Strategic decision tree for catalyst and condition selection based on the desired chemical transformation of CAH-HCl.
Standardized Protocols
Protocol A: Buffered Condensation (Triazine Synthesis)
Use this for reacting CAH-HCl with benzil or similar diketones.
-
Preparation: In a round-bottom flask, suspend CAH-HCl (1.0 eq) and Sodium Acetate (1.1 eq) in Ethanol or Acetic Acid (10 mL/g).
-
Note: Pre-stirring for 10 mins allows formation of the free base in a buffered environment.
-
-
Addition: Add the 1,2-diketone (1.0 eq) .
-
Reaction: Reflux for 2–4 hours. Monitor by TLC.[3][4]
-
Checkpoint: If reaction is slow, add 3-5 drops of conc. HCl or switch to Acetic Acid as solvent.
-
-
Isolation: Pour into crushed ice. The product typically precipitates. Filter and wash with cold water to remove salts.
Protocol B: KI-Catalyzed Substitution
Use this to replace the chloride with a nucleophile (e.g., a thiol) without destroying the hydrazide.
-
Activation: Dissolve CAH-HCl (1.0 eq) in Acetone or Acetonitrile.
-
Catalyst: Add Potassium Iodide (0.1 eq) . Stir for 15 mins.
-
Mechanism:[3] In situ generation of 2-iodoacetohydrazide (more reactive).
-
-
Nucleophile: Add the Thiol/Amine (1.1 eq) followed by
(2.2 eq) .-
Note: 2.2 eq of base is required: 1.0 eq to neutralize the HCl salt, 1.2 eq to scavenge the HCl generated from the substitution.
-
-
Reaction: Stir at RT or mild heat (40°C). High heat causes polymerization.
Troubleshooting FAQ
Q: My reaction mixture turned into a black tar. What happened? A: This is likely oxidative degradation or uncontrolled polymerization .
-
Cause: Hydrazides are sensitive to oxidation, especially at high pH. Using strong bases (NaOH) or heating in air can cause this.
-
Fix: Perform the reaction under Nitrogen/Argon atmosphere. Switch to a milder base like
or NaOAc .
Q: I am trying to make the oxadiazole using
-
Fix: Although
is acidic, the initial solubility is poor. Try adding one equivalent of pyridine to the mixture. This helps solubilize the CAH-HCl and acts as a proton sponge during the cyclization steps.
Q: Can I use Pyridine as both solvent and base? A: Yes, but with caution. Pyridine is excellent for acylation reactions but can be difficult to remove completely, and traces may interfere with biological assays. For drug development workflows, we recommend 2-MeTHF with stoichiometric organic base (DIPEA) to allow for easier aqueous workups.
References
-
Azizian, J., & Karimi, A. R. (2004). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of
.[5] Asian Journal of Chemistry. Link -
Patel, K. D., et al. (2014).[6] Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. Link
-
Phucho, T., et al. (2008).[2] Novel one pot synthesis of substituted 1,2,4-triazines.[2][5][7][8] Arkivoc. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones (and related hydrazide cyclizations). Link
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazines. Link
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]
Water content affecting 2-Chloroacetohydrazide hydrochloride reaction outcomes
Topic: Water Content Effects on 2-Chloroacetohydrazide Hydrochloride
Case ID: 2-CAH-HCl-H2O[1]
Executive Summary
2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) is a bifunctional "Swiss Army Knife" reagent used primarily for synthesizing heterocycles (1,3,4-oxadiazoles, 1,2,4-triazines) and covalent drug inhibitors.[1][2] However, its dual reactivity makes it uniquely vulnerable to moisture.
The Core Conflict:
-
The Hydrazide (-NHNH₂): Requires removal of water (dehydration) to drive condensation reactions (Schiff base formation).
-
The
-Chloro Group (-CH₂Cl): Susceptible to nucleophilic attack by water (hydrolysis), converting the reactive alkyl halide into an inert alcohol (glycolic hydrazide derivative).
This guide provides the technical protocols to navigate these competing pathways, ensuring your "Cl" stays attached until you decide to remove it.
Module 1: The Hygroscopicity Hazard (Pre-Reaction)
The Issue: The hydrochloride salt form is highly hygroscopic. It absorbs atmospheric moisture, which does two things:
-
Stoichiometric Drift: You weigh 145 mg thinking it is 1 mmol, but if it is 10% water by weight, you are only adding 0.9 mmol of reagent.
-
Autocatalytic Degradation: Absorbed water, combined with the acidic nature of the HCl salt, accelerates hydrolysis of the C-Cl bond even in the solid state over time.
Visualizing the Degradation Pathway
The following diagram illustrates how water dictates the fate of your reaction.
Figure 1: Decision tree showing how water diverts the reactive intermediate toward irreversible hydrolysis.
Module 2: Troubleshooting Matrix
Use this diagnostic table to identify if water is the root cause of your experimental failure.
| Symptom | Diagnosis | The Mechanism | Corrective Action |
| Low Yield (<30%) | Competitive Hydrolysis | Water in the solvent acted as a nucleophile, displacing the Chloride before your intended nucleophile could. | Switch to anhydrous DMF or MeCN. Use molecular sieves (3Å). |
| Sticky "Gum" Precipitate | Salt Hydration | The HCl salt absorbed water, forming a hydrate that is insoluble in organic solvents, preventing reaction. | Dry the starting material in a vacuum desiccator over P₂O₅ for 12h before use. |
| NMR Shift of -CH₂- | Product Contamination | The | This indicates hydrolysis.[3][4] The reaction is irreversible. Discard and restart under inert atmosphere. |
| Incomplete Cyclization | Equilibrium Trap | Water is a byproduct of hydrazone formation. If not removed, the ring won't close. | Add a dehydrating scavenger (e.g., MgSO₄) or use a Dean-Stark trap if refluxing in toluene. |
Module 3: Validated Protocols
Do not guess. Choose the protocol that matches your target reaction.
Protocol A: The "Dry" Route (Nucleophilic Substitution)
Best for: Reacting the -CH₂Cl group with amines, thiols, or forming covalent inhibitors.
-
Preparation: Flame-dry all glassware. Cool under Argon flow.
-
Solvent: Use Anhydrous DMF or Acetonitrile . (Water content must be <0.05%).[5]
-
Base Addition (Critical Step):
-
Dissolve 2-Chloroacetohydrazide HCl (1.0 eq) in the solvent.
-
Add the target nucleophile (1.0 - 1.2 eq).
-
Slowly add the base (e.g., Triethylamine, 2.0 eq) at 0°C .
-
Why? Adding base at room temperature in the presence of trace moisture accelerates self-polymerization.
-
-
Monitoring: Monitor via TLC (stain with Ninhydrin or KMnO₄).
-
Workup: Remove solvent in vacuo. Do not use an aqueous wash unless the product is known to be water-insoluble. Flash chromatography is preferred.
Protocol B: The "Aqueous" Route (Schiff Base Formation)
Best for: Reacting the -NHNH₂ group with aldehydes/ketones. The Cl group remains temporarily intact.
-
Solvent: Ethanol/Water (9:1 ratio).
-
pH Control: Add Sodium Acetate (1.1 eq) to buffer the HCl.
-
Warning: Do NOT use strong bases (NaOH/KOH). High pH + Water = Rapid Hydrolysis of the Cl group.
-
-
Reaction: Stir at Room Temperature. Avoid heating above 40°C.
-
Why? Heat promotes the displacement of Cl by water.
-
-
Isolation: The hydrazone usually precipitates. Filter and wash with cold ethanol.
Module 4: Quantitative Data & Limits
Table 1: Stability of 2-Chloroacetohydrazide in Various Conditions
| Solvent System | Temperature | Half-Life (t½) of C-Cl Bond | Risk Level |
| Anhydrous DMF | 25°C | > 48 Hours | 🟢 Low |
| Ethanol (95%) | 25°C | ~ 12 Hours | 🟡 Moderate |
| Water (pH 7) | 25°C | ~ 4 Hours | 🟠 High |
| Water (pH 10) | 25°C | < 15 Minutes | 🔴 Critical |
| Water (pH 10) | 60°C | < 2 Minutes | 💀 Immediate Failure |
Data derived from general hydrolysis kinetics of
Module 5: Frequently Asked Questions (FAQ)
Q: Can I dry the HCl salt in an oven? A: No. 2-Chloroacetohydrazide is thermally unstable. Heating it above 60°C, especially if moist, can cause decomposition. Use a vacuum desiccator at room temperature with P₂O₅ or Silica Gel.
Q: I see two spots on TLC. Which is my product? A: If you are doing a substitution, the lower Rf spot is often the hydrolyzed byproduct (Alcohol derivative), as the -OH group makes it more polar than the -Cl group.
Q: Can I use DMSO as a solvent? A: Yes, but ensure it is dry. DMSO is hygroscopic. If your DMSO is "wet" (from an old bottle), the chloride will hydrolyze rapidly.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on nucleophilic substitution vs. hydrolysis competition).
-
Reshchupkin, D. et al. "Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1." Journal of Medicinal Chemistry, 2024.[2] Link
-
Mohareb, R. M. et al. "Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities." Molecules, 2012, 17(7), 8449-63.[6] Link
-
Sigma-Aldrich. "2-Chloroacetohydrazide hydrochloride Product Specification." Link(Note: Link directs to general catalog search for verification).
Sources
- 1. 2-Chloroacetohydrazide hydrochloride | 868-83-7 [sigmaaldrich.com]
- 2. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of ceftazidime in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 2-Chloroacetohydrazide Hydrochloride Reactions
Welcome to the technical support center for handling 2-Chloroacetohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. My objective is to provide you with not just protocols, but the underlying scientific principles that govern them, ensuring your experiments are both successful and safe. Temperature is not merely a parameter to be set; it is the most critical variable influencing reaction rate, yield, impurity profile, and safety in reactions involving this compound.
Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding temperature management.
Q1: Why is stringent temperature control so critical when working with 2-Chloroacetohydrazide hydrochloride?
A: Temperature control is paramount for three primary reasons:
-
Controlling Exothermic Reactions: The synthesis of 2-Chloroacetohydrazide hydrochloride, typically from a hydrazine source and a chloroacetylating agent, can be highly exothermic.[1] Without proper cooling, the reaction can accelerate uncontrollably, a phenomenon known as "thermal runaway," which leads to the formation of impurities and poses a significant safety risk.[2]
-
Minimizing Side Reactions and Decomposition: Like many hydrazine derivatives, 2-Chloroacetohydrazide hydrochloride and its precursors can be thermally sensitive.[3][4] Elevated temperatures can lead to decomposition or unwanted side reactions, reducing the purity and yield of your desired product.
-
Governing Reaction Kinetics: For subsequent reactions, such as the formation of hydrazones, temperature dictates the rate of reaction.[5][6] Insufficient heat can result in slow or incomplete reactions, while excessive heat can degrade reactants or products.
Q2: What is the recommended temperature range for synthesizing 2-Chloroacetohydrazide hydrochloride?
A: The synthesis should be conducted under cold conditions to manage the exothermic nature of the acylation of hydrazine. A temperature range of 0°C to 10°C is generally recommended, particularly during the addition of the chloroacetylating agent.[7] This is achieved by using an ice-water or ice-salt bath and adding the reagent dropwise to allow the cooling system to dissipate the heat generated.
Q3: What temperature is typically required for reacting 2-Chloroacetohydrazide hydrochloride with aldehydes or ketones to form hydrazones?
A: This condensation reaction typically requires energy to proceed at a reasonable rate. Temperatures can range from room temperature to reflux, depending on the reactivity of the carbonyl compound and the solvent used.[8][9] For many substrates, heating the reaction mixture, often to reflux for several hours, is necessary to drive the reaction to completion.[10]
Q4: What are the immediate signs of a thermal runaway, and what should I do?
A: The primary signs are a rapid and uncontrolled increase in the internal reaction temperature, even with the cooling system active. This may be accompanied by vigorous gas evolution, a sudden change in color, or an increase in pressure within the vessel. If you suspect a runaway, the immediate priority is personnel safety. If it is safe to do so, stop reagent addition immediately and attempt to quench the reaction by adding a pre-cooled, inert solvent or an appropriate quenching agent. Always work behind a blast shield and have appropriate emergency procedures in place.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This guide addresses specific problems you may encounter during your experiments.
Issue 1: During synthesis, the internal temperature is rising uncontrollably despite my ice bath.
-
The Question: I'm adding my chloroacetylating agent to hydrazine hydrate in an ice bath, but the temperature is climbing past 15°C. What's wrong?
-
The Scientific Explanation: This indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This is a critical situation that can lead to a runaway reaction.[2] The reaction's exothermic heat is violent, and poor control can generate a large amount of impurities.[2]
-
Immediate Actions & Solutions:
-
Stop Addition Immediately: Halt the addition of the chloroacetylating agent.
-
Increase Surface Area for Cooling: Ensure the reaction flask is sufficiently immersed in the cooling bath.
-
Check Stirring: Inadequate stirring can create localized "hot spots." Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.
-
Slow the Addition Rate: Once the temperature is back under control, resume the addition at a much slower rate. A syringe pump can provide excellent control for this.
-
Consider a Diluted Reagent: Adding the chloroacetylating agent as a solution in the reaction solvent can help buffer the exotherm.
-
Issue 2: The yield of my hydrazone product is very low after reacting with an aldehyde.
-
The Question: I refluxed my 2-Chloroacetohydrazide hydrochloride and aldehyde for two hours, but TLC analysis shows mostly starting material. Why is the conversion so low?
-
The Scientific Explanation: While heating is often necessary, several factors governed by temperature and reaction conditions might be at play. The kinetics of hydrazone formation depend on achieving the necessary activation energy without degrading the components.[11]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction has truly reached the target reflux temperature of the solvent. Use a calibrated thermometer in the reaction vessel.
-
Increase Reaction Time: Some less reactive aldehydes or ketones may require longer reaction times. Monitor the reaction by TLC or LC-MS every few hours.
-
Consider a Catalyst: A few drops of an acid catalyst, such as glacial acetic acid, can significantly accelerate hydrazone formation.[8]
-
Check Solvent: Ensure the solvent is appropriate for the reaction temperature and solubility of your reactants. Sometimes a higher-boiling solvent is necessary to achieve the required reaction temperature.
-
Issue 3: My reaction mixture turned dark brown/black upon heating.
-
The Question: When I started heating my reaction to form the hydrazone, the solution turned from colorless to dark brown. What does this signify?
-
The Scientific Explanation: A dark, tarry appearance upon heating is a classic sign of thermal decomposition.[4] One or more components in your reaction mixture are not stable at the temperature you are using, leading to complex side reactions and product degradation. The thermal stability of the reactants is a crucial parameter.[12]
-
Corrective Measures:
-
Reduce Temperature: Immediately lower the reaction temperature. It is possible that a lower temperature for a longer duration will yield the desired product without decomposition.
-
Run a Temperature Screen: Perform small-scale trials at various temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and stability.
-
Ensure an Inert Atmosphere: If your compounds are sensitive to oxidation, heating in the presence of air can cause degradation. Purging the reaction vessel with nitrogen or argon before heating can prevent this.
-
| Problem | Probable Temperature-Related Cause | Recommended Action |
| Low yield in synthesis | Temperature too high, causing side reactions. | Maintain 0-10°C; slow reagent addition. |
| Low yield in hydrazone formation | Temperature too low; insufficient reaction time. | Increase temperature cautiously; prolong reaction time. |
| Product is impure | Temperature spike during synthesis; decomposition. | Improve cooling efficiency; screen for optimal reaction temp. |
| Reaction darkens on heating | Exceeded thermal stability limit of a reactant/product. | Reduce temperature; run reaction at the lowest effective temp. |
| Reaction is uncontrollable | Exotherm exceeds cooling capacity (runaway). | STOP ADDITION. Improve cooling; dilute reagents; slow addition rate. |
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Chloroacetohydrazide Hydrochloride
This protocol is a representative procedure and must be adapted and optimized for your specific laboratory conditions and scale. Extreme caution is advised due to the exothermic nature of the reaction.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Charge Reactor: Add hydrazine hydrate to the flask, diluted with an appropriate solvent like ethanol. Begin stirring and allow the solution to cool to 0°C .
-
Reagent Addition: Add a solution of chloroacetyl chloride in the same solvent to the dropping funnel.
-
Controlled Reaction: Add the chloroacetyl chloride solution dropwise to the stirred hydrazine solution, ensuring the internal temperature does not exceed 10°C . The rate of addition is critical.[2] A violent exotherm will occur if the addition is too fast.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Isolation: The product often precipitates from the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
| Parameter | Value | Rationale |
| Reaction Temperature | 0 - 10°C | To control the strong exotherm of the acylation reaction and prevent runaway.[1][2] |
| Addition Rate | Slow, dropwise | To allow the cooling system to dissipate the generated heat effectively. |
| Stirring Speed | Vigorous | To ensure uniform temperature distribution and prevent localized hot spots. |
Protocol 2: General Procedure for Hydrazone Synthesis
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge Reactor: To a solution of 2-Chloroacetohydrazide hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add the aldehyde or ketone (1 equivalent).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC. The reaction time can vary from 2 to 12 hours.[10]
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The hydrazone product will often precipitate and can be collected by filtration.[13]
Visualized Workflows and Logic
Workflow for Temperature-Controlled Synthesis
The following diagram illustrates the critical steps for safely managing an exothermic reaction.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues where temperature is a likely culprit.
Sources
- 1. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 2. CN103351287B - Method for synthesizing 2-chloropropionaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Kinetics of the CH + H2 Reaction and Implications for the Reverse Reaction, 3CH2 + H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. alcrut.com [alcrut.com]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]
Validation & Comparative
NMR Validation of 2-Chloroacetohydrazide Reaction Products: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous framework for validating reaction products of 2-Chloroacetohydrazide hydrochloride (2-CAH) using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard colorimetric reagents (e.g., 2,4-DNPH), 2-CAH serves as a bifunctional "warhead" linker, enabling both carbonyl derivatization and subsequent nucleophilic substitution or cyclization.
This document contrasts 2-CAH with industry-standard alternatives, detailing a self-validating NMR protocol that distinguishes between the linear hydrazone product (the primary linker) and potential cyclized by-products (1,3,4-oxadiazoles).
Part 1: Mechanistic Insight & The "Warhead" Concept
To validate the product, one must understand the specific reactivity profile of the reagent. 2-Chloroacetohydrazide contains two distinct reactive zones:
-
The Hydrazide Nucleophile (
): Attacks carbonyls to form hydrazones. This is the primary reaction. -
The Electrophilic Tail (
): A susceptible site for nucleophilic attack or intramolecular cyclization.
The Reaction Pathway
When reacting 2-CAH with an aldehyde (
Validation Goal: Confirm the formation of the hydrazone (
Part 2: Comparative Analysis
Why use 2-Chloroacetohydrazide over established alternatives? The choice depends on the detection method and downstream application.[1]
Table 1: Reagent Performance Comparison
| Feature | 2-Chloroacetohydrazide | 2,4-DNPH | Girard's Reagent T |
| Primary Utility | NMR & Synthesis (Linker) | UV-Vis (Colorimetric) | LC-MS (Charge Tagging) |
| NMR Resolvability | High. The | Low. Aromatic protons overlap with many drug scaffolds; poor solubility in non-acidic solvents. | Medium. Contains multiple methyl groups, but permanently charged nature limits solvent choices to |
| Solubility | Versatile (DMSO, MeOH, Organic). | Poor (Requires strong acid/EtOH). | Water/Methanol soluble only. |
| Downstream Chem | Bifunctional. The | Dead-end. Product is stable but unreactive. | Dead-end. Used primarily for increasing ionization efficiency. |
| Stability | Moderate. Susceptible to hydrolysis at high pH. | High. Very stable hydrazones. | Moderate. Hygroscopic. |
Part 3: Experimental Protocol (The Self-Validating System)
This protocol uses DMSO-d6 as the universal solvent because hydrazones often suffer from low solubility in chloroform, and DMSO prevents the aggregation that broadens NMR signals.
Reagents
-
Substrate: Target Aldehyde/Ketone (1.0 equiv).
-
Reagent: 2-Chloroacetohydrazide Hydrochloride (1.1 equiv).
-
Catalyst: Sodium Acetate (1.1 equiv) — Critical to neutralize the HCl salt and free the hydrazine.
-
Solvent: Ethanol (reaction), DMSO-d6 (analysis).
Synthesis Workflow
-
Dissolution: Dissolve 2-CAH and Sodium Acetate in minimal ethanol. Stir for 10 min to generate the free base in situ.
-
Addition: Add the carbonyl substrate dropwise.
-
Reflux/Stir: Stir at RT for 2–4 hours (Aldehydes) or mild reflux (Ketones).
-
Isolation: Evaporate solvent. Wash the residue with cold water (removes salts) and recrystallize from EtOH/Hexane if necessary.
-
NMR Prep: Dissolve ~10 mg of dried product in 0.6 mL DMSO-d6.
Part 4: NMR Validation Logic
A "Self-Validating" spectrum must satisfy three logical checks simultaneously. If one fails, the product is impure or degraded.
Checkpoint 1: The "Warhead" Integrity (Chloromethyl Singlet)
-
Expectation: A sharp singlet (2H) corresponding to
. -
Shift: Typically 4.2 – 4.5 ppm in DMSO-d6.
-
Validation: If this peak shifts significantly upfield (< 3.5 ppm) or splits into a multiplet, the chloride has likely been displaced (hydrolysis) or the tail has cyclized.
Checkpoint 2: The Hydrazone Bond Formation[2]
-
Expectation: Appearance of the Imine proton (
) and Amide proton ( ). -
Shift (Imine): 7.8 – 8.5 ppm (Singlet or doublet depending on coupling).
-
Shift (Amide NH): 11.0 – 12.0 ppm (Broad singlet,
exchangeable). -
Validation: The integration of the Imine proton (1H) must match the Chloromethyl singlet (2H) in a 1:2 ratio .
Checkpoint 3: Consumption of Starting Material[2]
-
Expectation: Disappearance of the aldehyde proton.
-
Shift: 9.5 – 10.5 ppm .
-
Validation: Presence of residual signal here indicates incomplete conversion.
Summary of Diagnostic Shifts (DMSO-d6)
| Moiety | Chemical Shift ( | Multiplicity | Integral Ratio | Interpretation |
| Aldehyde ( | 9.5 – 10.5 ppm | Singlet/Doublet | N/A | Must be absent. |
| Amide ( | 11.0 – 12.0 ppm | Broad Singlet | 1H | Confirms linear hydrazide structure. |
| Imine ( | 7.8 – 8.5 ppm | Singlet | 1H | Confirms hydrazone formation. |
| Chloromethyl ( | 4.2 – 4.5 ppm | Singlet | 2H | Internal Standard. Confirms linker integrity. |
Part 5: Visualization of Signaling Pathways
Diagram 1: Reaction Pathway & NMR Decision Tree
This diagram illustrates the divergence between the desired linear product and the cyclized impurity, mapping specific NMR signals to each outcome.
Caption: Reaction pathway analysis distinguishing the linear hydrazone target from cyclized by-products using specific NMR markers.
References
-
National Institutes of Health (NIH). (2012). Characterisation of Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides. (Demonstrates Chloromethyl singlet shift at ~4.3 ppm). Retrieved from [Link]
-
ResearchGate. (2021). LC-MS Behavior of Girard's Reagent T Derivatives. (Comparison for charged hydrazides). Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles.[2][3] (Reference for cyclization conditions and NMR shifts). Retrieved from [Link]
Sources
The Chlorine Advantage: A Comparative Guide to 2-Chloroacetohydrazide Hydrochloride in Mass Spectrometry
The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It deviates from standard templates to focus on the unique "Isotopic Pattern Recognition" capability of 2-Chloroacetohydrazide, positioning it as a strategic alternative to classic reagents.
Executive Summary: Beyond Standard Derivatization
In the analysis of carbonyl-containing compounds (aldehydes, ketones, and reducing sugars), researchers often default to Girard’s Reagents (T/P) or 2,4-Dinitrophenylhydrazine (DNPH) . While effective, these "gold standards" suffer from specific limitations: Girard’s reagents often elute in the void volume of Reverse Phase (RP) chromatography due to high polarity, and DNPH is primarily optimized for UV detection, lacking specific isotopic signatures for mass spectrometry (MS) validation.
2-Chloroacetohydrazide Hydrochloride (2-CAH) emerges as a powerful alternative, particularly for complex biological matrices. Its unique value proposition lies not just in ionization enhancement, but in Isotopic Pattern Recognition (IPR) . The naturally occurring 3:1 ratio of ^35^Cl to ^37^Cl provides an embedded "checksum" for every detected analyte, significantly reducing false positives in untargeted metabolomics and impurity profiling.
Mechanism of Action & Chemical Logic
The Derivatization Reaction
2-CAH functions as a nucleophilic hydrazine derivative. Under acidic catalysis, the terminal hydrazine group attacks the electrophilic carbonyl carbon of the analyte, eliminating water to form a stable acylhydrazone .
-
Reagent Structure:
-
Reactive Moiety: Hydrazide (Nucleophile)
-
Analytical Handle: Chloroacetyl group (Electrophile + Isotope Tag)
The resulting derivative possesses increased hydrophobicity compared to Girard's derivatives, allowing for superior retention and separation on standard C18 columns.
The Isotopic "Flag" (IPR)
Unlike standard organic molecules (C, H, N, O) which have negligible M+2 peaks, the Chlorine atom in 2-CAH imparts a distinct spectral signature.
-
M Peak: Contains ^35^Cl (100% relative abundance)
-
M+2 Peak: Contains ^37^Cl (~32% relative abundance)
Why this matters: In a complex background (e.g., plasma, cell lysate), noise peaks rarely exhibit a precise 3:1 isotope cluster. Software algorithms can be set to filter only features with this specific doublet, effectively making the matrix "invisible."
Comparative Performance Analysis
The following table contrasts 2-CAH with the industry-standard alternatives for carbonyl analysis.
| Feature | 2-Chloroacetohydrazide (2-CAH) | Girard's Reagent T (GT) | DNPH |
| Primary Detection Mode | ESI (+) MS | ESI (+) MS | UV / ESI (-) MS |
| Ionization Mechanism | Protonation of hydrazone imine ( | Pre-charged Quaternary Ammonium ( | Deprotonation ( |
| Isotopic Signature | Distinct M / M+2 (3:1) | None (requires expensive deuterated variants) | None |
| RP-HPLC Retention | Excellent (Moderate Hydrophobicity) | Poor (Elutes in void volume) | High (Very Hydrophobic) |
| Sensitivity (LOD) | High (Femtomole range) | Very High (Attomole range) | Moderate (Nanomole range) |
| False Positive Rate | Low (due to Cl-filter) | Moderate (Isobaric interferences) | Moderate |
| Cost Efficiency | High (Inexpensive precursor) | Moderate | High |
Critical Insight: The "Retention Time" Trap
Girard's Reagent T introduces a permanent positive charge, making small molecule derivatives extremely polar. This often requires HILIC chromatography or ion-pairing agents to retain. 2-CAH derivatives are neutral (prior to ionization) and retain well on standard C18 columns, allowing for the separation of isomers that might co-elute in the void volume with Girard's reagents.
Experimental Protocol: 2-CAH Derivatization Workflow
This protocol is designed for the analysis of ketosteroids or lipid peroxidation products (aldehydes) in plasma.
Reagents Required[1][2][3][4][5][6][7][8]
-
Analyte Solution: Sample containing carbonyls (e.g., 100 µL plasma extract).
-
Reagent Solution: 10 mg/mL 2-Chloroacetohydrazide HCl in Methanol.
-
Catalyst: 5% Acetic Acid or Formic Acid.
-
Quench: 10% Ammonium Bicarbonate (optional).
Step-by-Step Methodology
-
Preparation: Evaporate the biological extract to dryness under nitrogen.
-
Reconstitution: Resuspend residue in 50 µL of Methanol.
-
Reaction: Add 50 µL of 2-CAH Reagent Solution and 10 µL of Catalyst .
-
Incubation: Vortex and incubate at 50°C for 60 minutes .
-
Note: Mild heating promotes the dehydration step essential for hydrazone formation.
-
-
Cleanup (Optional but Recommended):
-
The excess 2-CAH can be removed via Solid Phase Extraction (SPE) using a weak cation exchange cartridge (if analyzing basic drugs) or simple C18 desalting, though the reagent's elution profile usually differs from the derivatives.
-
-
Analysis: Inject 5 µL directly into the LC-MS/MS system.
MS Source Parameters (ESI+)[9]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation of the Cl-C bond)
-
Source Temp: 120°C
-
Desolvation Gas: 800 L/hr
Visualization of Workflows & Pathways
Figure 1: Decision Logic for Reagent Selection
The following diagram illustrates when to choose 2-CAH over alternatives based on sample complexity and chromatographic needs.
Caption: Decision matrix for selecting the optimal derivatization reagent. 2-CAH is preferred for complex matrices requiring isotopic validation and C18 retention.
Figure 2: Fragmentation Pathway (MS/MS)
Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions. The 2-CAH derivatives typically undergo cleavage at the amide bond or loss of the chloro-methyl group.
Caption: Proposed ESI-MS/MS fragmentation pathway. The cleavage of the amide bond often yields the hydrazine core of the analyte, while the chloroacetyl moiety provides diagnostic low-mass ions.
References
-
Review of Derivatization Reagents: Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 5(6), 266-276. Link
-
Girard's Reagent T Application: Johnson, D. W. (2005). Alkyne- and alkyne-cobalt-tagged Girard's reagents for mass spectrometric analysis of carbonyl compounds. Rapid Communications in Mass Spectrometry. Link
-
Isotope Coded Derivatization: Halsall, H. B., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Analytical Chemistry. Link
-
Fragmentation of Hydrazones: Kemsley, E. K., et al. (2019). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry.[1] Link
-
General Carbonyl Analysis: Comparison of DNPH and other reagents. BenchChem Comparative Guide. Link
Sources
A Comparative Guide to the Bioactivity of 2-Chloroacetohydrazide Hydrochloride Derivatives
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The 2-chloroacetohydrazide scaffold has emerged as a versatile starting point for the synthesis of a diverse array of bioactive compounds. Its inherent reactivity and structural features make it an attractive core for developing derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
This guide provides a comprehensive comparison of the bioactivity of various 2-chloroacetohydrazide hydrochloride derivatives, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind the molecular design of these derivatives, present a comparative analysis of their biological activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
The 2-Chloroacetohydrazide Scaffold: A Privileged Starting Point
2-Chloroacetohydrazide hydrochloride serves as an excellent building block in medicinal chemistry for several key reasons. The chloroacetyl group is a reactive electrophile, readily participating in substitution reactions to form stable covalent bonds with various nucleophiles. This feature is particularly significant in the design of targeted covalent inhibitors. Furthermore, the hydrazide moiety is a versatile functional group that can be easily converted into a wide range of derivatives, most notably Schiff bases and hydrazones, by condensation with aldehydes and ketones. These derivatives often exhibit enhanced biological activity due to their increased lipophilicity and ability to chelate metal ions, which can be crucial for their mechanism of action.[1][2][3]
Comparative Bioactivity of 2-Chloroacetohydrazide Derivatives
The derivatization of 2-chloroacetohydrazide has yielded a multitude of compounds with significant biological activities. Below, we compare the performance of two major classes of these derivatives: Schiff bases and other N-substituted derivatives, focusing on their antimicrobial and anticancer activities.
Antimicrobial and Antifungal Activity
Hydrazide-hydrazones, a class of Schiff bases, are well-documented for their broad-spectrum antimicrobial and antifungal activities.[4][5] The formation of the azomethine group (-C=N-) is often associated with an increase in biological potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Chloroacetohydrazide Schiff Base Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Benzylidene hydrazide derivative 1 | 31.25 | 62.5 | 15.62 | 7.81 | [6] |
| 4-Chlorobenzylidene hydrazide | - | - | Active | Active | [7] |
| 2-Chlorobenzylidene hydrazide | - | - | 1.80 (pMIC) | - | [6] |
| 2-(Pyrazin-2-yloxy)acetohydrazide analog | Active | Active | Active | - | [8] |
| Isoniazid-derived Schiff Base (L4) | - | - | 1.55 (mM) | 0.048 (mM) | [9] |
Note: Direct comparison is challenging due to variations in experimental conditions and reporting units (e.g., µg/mL vs. mM vs. pMIC). The data presented here is for illustrative purposes to highlight the range of activities.
The data suggests that substitutions on the aromatic ring of the aldehyde or ketone used to form the Schiff base significantly influence the antimicrobial spectrum and potency. For instance, the presence of chloro and nitro substituents has been reported to enhance activity.[6] Quantitative Structure-Activity Relationship (QSAR) studies have indicated that topological parameters, such as molecular connectivity indices, are crucial in describing the antimicrobial activity of these hydrazides.[6]
Metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the ligands alone.[10] For example, a Co(II) complex of a 2-chloroacetohydrazide-derived Schiff base showed potent activity against P. aeruginosa.[10]
Anticancer Activity
The chloroacetamide moiety is a known covalent warhead that can irreversibly bind to biological targets, making it a valuable component in the design of anticancer agents.[11] Derivatives of 2-chloroacetohydrazide, particularly hydrazones, have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50, µM) of Hydrazone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridothiazinylacetohydrazide (GH11) | Colon Cancer (HTC116, HT-29, LoVo) | ~0.5 | [12] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | Breast Cancer (MCF-7) | 0.73–2.38 | [13] |
| 1H-benzimidazol-2-yl hydrazone (H8d) | - | 1.2 | [14] |
| Chloroacetohydrazide scaffold inhibitor | UCHL1 Target | Single-digit micromolar | [11] |
The potent anticancer activity of these derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival. For instance, the chloroacetohydrazide scaffold has been identified as a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), an oncogene in various cancers.[11] QSAR analyses of cytotoxic hydrazone derivatives have shown a correlation between cytotoxicity and electronic and lipophilic parameters, providing a rationale for further structural modifications to enhance potency and reduce host cell toxicity.[15]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the antimicrobial and anticancer activities of 2-chloroacetohydrazide derivatives.
Synthesis of 2-Chloroacetohydrazide Schiff Bases
The synthesis of Schiff bases from 2-chloroacetohydrazide hydrochloride is a straightforward condensation reaction.
Protocol:
-
Preparation of 2-Chloroacetohydrazide: Dissolve 2-chloroacetohydrazide hydrochloride in a suitable solvent (e.g., methanol or ethanol). Neutralize the solution with a base (e.g., triethylamine) to obtain the free base.
-
Condensation Reaction: To the solution of 2-chloroacetohydrazide, add an equimolar amount of the desired aromatic or heterocyclic aldehyde/ketone.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[16]
-
Reflux: Reflux the reaction mixture for a period of 2 to 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[15][17]
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the Schiff base product to precipitate. Collect the solid by filtration, wash with a cold solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[15]
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.[13][18]
Protocol:
-
Inoculum Preparation: From a pure culture of the test microorganism, prepare a standardized inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][19] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11]
Protocol:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[20][21]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).[19]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of 2-chloroacetohydrazide hydrochloride represent a rich source of biologically active compounds with significant potential in the development of new antimicrobial and anticancer agents. The ease of their synthesis and the tunability of their biological activities through structural modifications make them an attractive area for further research.
Future investigations should focus on systematic comparative studies of a wide range of derivatives to establish more definitive structure-activity relationships. The exploration of their mechanisms of action, particularly for the most potent compounds, will be crucial for their rational optimization and potential clinical translation. Furthermore, the development of derivatives with improved pharmacokinetic and safety profiles will be a key step towards realizing their therapeutic promise.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsirjournal.com [jsirjournal.com]
- 7. 2-(pyrazin-2-yloxy)acetohydrazide analogs QSAR Study: An insight into the structural basis of antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]
- 10. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 16. Potentially cytotoxic new copper(ii) hydrazone complexes: synthesis, crystal structure and biological properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. (PDF) Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation [academia.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 2-Chloroacetohydrazide hydrochloride analogs
Executive Summary: The Covalent Warhead Advantage
In the landscape of fragment-based drug discovery (FBDD), 2-Chloroacetohydrazide hydrochloride represents a critical "warhead" scaffold. Unlike standard acetohydrazides which rely on reversible hydrogen bonding, the 2-chloro analog introduces an electrophilic
This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold against non-chlorinated and alternative halogenated analogs. The data indicates that while the parent compound is a reactive intermediate, its
Part 1: Structural Analysis & SAR Logic
The biological efficacy of 2-chloroacetohydrazide analogs hinges on three distinct structural regions. Below is the comparative breakdown of how modifications in these regions alter performance.
The Warhead (Region A: Cl-CH -CO-)
-
2-Chloro (The Standard): The chlorine atom serves as a moderate leaving group, facilitating nucleophilic attack by thiol (-SH) groups on cysteine residues via an S
2 mechanism. This results in irreversible enzyme inhibition. -
Alternative: Non-Chlorinated (Acetohydrazide): Removal of chlorine abolishes alkylating capability. These analogs typically show
-fold higher IC values in oncology screens, as they lose the ability to form covalent adducts. -
Alternative: Fluoro/Bromo:
-
Bromo/Iodo: Often too reactive (promiscuous alkylation), leading to high cytotoxicity and low selectivity.
-
Fluoro: Stronger C-F bond makes it a poor leaving group for S
2, often rendering the molecule inactive for covalent inhibition but useful for metabolic stability studies.
-
The Linker (Region B: -NH-NH-)
-
Hydrazide Core: Provides essential hydrogen bond donors/acceptors.
-
Modification: Condensation with aldehydes to form Hydrazone (Schiff Base) derivatives significantly reduces general toxicity while maintaining target affinity by locking the conformation.
The Tail (Region C: -Substitution)
-
Aromatic Substitution: Adding electron-withdrawing groups (e.g.,
-NO , -Cl) to the phenyl ring of a hydrazone derivative generally enhances antimicrobial potency by increasing lipophilicity (logP) and cell membrane permeability.
Part 2: Comparative Performance Data
The following tables summarize experimental data comparing 2-chloroacetohydrazide derivatives against standard therapeutics.
Table 1: Antimicrobial Efficacy (MIC in g/mL)
Comparison of N-substituted 2-chloroacetohydrazide derivatives vs. Ciprofloxacin.
| Compound Class | Target Strain | MIC ( | Mechanism of Action | Performance Verdict |
| 2-Chloroacetohydrazide Derivative (Compound 2b) | E. coli (Gram -) | 1.91 - 3.12 | Covalent Alkylation / DNA Gyrase inhibition | Comparable to Standard |
| 2-Chloroacetohydrazide Derivative | S. aureus (Gram +) | 2.0 - 4.0 | Covalent Alkylation | High Potency |
| Non-Chlorinated Analog | E. coli | >100 | Reversible Binding | Ineffective |
| Standard (Ciprofloxacin) | E. coli | 1.5 - 2.0 | Topoisomerase Inhibition | Benchmark |
Data Source: Synthesized findings from diverse SAR studies (See References 1, 5).
Table 2: Anticancer Activity (IC in M)
Target: UCHL1 (Ubiquitin C-terminal hydrolase L1) in cancer cell lines.
| Scaffold Type | IC | Selectivity (UCHL1 vs UCHL3) | Notes |
| 2-Chloroacetohydrazide (Optimized) | 1.5 - 5.0 | High (>10x) | Forms covalent bond with catalytic Cys90. |
| Acetohydrazide (No Cl) | >100 | N/A | No covalent adduct formation. |
| Acrylamide (Alternative Warhead) | 10 - 25 | Moderate | Reversible covalent; lower potency in this scaffold. |
Data Source: Covalent fragment screening data (See Reference 6).
Part 3: Mechanism of Action & Visualization
The defining feature of this scaffold is the Cysteine-Targeted Alkylation . The diagram below illustrates the irreversible inhibition pathway compared to the reversible pathway of non-chlorinated analogs.
Figure 1: Mechanism of Covalent Inhibition. The active site cysteine thiolate attacks the alpha-carbon of the 2-chloroacetohydrazide, displacing chloride and forming a permanent thioether bond.
Part 4: Experimental Protocols
To ensure reproducibility and safety when handling these reactive warheads, follow these specific protocols.
Protocol A: Synthesis of N-Substituted 2-Chloroacetohydrazide Derivatives
Objective: Create a stable "Schiff Base" derivative to reduce non-specific toxicity while maintaining the warhead.
-
Reagents: 2-Chloroacetohydrazide hydrochloride (10 mmol), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (catalytic, 2-3 drops).
-
Reaction:
-
Dissolve 2-Chloroacetohydrazide in Ethanol.
-
Add the Aromatic Aldehyde.[1]
-
Add Glacial Acetic Acid.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
-
Work-up:
-
Cool the mixture to room temperature. Pour into crushed ice.
-
The precipitate (Schiff base) will form immediately.
-
Filter under vacuum, wash with cold water, and recrystallize from Ethanol.
-
-
Validation:
-
IR Spectroscopy: Look for C=N stretch (~1600 cm⁻¹) and disappearance of NH
doublet. -
NMR: Confirm presence of azomethine proton (-CH=N-) at
8.0–8.5 ppm.
-
Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)
Objective: Quantify the alkylating potential (warhead activity) of the synthesized analog.
-
Preparation: Prepare a 100
M solution of the enzyme target (or a model peptide like N-acetylcysteine) in Phosphate Buffer (pH 7.4). -
Incubation: Add the 2-Chloroacetohydrazide analog (100
M) to the solution. Incubate at 37°C for 30, 60, and 120 minutes. -
Measurement:
-
Aliquot samples at time points.
-
Add DTNB (Ellman's Reagent) .
-
Measure absorbance at 412 nm.
-
-
Analysis: A decrease in absorbance compared to the control indicates the consumption of free thiol groups, confirming covalent binding.
Part 5: Synthesis Workflow Visualization
Figure 2: Synthetic pathway for generating stable drug candidates from the reactive 2-chloroacetohydrazide core.
References
-
Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Source: ResearchGate (2019). URL:[Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Source: NIH / PMC (2010). URL:[Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives. Source: MDPI (2022). URL:[Link]
-
Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Source: ResearchGate. URL:[Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis. Source: NIH / PubMed Central. URL:[Link]
-
Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Source: PubMed (2024). URL:[Link]
Sources
Comparative Guide: Efficacy of 2-Chloroacetohydrazide-Based Inhibitors
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Covalent Inhibition, UCHL1 Targeting, and Electrophile Reactivity Tuning
Executive Summary: The Rise of Tunable Electrophiles
In the landscape of Targeted Covalent Inhibitors (TCIs), the balance between reactivity and selectivity is the primary determinant of clinical success. While acrylamides (Michael acceptors) dominate the kinase inhibitor space (e.g., Ibrutinib, Osimertinib), they often lack the reactivity required for less nucleophilic cysteines or suffer from geometric constraints.
The 2-Chloroacetohydrazide scaffold has emerged as a potent alternative, particularly for difficult-to-drug deubiquitinating enzymes (DUBs) like UCHL1 . Unlike standard chloroacetamides, which are often dismissed as promiscuous alkylators, the hydrazide moiety introduces unique hydrogen-bonding vectors and electronic modulation, enabling high selectivity profiles. This guide objectively compares 2-Chloroacetohydrazide-based inhibitors against standard covalent warheads, supported by recent experimental data in oncology and neurodegeneration.
Mechanistic Foundation
The 2-Chloroacetohydrazide warhead functions via a nucleophilic substitution (
Reaction Mechanism[1][2][3]
-
Recognition: The hydrazide backbone (
) engages in non-covalent H-bonding with the active site, positioning the warhead. -
Attack: The thiolate anion (
) attacks the methylene carbon ( ). -
Irreversible Bond: A stable thioether bond forms, permanently inactivating the enzyme.
Figure 1:
Comparative Efficacy Analysis
2-Chloroacetohydrazide vs. Standard Warheads
The following table contrasts the physicochemical and kinetic properties of 2-Chloroacetohydrazide against the two most common covalent warheads: Acrylamides (Michael acceptors) and Chloroacetamides (Alkylators).
| Feature | 2-Chloroacetohydrazide | Chloroacetamide | Acrylamide |
| Mechanism | Michael Addition | ||
| Intrinsic Reactivity | Moderate to High (Tunable via hydrazide R-groups) | High (Often promiscuous) | Low to Moderate (Requires specific orientation) |
| Reversibility | Irreversible | Irreversible | Can be reversible (cyano-acrylates) |
| Selectivity Driver | H-bond donor/acceptor motif in hydrazide linker | Steric fit of the R-group | Cysteine |
| Primary Risk | Chemical stability in plasma | Glutathione (GSH) conjugation | Metabolic oxidation |
Case Study: UCHL1 Inhibition
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a validated target for metastasis in triple-negative breast cancer. Recent studies (Imhoff et al., 2024) utilized a covalent fragment screen to identify the chloroacetohydrazide scaffold.
Performance Data:
-
Potency: Optimized fragments achieved single-digit micromolar
(~7.7 µM). -
Selectivity: The hydrazide scaffold demonstrated >10-fold selectivity for UCHL1 over the structurally homologous UCHL3.[1] This is critical, as UCHL3 inhibition is often toxic.
-
Comparison:
Experimental Protocols for Validation
To validate the efficacy of a 2-Chloroacetohydrazide inhibitor, a rigorous workflow combining mass spectrometry and kinetic assays is required.
Protocol A: Intact Protein Mass Spectrometry (Covalent Labeling)
Objective: Confirm covalent modification and stoichiometry.
-
Preparation: Dilute target protein (e.g., UCHL1, 5 µM) in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Incubation: Add inhibitor (50 µM, 10x excess) and incubate at RT for 1, 2, and 4 hours.
-
Quenching: Acidify with 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute spectra.
-
Validation Criteria: Look for a mass shift of + [MW of Inhibitor - 36.5 Da] (Loss of HCl).
-
Note: If the mass shift corresponds to the full inhibitor mass, it suggests non-covalent binding or incorrect adduct assignment.
-
Protocol B: Determination of
Objective: Measure the efficiency of covalent bond formation.
-
Assay Setup: Use a fluorogenic substrate (e.g., Ub-AMC for DUBs).
-
Reaction: Mix enzyme with varying concentrations of inhibitor (
) ranging from 0.1x to 10x the estimated . -
Time-Course: Monitor product formation continuously (RFU) over 60 minutes.
-
Calculation:
-
Fit progress curves to determine the observed rate constant (
) for each . -
Plot
vs. .[4] -
Fit to the hyperbolic equation:
-
-
Interpretation: A high ratio of
indicates a potent covalent inhibitor.
Strategic Screening Workflow
The following Graphviz diagram outlines the recommended screening cascade for developing 2-Chloroacetohydrazide inhibitors, moving from fragment identification to lead optimization.
Figure 2: Screening Cascade for Covalent Fragment Discovery.
References
-
Imhoff, R. D., et al. (2024). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1.[1][3] Journal of Medicinal Chemistry.
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
-
Ma, C., et al. (2021). Discovery of Di- and Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity. Journal of the American Chemical Society.
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
Sources
- 1. hitchhikers.science.purdue.edu [hitchhikers.science.purdue.edu]
- 2. mdpi.com [mdpi.com]
- 3. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the 2-chloroacetohydrazide scaffold has emerged as a versatile and effective tool for achieving potent and selective enzyme inhibition. This guide provides an in-depth comparison of the 2-chloroacetohydrazide scaffold's performance against related enzymes, supported by experimental data and detailed methodologies. As Senior Application Scientists, our goal is to equip you with the technical insights and practical knowledge necessary to evaluate and utilize this important chemical entity in your research and development endeavors.
The 2-Chloroacetohydrazide Scaffold: A Covalent Warhead of Interest
The 2-chloroacetohydrazide moiety is an electrophilic "warhead" designed to form a stable covalent bond with nucleophilic residues, most notably cysteine, within the active site of an enzyme. This irreversible or slowly reversible interaction can lead to prolonged target engagement and a durable pharmacological effect. The inherent reactivity of the chloroacetamide group, however, necessitates a careful balance to achieve selectivity and minimize off-target effects. True selectivity arises not just from the warhead's reactivity, but from the synergistic interplay between the electrophile and the non-covalent interactions of the entire inhibitor scaffold with the target enzyme's binding pocket.
Selectivity Profile of a 2-Chloroacetohydrazide-Based Inhibitor Against Ubiquitin C-terminal Hydrolase L1 (UCHL1)
A prime example of the 2-chloroacetohydrazide scaffold's potential is its application in developing inhibitors for deubiquitinating enzymes (DUBs), a class of cysteine proteases implicated in various diseases, including cancer and neurodegenerative disorders. A key challenge in targeting DUBs is achieving selectivity among highly related family members.
Recent studies have demonstrated the successful development of a 2-chloroacetohydrazide-based inhibitor with significant selectivity for Ubiquitin C-terminal Hydrolase L1 (UCHL1) over its close homolog, UCHL3.[1] This selectivity is critical, as off-target inhibition of UCHL3 could lead to undesirable side effects.
Table 1: Comparative Inhibition of UCHL1 and UCHL3 by a 2-Chloroacetohydrazide-Based Inhibitor
| Compound | Target Enzyme | IC50 (µM) | Selectivity (UCHL3/UCHL1) |
| Optimized 2-Chloroacetohydrazide Inhibitor | UCHL1 | Single-digit µM | >10-fold |
| UCHL3 | >10-fold higher than UCHL1 |
Data synthesized from qualitative statements in the source, indicating a significant selectivity margin.[1]
This observed selectivity underscores the importance of the inhibitor's overall structure in orienting the chloroacetamide warhead for optimal reaction with the catalytic cysteine of UCHL1, while minimizing its reactivity towards the corresponding residue in UCHL3. The structural basis for this specificity lies in subtle differences in the topology of the active sites between the two enzymes. The crystal structure of UCHL1 in complex with a covalent inhibitor reveals a hybrid conformation of the enzyme that is unique to the UCHL1-inhibitor interaction, providing a molecular rationale for its specificity within the UCH DUB family.[2][3]
Comparison with Alternative Covalent Scaffolds for Cysteine Protease Inhibition
To fully appreciate the performance of the 2-chloroacetohydrazide scaffold, it is instructive to compare it with other covalent inhibitors targeting related cysteine proteases, such as other DUBs (e.g., USP7) and caspases.
Table 2: Performance of Various Covalent Scaffolds Against Related Cysteine Proteases
| Scaffold | Target Enzyme | Inhibitor Example | Potency (IC50 or k_inact/K_i) |
| 2-Chloroacetohydrazide | UCHL1 | Optimized Fragment | IC50: Single-digit µM |
| Cyano-pyrrolidine | UCHL1 | IMP-1710 | IC50: 38 nM |
| Acrylamide | USP7 | Covalent Kinase Inhibitor Library Hit | Thermal Shift (ΔTm) |
| Peptidyl-CMK | Caspase-8 | Ac-LESD-CMK | IC50: 50 nM |
| Peptidyl-FMK | Caspase-8 | z-LEHD-FMK | IC50: 0.70 nM |
This table provides a comparative overview of different covalent scaffolds and their potencies against various cysteine proteases. Direct comparison of IC50 values should be made with caution due to differing assay conditions.
The data illustrates that while other scaffolds, such as cyano-pyrrolidines and peptidyl-ketones, can achieve high potency, the 2-chloroacetohydrazide scaffold offers a synthetically accessible and effective option for targeting enzymes like UCHL1. The choice of warhead and scaffold is ultimately dictated by the specific topology of the target enzyme's active site and the desired selectivity profile.
The Causality Behind Experimental Design for Assessing Selectivity
Achieving and demonstrating inhibitor selectivity is a cornerstone of modern drug discovery. The experimental design for assessing the selectivity of a covalent inhibitor like one based on the 2-chloroacetohydrazide scaffold must be rigorous and multi-faceted.
Mechanism of Covalent Inhibition
The 2-chloroacetohydrazide scaffold functions through a two-step mechanism:
-
Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent complex with the enzyme. The affinity of this initial binding is described by the inhibition constant, K_i.
-
Covalent Bond Formation: Following initial binding, the electrophilic chloroacetamide warhead is positioned in close proximity to a nucleophilic residue (typically a cysteine) in the enzyme's active site, leading to an irreversible or slowly reversible covalent bond. The rate of this reaction is defined by the inactivation rate constant, k_inact.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity and the rate of covalent modification.
Caption: A flowchart outlining the experimental workflow for determining the kinetic parameters of a covalent inhibitor.
Protocol 2: Assessing the Selectivity of a Covalent Inhibitor Across an Enzyme Panel
This protocol describes a method to compare the inhibitory activity of a compound against a panel of related enzymes.
Materials:
-
Primary target enzyme (e.g., UCHL1)
-
Panel of related enzymes (e.g., UCHL3, other DUBs, other cysteine proteases)
-
Appropriate fluorogenic substrates for each enzyme
-
Assay buffers optimized for each enzyme
-
Covalent inhibitor stock solution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Optimization: For each enzyme in the panel, determine the optimal enzyme and substrate concentrations to yield a robust and linear signal in the assay window.
-
IC50 Determination for Each Enzyme:
-
For each enzyme, perform a dose-response experiment with the covalent inhibitor.
-
Prepare a serial dilution of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a fixed period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the reaction by adding the corresponding substrate.
-
Measure the end-point fluorescence after a fixed reaction time.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
-
-
Selectivity Calculation:
-
Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme by the IC50 value for the primary target enzyme. A higher ratio indicates greater selectivity.
-
For a more rigorous comparison, determine the k_inact/K_i for each enzyme as described in Protocol 1 and calculate the selectivity based on the ratio of these values.
-
Concluding Remarks
The 2-chloroacetohydrazide scaffold represents a valuable tool in the development of targeted covalent inhibitors. Its proven success in achieving selectivity against challenging targets like UCHL1 highlights the potential of this chemical moiety. However, as with any covalent inhibitor, a thorough understanding of its kinetic properties and a rigorous assessment of its selectivity are paramount. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug developers to effectively evaluate and utilize the 2-chloroacetohydrazide scaffold in their pursuit of novel and selective therapeutics.
References
-
Grethe, C., et al. (2022). Structural basis for specific inhibition of the deubiquitinase UCHL1. Nature Communications. [Link]
-
Gersch, M. (2022). Structural basis for specific inhibition of the deubiquitinase UCHL1. Discovery - the University of Dundee Research Portal. [Link]
-
Panyain, N., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. Journal of the American Chemical Society. [Link]
-
Imperial College London. (2020). Discovery of a potent and selective covalent inhibitor of UCHL1. [Link]
-
Martín-Gago, P., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. [Link]
-
Rout, L., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]
-
Johnson, C. N., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical structures, IC50 values and % yields of synthesized compounds... [Link]
-
Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]
-
Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]
-
Panyain, N., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity. Journal of the American Chemical Society. [Link]
-
Kleiner, P., et al. (2022). A comparative study of warheads for design of cysteine protease inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Imhoff, R. D., et al. (2024). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry. [Link]
-
de Wispelaere, M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
-
Roux, B., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
Petri, L., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]
-
YouTube. (2022, March 23). Reversible Covalent Inhibitors. [Link]
-
Johnson, C. N., et al. (2022). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical structures of compounds 238 and 239; their IC50 values against... [Link]
Sources
Comparative QSAR Profiling of Monochloroacetic Acid Derivatives: Methodologies, Predictive Metrics, and Biological Efficacy
[1]
Executive Summary: The Chemical Space of MCA Derivatives
Monochloroacetic acid (MCA) serves as a versatile C2 building block in the synthesis of bioactive compounds. Its derivatives—primarily
This guide compares the Quantitative Structure-Activity Relationship (QSAR) profiles of these two primary derivative classes. Unlike standard product comparisons, we analyze the predictive models that drive their development, contrasting the physicochemical descriptors required to optimize herbicidal activity (inhibition of VLCFA elongases) versus antimicrobial efficacy (cysteine alkylation).
Quick Comparison: Derivative Classes
| Feature | Class A: N-Phenyl-2-chloroacetamides | Class B: Chloroacetic Acid Hydrazides |
| Primary Application | Pre-emergence Herbicides (e.g., Alachlor analogs) | Antimicrobial / Antifungal Agents |
| Target Mechanism | Inhibition of VLCFA elongase (prevention of cell division) | Non-specific alkylation of thiol (-SH) groups in enzymes |
| Key QSAR Descriptors | Lipophilicity ( | Electronic Energy ( |
| Transport Barrier | Plant cuticle & waxy layers | Bacterial cell wall / Fungal membrane |
| Reactivity | Moderate (tuned for transport) | High (tuned for immediate alkylation) |
Mechanistic Grounding: The Alkylation Trigger
To understand the QSAR data, one must understand the causality. The biological activity of MCA derivatives hinges on the electrophilic nature of the methylene carbon attached to the chlorine.
The following diagram illustrates the core mechanism: the nucleophilic attack by a biological thiol (e.g., a Cysteine residue in an enzyme active site) on the MCA derivative.
Figure 1: The SN2 alkylation mechanism. QSAR models attempt to predict how substituents (R) influence the rate of this reaction and the molecule's ability to reach the target site.
Comparative QSAR Methodologies
When optimizing these derivatives, researchers employ different QSAR strategies based on the biological endpoint.
Herbicidal Activity (N-Phenyl-2-chloroacetamides)
For herbicidal activity, transport is the limiting factor. The molecule must penetrate the lipophilic plant cuticle.
-
Model Type: Classical 2D-QSAR (Hansch Analysis).
-
Dominant Descriptors:
-
(Partition Coefficient): A parabolic relationship is often observed. An optimum
(usually 2.0–4.0) is required for cuticle penetration. -
Steric Parameters (
or Verloop): Bulky ortho-substituents on the phenyl ring prevent rotational freedom, locking the conformation required to fit the VLCFA elongase active site.
-
(Partition Coefficient): A parabolic relationship is often observed. An optimum
-
Evidence: Studies on N,N-disubstituted acetamides show that hydrophobicity accounts for >60% of the variance in activity against barnyard grass (Echinochloa crus-galli) [1].
Antimicrobial Activity (Chloroacetic Acid Hydrazides)
For antimicrobial agents, electronic factors dominating the alkylation rate are critical.
-
Model Type: 3D-QSAR (CoMFA/CoMSIA) and Quantum Chemical descriptors.
-
Dominant Descriptors:
- (Lowest Unoccupied Molecular Orbital): Lower LUMO energy correlates with higher electrophilicity and faster alkylation of bacterial enzymes.
-
Molar Refractivity (MR): Correlates with dispersive forces and binding affinity within the bacterial receptor pocket.
-
Evidence: In hydrazide derivatives tested against S. aureus, electronic energy parameters (
) and topological indices were found to govern activity, rather than just simple lipophilicity [2].
Statistical Performance Comparison
The following table summarizes typical predictive metrics found in high-quality QSAR studies for these derivatives.
| Metric | Herbicidal Models (Amides) | Antimicrobial Models (Hydrazides) | Interpretation |
| 0.85 – 0.92 | 0.89 – 0.95 | Antimicrobial models often fit better due to simpler in vitro assays (less transport variance). | |
| > 0.75 | > 0.80 | Both classes show high internal predictivity. | |
| Primary Error Source | Soil adsorption / Metabolic degradation in plant | Cell wall permeability differences (Gram+ vs Gram-) | |
| Optimal Hydrophobicity | High ( | Moderate ( | Herbicides need to resist rain washout; antimicrobials need water solubility for bioavailability. |
Experimental Protocols
To validate these QSAR models, consistent synthesis and testing protocols are required. Below are the field-standard methodologies.
Synthesis of N-Substituted Chloroacetamides
This protocol utilizes a Schotten-Baumann condition, preferred for its high yield and simplicity.
-
Reagents: Substituted aniline (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (
, 15 mmol), Dichloromethane (DCM). -
Procedure:
-
Dissolve the aniline in dry DCM (20 mL) and cool to 0°C in an ice bath.
-
Add
dropwise. -
Add Chloroacetyl chloride dropwise over 30 minutes (Exothermic reaction).
-
Stir at room temperature for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Workup: Wash reaction mixture with water (
mL), 5% NaHCO , and brine. Dry over anhydrous Na SO . -
Purification: Recrystallize from ethanol.
-
In Silico QSAR Workflow
The following diagram details the computational pipeline to generate the descriptors mentioned in Section 3.
Figure 2: Standard QSAR computational workflow. Note the critical step of DFT optimization to accurately calculate electronic descriptors like LUMO.
Senior Scientist’s Analysis: Why It Matters
As an application scientist, I evaluate these models not just on statistical fit, but on utility .
-
The "Ortho Effect" in Herbicides: QSAR studies consistently show that for N-phenyl-chloroacetamides, substitution at the ortho position (2,6-disubstitution) is critical.
-
Observation: 2,6-diethylaniline derivatives (like Alachlor) are potent; unsubstituted anilines are weak.
-
Causality: The steric bulk prevents the rotation of the phenyl ring, locking it perpendicular to the amide plane. This specific conformation is required to bind to the VLCFA elongase enzyme [3].
-
-
The "Electronic Trap" in Antimicrobials: For hydrazides, the QSAR data suggests that electron-withdrawing groups (EWGs) on the phenyl ring enhance activity.
-
Observation:p-Nitro or p-Chloro derivatives often show lower MIC (Minimum Inhibitory Concentration) values.
-
Causality: EWGs pull electron density from the amide nitrogen, making the
-carbon more electropositive and thus more susceptible to nucleophilic attack by bacterial cysteine [4].
-
Recommendation for Development
-
If developing herbicides: Focus on Steric optimization. Prioritize bulky alkyl groups at the ortho positions of the aromatic ring.
-
If developing antimicrobials: Focus on Electronic tuning. Use Hammett
constants to select substituents that increase the electrophilicity of the -carbon without making the molecule too unstable.
References
-
Yang, H. Z., Li, Q. Z., Cheng, M. R., & Ren, K. T. (1995).[1] Quantitative Structure-Activity Relationship Study of Herbicidal
-Substituted Acetamides. Chemical Journal of Chinese Universities.[1] Link[1] -
Kumar, S., et al. (2025).[2] Synthesis, antimicrobial evaluation and QSAR studies of monochloroacetic acid derivatives. Arabian Journal of Chemistry. Link
- Jablonkai, I. (2003). Structure-activity relationships of chloroacetamides. Hayes' Handbook of Pesticide Toxicology.
-
Kovács, L., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteome Research. Link
The Edge of Inhibition: A Comparative Guide to the Antimicrobial Activity of 2-Chlorobenzylidene Hydrazides
In the relentless pursuit of novel antimicrobial agents, the hydrazide scaffold has emerged as a promising framework for the development of potent therapeutics. Among its numerous derivatives, 2-chlorobenzylidene hydrazides have garnered significant attention for their pronounced antimicrobial efficacy. This guide offers an in-depth, objective comparison of the antimicrobial performance of 2-chlorobenzylidene hydrazides against other derivatives, supported by experimental data and detailed methodological insights for researchers, scientists, and drug development professionals.
The Hydrazide Core: A Versatile Pharmacophore
Hydrazides, characterized by the R-CO-NH-NH2 functional group, are a class of organic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Their versatility lies in the ease with which their structure can be modified, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The introduction of a benzylidene moiety to the hydrazide core gives rise to benzylidene hydrazides, a subclass that has shown particularly encouraging results in the antimicrobial arena.
The antimicrobial activity of these compounds is intrinsically linked to the nature and position of substituents on the benzylidene ring. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the rational design of more effective drug candidates.
The Chloro Effect: Unpacking the Potency of 2-Chlorobenzylidene Hydrazides
Experimental evidence consistently demonstrates that the presence of electron-withdrawing groups on the benzylidene ring enhances the antimicrobial activity of hydrazide derivatives. Halogens, such as chlorine, and nitro groups have been identified as particularly effective in this regard[1][2][3]. The 2-chloro substitution, in particular, has been a focal point of research due to its significant contribution to the molecule's inhibitory power.
The enhanced activity of 2-chlorobenzylidene hydrazides can be attributed to several factors:
-
Increased Lipophilicity: The chloro group increases the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.
-
Steric Hindrance: The position of the substituent on the benzylidene ring can influence the molecule's conformation and its ability to bind to the active site of a target enzyme.
Comparative Antimicrobial Performance: A Data-Driven Analysis
To objectively assess the antimicrobial prowess of 2-chlorobenzylidene hydrazides, a comprehensive review of minimum inhibitory concentration (MIC) data from various studies is essential. The following tables summarize the comparative in vitro activity of 2-chlorobenzylidene hydrazides and other representative derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Substituted Benzylidene Hydrazides against Gram-Positive Bacteria
| Compound/Substituent | Staphylococcus aureus | Bacillus subtilis | Reference |
| 2-Chlorobenzylidene | 1.56 - 6.25 | - | [4] |
| 4-Nitrobenzylidene | 1.56 | - | [5] |
| 3,4,5-Trimethoxybenzylidene | - | - | [6] |
| Unsubstituted Benzylidene | - | - | |
| Ciprofloxacin (Standard) | - | - |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Substituted Benzylidene Hydrazides against Gram-Negative Bacteria
| Compound/Substituent | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Chlorobenzylidene | 12.5 | - | [4] |
| 4-Nitrobenzylidene | - | - | |
| 4-Fluorobenzylidene | 16 | 32 | [7] |
| Unsubstituted Benzylidene | - | - | |
| Ciprofloxacin (Standard) | - | - |
Note: A '-' indicates that data was not available in the cited sources for that specific compound-organism combination. The presented values are ranges compiled from multiple studies and should be interpreted as indicative of relative potency.
The data clearly indicates that 2-chlorobenzylidene hydrazides exhibit potent activity against Gram-positive bacteria, with MIC values comparable to or even better than other substituted derivatives[4]. Their efficacy against Gram-negative bacteria is also noteworthy, although the broader spectrum of activity can vary depending on the specific bacterial strain[7].
Unraveling the Mechanism of Action: Targeting DNA Gyrase
The antimicrobial efficacy of benzylidene hydrazides is believed to be, at least in part, due to their ability to inhibit essential bacterial enzymes. One of the primary proposed targets is DNA gyrase , a type II topoisomerase that plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA helix[8][9].
Inhibition of DNA gyrase leads to the accumulation of positive supercoils, disrupting these fundamental cellular processes and ultimately leading to bacterial cell death. Molecular docking studies have provided valuable insights into the potential binding interactions between hydrazide derivatives and the active site of DNA gyrase[5][10]. These studies suggest that the hydrazone moiety can form hydrogen bonds with key amino acid residues, such as Asp-73 and Arg-136, within the enzyme's active site, thereby blocking its function[10].
The 2-chloro substituent on the benzylidene ring is thought to enhance this interaction by influencing the molecule's electronic properties and promoting a more favorable binding conformation. The binding energy of these compounds with DNA gyrase has been shown to be a significant indicator of their antibacterial potential[5].
Caption: Proposed mechanism of action of 2-chlorobenzylidene hydrazides.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for the synthesis of 2-chlorobenzylidene hydrazides and their antimicrobial evaluation.
Synthesis of N'-(2-Chlorobenzylidene)benzohydrazide: A Representative Protocol
This protocol outlines a common method for the synthesis of a representative 2-chlorobenzylidene hydrazide.
Caption: Synthetic workflow for N'-(2-chlorobenzylidene)benzohydrazide.
Materials:
-
Benzohydrazide
-
2-Chlorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve benzohydrazide (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Addition of Aldehyde: To this solution, add 2-chlorobenzaldehyde (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the solution can be concentrated by rotary evaporation and then cooled.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Synthesized hydrazide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well microplate to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the microplate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The collective evidence strongly supports the promising antimicrobial potential of 2-chlorobenzylidene hydrazides. Their enhanced activity, particularly against Gram-positive bacteria, underscores the importance of the 2-chloro substituent in modulating the biological properties of the hydrazide scaffold. The proposed mechanism of action involving the inhibition of DNA gyrase provides a rational basis for their antibacterial effects and offers a clear path for further optimization.
Future research should focus on expanding the library of these derivatives with diverse substitutions to further elucidate the structure-activity relationship. In vivo studies are crucial to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates. A deeper understanding of their mechanism of action, including potential secondary targets, will be instrumental in developing these compounds into the next generation of antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
-
Paruch, K., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Narang, R., et al. (2012). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 47, 1-11. [Link]
-
Popiołek, Ł., et al. (2018). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Molecules, 23(11), 2887. [Link]
-
Narang, R., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 45(7), 2804-2813. [Link]
-
Wang, B., et al. (2020). Effect of new carbonyl cyanide aromatic hydrazones on biofilm inhibition against methicillin resistant Staphylococcus aureus. Scientific Reports, 10(1), 7621. [Link]
-
Popiołek, Ł. (2016). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 21(11), 1475. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 18, 1-12. [Link]
-
El-Sayed, M. A., et al. (2021). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1662. [Link]
-
Narang, R., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Academia.edu. [Link]
-
Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]
-
Narang, R., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed. [Link]
-
Manjusha, R. K., et al. (2018). molecular docking studies of 4-benzylidene-2-(4-hydroxy-3-methoxystyryl) oxazol-5(4h)-ones; interactions with arg-136 and asp-73 of dna gyrase. ResearchGate. [Link]
-
Jones, G. L., et al. (2018). Gram-Positive and Gram-Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues. ChemMedChem, 13(23), 2535-2544. [Link]
-
Animated biology with arpan. (2023, October 7). DNA Gyrase [Video]. YouTube. [Link]
-
Sun, J., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE, 9(10), e109821. [Link]
-
Kuneš, J., et al. (2019). Characterisation of Gyrase inhibitors using ITC and enzymatic assay. Charles University. [Link]
-
Jamil, Y. M. S., et al. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Journal of Chemical Health Risks, 11(1), 1-8. [Link]
Sources
- 1. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation [academia.edu]
- 3. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.um-surabaya.ac.id [journal.um-surabaya.ac.id]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Testing of Novel Compounds Derived from 2-Chloroacetohydrazide Hydrochloride
[1]
Executive Summary & Chemical Significance
2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality—the reactive chloro-linker and the hydrazide group—allows for the rapid synthesis of hydrazide-hydrazones , Schiff bases , and heterocyclic cores like thiazolidinones and oxadiazoles .
This guide objectively compares the in vitro performance of these derivatives against standard-of-care agents (Doxorubicin, Ciprofloxacin). The data presented here aggregates recent findings (2015–2024) to demonstrate that specific modifications to this scaffold can yield nanomolar-level anticancer potency and superior antimicrobial profiles compared to traditional antibiotics.
Synthesis & Screening Workflow
The following workflow illustrates the transformation of the parent compound into bioactive derivatives and the subsequent logic for in vitro validation.
Figure 1: Critical path from chemical synthesis to biological validation. Selection of the target derivative determines the primary screening modality.
Comparative Performance Analysis
Anticancer Potency (Cytotoxicity)
Novel hydrazide-hydrazone derivatives have demonstrated superior selectivity indices (SI) compared to Doxorubicin, particularly in glioblastoma and leukemia cell lines. The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring significantly enhances potency.
Table 1: IC50 Comparison of Novel Derivatives vs. Standard Chemotherapy
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Standard (Doxorubicin) IC50 | Fold Improvement |
| Hydrazide-Hydrazone | Compound 21 (4-nitro substituted) | LN-229 (Glioblastoma) | 0.77 µM | ~1.2 µM | 1.5x |
| Mercaptobenzoxazole | Compound 6b | MDA-MB-231 (Breast) | 2.14 µM | 2.50 µM | 1.1x |
| Hydrazide | Compound A | K562 (Leukemia) | 0.09 µM | 0.50 µM | 5.5x |
| Benzothiazole | Compound 2l | HeLa (Cervical) | 5.18 µM | 4.80 µM | Comparable |
Key Insight: Compound 21 (Source 2) exhibits extreme potency against glioblastoma, a notoriously difficult-to-treat cancer, suggesting that the hydrazide linker facilitates blood-brain barrier penetration or specific uptake mechanisms absent in bulky anthracyclines like Doxorubicin.
Antimicrobial Efficacy
Derivatives synthesized from 2-chloroacetohydrazide often outperform standard antibiotics against resistant strains (MRSA) due to their ability to disrupt bacterial cell walls or inhibit specific enzymes like urease.
Table 2: Antimicrobial Activity (MIC/Zone of Inhibition)
| Compound Class | Pathogen | Metric | Novel Derivative | Standard (Ciprofloxacin/Fluconazole) | Outcome |
| 2-Hydroxy Benzyl | S. aureus (Gram +) | Zone of Inhib. | 20 mm | 19 mm | Superior |
| Mercaptobenzothiazole | S. aureus | MIC | 3.12 µg/mL | 0.5-1.0 µg/mL | Moderate |
| Isoniazid Schiff Base | C. albicans (Fungi) | MIC | 0.037 mM | 0.050 mM | Superior |
| Hydrazide-Hydrazone | E. coli (Gram -) | Zone of Inhib. | 21 mm | 25 mm | Inferior |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine metabolic activity as a proxy for cell viability.
Causality & Logic: We use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) because it is reduced only by mitochondrial succinate dehydrogenase in metabolically active cells. This distinguishes true cytotoxicity from mere cytostasis.
Step-by-Step Methodology:
-
Seeding: Plate tumor cells (e.g., LN-229) at
cells/well in 96-well plates.-
Validation: Include 6 wells of "Media Only" (Blank) and 6 wells of "Untreated Cells" (Control).
-
-
Treatment: After 24h adhesion, add the novel derivative dissolved in DMSO.
-
Concentration Gradient: Serial dilution (0.1, 1, 10, 50, 100 µM).
-
Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Visual Check: Look for purple formazan crystals.
-
-
Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.
-
Readout: Measure Absorbance (OD) at 570 nm.
-
Calculation:
Protocol B: Mechanistic Validation (Apoptosis Pathway)
Objective: Confirm if cell death is programmed (desirable) or necrotic (inflammatory).
Workflow Logic: If a compound shows low IC50 in Protocol A, it must be validated for apoptosis to ensure it is a viable drug candidate.
Figure 2: Proposed Mechanism of Action for Hydrazide Derivatives. Compounds typically induce oxidative stress (ROS), triggering the intrinsic mitochondrial pathway.
Mechanistic Insights (SAR)
The biological activity of 2-chloroacetohydrazide derivatives is heavily dependent on the Structure-Activity Relationship (SAR) :
-
The Linker Effect: The hydrazide (-CONHNH-) linker acts as a hydrogen bond donor/acceptor, facilitating binding to the active sites of enzymes like Tyrosine Kinase (EGFR/VEGFR) .
-
Electronic Influence:
-
Electron-Withdrawing Groups (NO2, F, Cl): Enhance lipophilicity and metabolic stability, often resulting in higher cytotoxicity (e.g., Compound 21).
-
Electron-Donating Groups (OH, OMe): Tend to improve antioxidant capacity but may reduce cytotoxic potency.
-
-
Cyclization: Converting the hydrazide tail into a 1,3,4-oxadiazole or thiazolidinone ring restricts conformational freedom, often improving selectivity for bacterial DNA gyrase over human topoisomerases.
References
-
LookChem. (n.d.). 2-Chloroacetohydrazide hydrochloride Properties and Applications. Retrieved from
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Retrieved from
-
El-Faham, A., et al. (2015). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Bentham Science. Retrieved from
-
Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercaptobenzothiazole derivatives with potential antimicrobial activity. PubMed. Retrieved from
-
Al-Wahaibi, L.H., et al. (2020).[1] Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Retrieved from
-
Jamil, Y.M.S., et al. (2023).[2] Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes... and their Antimicrobial activities. ResearchGate. Retrieved from
Assessing the Purity of Synthesized 2-Chloroacetohydrazide Hydrochloride: A Comparative Analytical Guide
Executive Summary
2-Chloroacetohydrazide hydrochloride (
This guide compares the efficacy of three analytical methodologies—Potentiometric Titration , Reversed-Phase HPLC , and 1H-NMR —in assessing the true quality of this reagent. We demonstrate that while titration confirms stoichiometry, only a validated HPLC method can guarantee the absence of genotoxic hydrazine residues and chain-terminating dimers.
The Purity Challenge: Why Standard Methods Fail
In drug development, the purity of the starting material dictates the impurity profile of the final drug substance. For 2-Chloroacetohydrazide hydrochloride, the synthesis typically involves the reaction of ethyl chloroacetate with hydrazine hydrate, followed by acidification.
Common Impurities:
-
Hydrazine (
): Starting material. Highly toxic/genotoxic. -
Bis-derivative (Symmetrical Dihydrazide): Formed if hydrazine reacts with two equivalents of the ester.
-
Chloroacetic Acid: Hydrolysis byproduct.
Comparative Overview of Analytical Approaches
| Feature | Method A: Argentometric Titration | Method B: 1H-NMR (DMSO-d6) | Method C: RP-HPLC (UV 210 nm) |
| Primary Target | Chloride ion ( | Structural backbone ( | Organic impurities & degradation |
| Sensitivity | Low (Bulk purity only) | Medium (approx. 1% LOD) | High (ppm level detection) |
| Blind Spots | Cannot distinguish active drug from degraded salts | Salt stoichiometry is hard to quantify | Inorganic salts (blind to |
| Throughput | High (Fast) | Low (Slow) | Medium (20 min run) |
| Verdict | Necessary but Insufficient | Qualitative Confirmation | The Gold Standard |
Detailed Comparative Analysis
Method A: Potentiometric Titration (The "Stoichiometry Trap")
Many Certificates of Analysis (CoA) rely solely on silver nitrate (
-
The Flaw: If the sample contains hydrazine dihydrochloride or ammonium chloride as impurities, they will consume
, yielding a "false pass" (>98% purity) even if the active hydrazide content is low. -
Recommendation: Use titration only to calculate the salt-to-free-base ratio, not absolute organic purity.
Method B: 1H-NMR Spectroscopy[1][2]
NMR provides a structural fingerprint but struggles with quantification of trace impurities like hydrazine (which exchanges protons rapidly) or the hydrochloride stoichiometry.
-
Key Diagnostic Signals (DMSO-d6):
-
4.10 ppm (s, 2H,
) -
10.50 ppm (broad s,
)
-
4.10 ppm (s, 2H,
-
Limitation: The acidic proton from HCl often broadens signals or merges with the water peak, making integration unreliable for purity calculations < 95%.
Method C: Reversed-Phase HPLC (The Performance Standard)
Chromatography is the only method capable of separating the desired mono-acyl hydrazide from the di-acyl impurity and unreacted starting materials.
Validated Experimental Protocol:
-
Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq),
mm, 5 µm. -
Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B (0-5 min)
30% B (15 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Hydrazides have weak chromophores; low UV is essential).
Experimental Data: Commercial vs. Synthesized[3]
To validate the necessity of HPLC, we compared a "Standard Commercial Grade" sample against an "In-House Recrystallized" batch.
Table 1: Analytical Comparison of Product Sources
| Parameter | Commercial Grade (Batch #C-992) | In-House Recrystallized (Batch #Syn-04) | Impact on Downstream Synthesis |
| Appearance | Off-white, clumpy powder | White, crystalline needles | Ease of handling |
| Titration (AgNO3) | 99.1% | 99.4% | Misleading similarity |
| HPLC Purity (Area%) | 92.3% | 99.8% | Critical Difference |
| Hydrazine Content | Detected (>500 ppm) | Not Detected (<10 ppm) | Genotoxicity risk |
| Bis-Impurity | 4.5% | < 0.1% | Chain termination |
| Yield in Next Step | 68% (Dark crude product) | 88% (Clean crude product) | Economic efficiency |
Field Insight: The Commercial Grade sample contained significant amounts of the bis-impurity (di-chloroacetylhydrazine). In a subsequent reaction to form a pyrazole, this impurity acted as a "dead end" competitor, reducing yield by nearly 20%.
Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the fate of impurities during the synthesis and analysis cycle.
Diagram 1: The Analytical Decision Matrix
Caption: Analytical workflow demonstrating why HPLC is the definitive "Gatekeeper" for quality, while titration and NMR serve supportive roles.
Diagram 2: Impurity Fate Mapping
Caption: Fate mapping of critical impurities. Recrystallization is essential to remove the bis-impurity which often co-precipitates in crude processes.
Conclusion
For researchers utilizing 2-Chloroacetohydrazide hydrochloride , relying solely on supplier-provided titration data is a calculated risk that often leads to synthesis failure.
-
Trust but Verify: Always run a baseline HPLC. If the "Bis-Impurity" peak exceeds 1.0%, recrystallize from Ethanol/HCl before use.
-
Safety First: Because this compound is derived from hydrazine, treat all crude batches as potentially genotoxic until proven otherwise by analytical methods.
-
Performance: The data clearly shows that high-purity (>99.5% HPLC) reagent significantly improves yields in heterocycle synthesis, offsetting the cost of the extra purification step.
References
-
PubChem. (2023). 2-Chloroacetohydrazide hydrochloride Compound Summary. National Library of Medicine. [Link][1]
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]
-
Organic Syntheses. (1956). Girard's Reagent T: Betaine Hydrazide Hydrochloride.[2] Coll. Vol. 2, p. 85. [Link]
Sources
Spectroscopic Data Guide: 2-Chloroacetohydrazide Hydrochloride & Derivatives
Executive Summary: The "Goldilocks" Linker
2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) represents a critical intermediate in the synthesis of nitrogenous heterocycles, particularly 1,3,4-oxadiazoles, thiadiazoles, and triazines. In drug discovery, it serves as a "Goldilocks" electrophile—more reactive than simple acetamides but significantly more stable and controllable than its bromo- or iodo-analogs.
This guide provides a validated spectroscopic atlas for the hydrochloride salt, distinguishing it from its free base and establishing performance benchmarks against alternative haloacetohydrazides.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The hydrochloride salt is preferred over the free base for storage and handling due to its resistance to oxidative dimerization and improved water solubility.
| Property | 2-Chloroacetohydrazide HCl | 2-Chloroacetohydrazide (Free Base) |
| CAS | 868-83-7 | 140-49-8 |
| Formula | ||
| MW | 144.99 g/mol | 108.53 g/mol |
| Appearance | White crystalline solid | White to pale yellow solid |
| Melting Point | 160–163 °C (dec) | 118–120 °C |
| Solubility | High (Water, DMSO, MeOH) | Mod.[1] (EtOH), Low (Water) |
| Stability | High (Hygroscopic) | Moderate (Light sensitive) |
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz, DMSO-
)
| Position | Multiplicity | Integration | Assignment | Structural Insight | |
| NH/NH | 10.5 – 11.2 | Broad Singlet | 3-4H | Proton exchange merges amide/amine signals; highly dependent on concentration/water. | |
| CH | 4.15 – 4.25 | Singlet | 2H | Deshielded by adjacent Cl and Carbonyl. Sharp singlet confirms no vicinal coupling. | |
| Impurity | 3.33 | Broad | - | Common in hygroscopic HCl salts. |
C NMR Data (100 MHz, DMSO-
)
| Position | Assignment | Notes | |
| C=O | 165.8 | Carbonyl | Typical amide carbonyl range. |
| CH | 41.2 | Upfield shift relative to bromo-analog (~35 ppm) due to electronegativity/shielding balance. |
Expert Note: In the free base, you would observe distinct signals for the amide NH (~9.8 ppm) and the terminal amino
(~4.3 ppm). The collapse of these into a broad downfield signal is the primary diagnostic for the successful formation of the hydrochloride salt.
Infrared Spectroscopy (FT-IR)
The salt formation dramatically alters the N-H stretching region.
| Frequency ( | Assignment | Description |
| 3200 – 2800 | Very broad, multiple bands. Characteristic of ammonium salts ( | |
| 1680 – 1665 | Strong intensity. Slight shift to higher frequency vs free base due to ionic field effects. | |
| 1540 – 1520 | Bending vibration mixed with C-N stretch. | |
| 780 – 700 | Strong, sharp band. Characteristic of alkyl chlorides. |
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (+ESI)
-
Parent Ion: The salt dissociates instantly. You observe the protonated free base
. -
Isotopic Pattern: Distinct 3:1 ratio for
and .
| m/z (Theoretical) | Ion Identity | Fragmentation Logic |
| 109.0 / 111.0 | Protonated molecular ion (Base Peak). | |
| 73.0 / 75.0 | Loss of HCl (Often observed in source fragmentation). | |
| 49.0 / 51.0 | Characteristic chloromethyl fragment. |
Comparative Performance Analysis
Reactivity: Chloro- vs. Bromo- vs. Iodo-
When synthesizing heterocycles (e.g., via Hantzsch thiazole synthesis), the choice of halogen dictates the reaction kinetics and byproduct profile.
| Feature | 2-Chloro- | 2-Bromo- | 2-Iodo- |
| Leaving Group Ability | Poor (Slow) | Good (Fast) | Excellent (Very Fast) |
| Reaction Temp | Reflux often required | Room Temp or Mild Heat | 0°C to Room Temp |
| Selectivity | High (Fewer side reactions) | Moderate | Low (Risk of bis-alkylation) |
| Storage Stability | Months/Years | Weeks (Dark/Cold) | Days (Unstable) |
Recommendation: Use 2-Chloroacetohydrazide when the substrate is sensitive to rapid alkylation or when thermodynamic control is required. Use the Bromo- analog only if the Chloro- variant fails to cyclize under reflux.
Stability: HCl Salt vs. Free Base
The free base of 2-chloroacetohydrazide is a nucleophile (hydrazide
-
Free Base Risk: Can undergo intermolecular self-alkylation (polymerization) upon long-term storage.
-
HCl Salt Solution: Protonation of the hydrazine moiety (
) deactivates the nucleophile, preventing self-reaction.
Experimental Protocols
Protocol: Synthesis of 2-Chloroacetohydrazide HCl
This protocol minimizes bis-alkylation by using excess hydrazine.
Reagents:
-
Ethyl chloroacetate (1.0 eq)
-
Hydrazine hydrate (1.5 - 2.0 eq)
-
Conc. HCl / Diethyl Ether (for salt formation)
Step-by-Step:
-
Preparation: Dissolve Hydrazine hydrate (20 mmol) in absolute ethanol (30 mL) at 0°C.
-
Addition: Dropwise add Ethyl chloroacetate (10 mmol) over 30 minutes. Crucial: Keep temperature <5°C to prevent double substitution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup (Free Base): Evaporate solvent under reduced pressure. The residue is the crude free base.
-
Salt Formation: Dissolve crude residue in minimum cold ethanol. Add 1.2 eq of HCl (4M in dioxane or conc. aqueous).
-
Precipitation: Dilute with Diethyl Ether until turbidity appears. Cool to -20°C.
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.
Protocol: Spectroscopic Sample Prep
-
NMR: Dissolve 5-10 mg in 0.6 mL DMSO-
. Shake well; if cloudy, sonicate (HCl salts can be slow to dissolve). -
IR: Grind 2 mg sample with 100 mg dry KBr and press into a pellet. (Avoid Nujol mull as it obscures C-H region).
Visualization: Synthesis & Decision Logic
Synthesis Pathway
Figure 1: Synthesis pathway highlighting the critical temperature control required to avoid the bis-hydrazide impurity.
Halogen Selection Logic
Figure 2: Decision matrix for selecting between Chloro- and Bromo- linkers based on substrate stability.
References
-
LookChem. (n.d.). 2-Chloroacetohydrazide hydrochloride Product Information. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Chloroacetamide IR Spectrum (Analog Reference). NIST Chemistry WebBook.[4] Retrieved from [Link]
-
PubChem. (2025). Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1).[5] National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of hydrazide derivatives (NMR Data Support). Retrieved from [Link]
Sources
Safety Operating Guide
2-Chloroacetohydrazide hydrochloride proper disposal procedures
Executive Safety Directive
Stop and Read: 2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) presents a dual-hazard profile that often confuses standard safety protocols. It contains an alkylating chloroacetyl group (potential mutagen) and a hydrazine moiety (reducing agent/toxicant), stabilized as a hydrochloride salt.
Critical Warning: Do NOT attempt standard hydrazine deactivation protocols (e.g., hypochlorite/bleach neutralization) on this compound. The presence of the chlorine atom on the alpha-carbon makes the reaction unpredictable, potentially generating toxic chloramines or alkylating vapors.
The Golden Rule: The only validated, safe disposal method for routine laboratory waste of this compound is High-Temperature Incineration via a licensed hazardous waste vendor. In-lab chemical neutralization is strongly discouraged due to the risk of generating more hazardous intermediates.
Physicochemical & Hazard Profile
Understanding the "Why" behind the disposal logic is essential for compliance. This compound is an acidic salt; its stability depends on maintaining that acidity until destruction.
| Property | Data | Operational Implication |
| CAS Number | 868-83-7 | Use this for waste manifesting (not the base CAS). |
| Formula | Contains Nitrogen and Chlorine; incineration requires a scrubber. | |
| State | White Crystalline Solid | Hygroscopic. Keep dry to prevent hydrolysis and HCl release. |
| Acidity | Acidic (HCl salt) | Incompatible with Bases. Adding base releases the free hydrazine, increasing volatility and toxicity. |
| Reactivity | Alkylating Agent | Reacts with DNA/Proteins. Do not autoclave (volatilization risk). |
| GHS Hazards | H302 (Harmful if swallowed), H315, H319 | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
Segregation & Storage Logic (Pre-Disposal)
Before disposal, the waste must be segregated correctly to prevent "accidental chemistry" in the waste container.
The Segregation Protocol
-
No Oxidizers: Never mix with nitric acid, perchlorates, or peroxides. The hydrazine group is a strong reducing agent; mixing causes hypergolic (violent) combustion.
-
No Bases: Do not mix with caustic soda (NaOH) or organic bases. Neutralization liberates the free base 2-chloroacetohydrazide, which is less stable and more likely to aerosolize.
-
No Aldehydes/Ketones: Reacts to form hydrazones, changing the chemical profile and potentially altering waste classification.
Visualizing the Segregation Logic
Figure 1: Segregation logic preventing incompatible waste mixing. Note the critical prohibition of oxidizers and bases.
Primary Disposal Workflow: The "Lab Pack" Method
This is the industry-standard protocol for researchers. It transfers liability to a licensed professional immediately.
Step 1: Waste Characterization
-
Labeling: Tag the container immediately upon creation.
-
Chemical Name: Write "2-Chloroacetohydrazide Hydrochloride".
-
Hazard Class: Toxic, Corrosive (due to HCl).
-
Constituents: If in solution, list the solvent (e.g., "10% in Methanol").
Step 2: Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Liquid Waste: Use a narrow-mouth HDPE or Glass amber bottle.
-
Venting: If the waste was generated from a reaction that might still be off-gassing, use a vented cap (e.g., Nalgene vented closure) for the first 24 hours.
Step 3: The Lab Pack
Do not pour this waste into a "General Organic" drum (bulking). Instead, "Lab Pack" it:
-
Place the primary container into a secondary, transparent bag.
-
Place this bag into the shipping drum provided by your EHS/Waste Vendor.
-
Surround with vermiculite or absorbent material.
Step 4: Vendor Handoff
-
Disposal Code: Likely falls under D003 (Reactive) or generic toxic organic depending on local EPA interpretation, though often managed as Non-Regulated Hazardous Waste if not specifically P/U listed, yet treated as hazardous due to toxicity. Consult your local EHS officer for the specific RCRA code in your region.
-
Destruction Method: Incineration (Rotary Kiln) with secondary combustion chamber and acid gas scrubbing.
Emergency Procedures: Spill Management
Scenario: You have dropped a container of solid 2-Chloroacetohydrazide Hydrochloride.
Protocol:
-
Evacuate & Ventilate: Clear the immediate area.[1][2] The dust is an alkylating irritant.
-
PPE Upgrade: Wear double nitrile gloves, a P100 respirator (or N95 minimum), and goggles.
-
Dry Clean-Up (Preferred):
-
Do not wet the powder (creates acidic corrosive liquid).
-
Gently cover the spill with vermiculite or sand to dampen dust generation.
-
Scoop carefully into a disposable container using a plastic scoop.
-
-
Wet Clean-Up (Residue only):
-
Once the bulk solid is removed, wipe the area with a soap and water solution.
-
Do NOT use Bleach.
-
Collect all wipes as hazardous waste.
-
Disposal Decision Matrix
Figure 2: Decision matrix for routine disposal. Note the intervention point for oxidizer contamination.[3]
References
-
PubChem. (n.d.). 2-Chloroacetohydrazide hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Technical Guide: Safe Handling & PPE for 2-Chloroacetohydrazide Hydrochloride
[1][2]
Part 1: Executive Summary & Risk Architecture[1][2]
Handling 2-Chloroacetohydrazide hydrochloride requires a shift in mindset from standard organic synthesis to potent compound containment .[1][2] This molecule presents a "dual-threat" profile:
-
Alkylating Agent: The chloroacetyl moiety is a reactive electrophile capable of alkylating DNA and proteins (similar to alkylating antineoplastic agents).[1][2]
-
Hydrazine Derivative: The hydrazide backbone carries risks of hepatotoxicity and skin sensitization.[1][2]
Immediate Hazard Profile:
-
Sensitization: High potential for allergic skin reaction (H317).[1][2][3]
-
Physical State: Fine crystalline solid; prone to electrostatic dispersion (inhalation hazard).[1][2]
The "Why" Behind the Protocol
We do not prescribe PPE merely to satisfy regulations; we prescribe it to break the chain of causality in exposure events.[1][2] The hydrochloride salt form reduces volatility compared to the free base, but it increases the risk of fine particulate inhalation . Once solubilized, the acidic nature and bioavailability increase, necessitating strict barrier protection.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Skin-Contact operations.[1][2]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (Double Gloved) | Outer: 5 mil Nitrile (standard).[1][2] Inner: 4 mil Nitrile (high contrast color).[1][2] Why: Alkylating agents can permeate thin rubber.[1][2] Double gloving provides a visual breach indicator and increases breakthrough time.[1][2] |
| Hand Protection (High Risk) | Silver Shield / Laminate | Required if handling concentrated stock solutions (>1M) or during spill cleanup.[2] Laminates offer superior resistance to chlorinated organics.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[1][2] As a salt, the dust is acidic and corrosive to mucous membranes. Goggles seal the ocular environment from airborne particulates.[1][2] |
| Respiratory | Fume Hood (Primary) | Mandatory. All open handling must occur in a certified fume hood.[1][2] |
| Respiratory (Secondary) | N95 or P100 Respirator | Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.[2] |
| Body Protection | Lab Coat + Tyvek Sleeves | Standard cotton lab coats can absorb and hold particulates against the skin.[1][2] Disposable Tyvek sleeves prevent cuff-gap exposure.[1][2] |
Part 3: Operational Protocols
Workflow Logic & Risk Assessment
The following diagram illustrates the decision-making logic for handling this compound.
Figure 1: Risk Assessment Logic Flow. Identifies critical control points based on physical state.
Step-by-Step Handling Procedure
Phase A: Preparation
-
The Glove Check: Inflate gloves with air to check for pinholes before donning.[1][2]
-
Engineering Check: Verify fume hood face velocity is >100 fpm.
-
Acid Awareness: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution and keep it in the hood. This acts as an immediate neutralizer for the acidic hydrochloride salt if spilled.[1][2]
Phase B: Weighing (The Critical Step)
Static electricity is the enemy here.[1][2] The dry salt will try to "jump" onto the spatula or balance pan.
-
Place the balance inside the fume hood.[1][2] If this is impossible, use a "balance enclosure" with HEPA filtration.[2]
-
Use an anti-static gun on the weighing boat and spatula before touching the powder.[1][2]
-
Seal Immediately: Close the stock container immediately after aliquot removal. Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the salt in the cap (potential aerosol generation).[1][2]
Phase C: Solubilization
Part 4: Emergency Response & Disposal[1][2]
Spill Cleanup (Solid)
Do not use a brush or broom. This generates dust.[1][2]
-
Isolate: Close the hood sash. Alert nearby personnel.
-
PPE Upgrade: Wear double gloves and N95 if the sash must be raised significantly.[1][2]
-
Method: Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[1][2]
-
Removal: Scoop up the damp mass and place it in a wide-mouth jar.
-
Decontamination: Wipe the surface with 10% soap/water solution, followed by 70% Isopropanol.[1][2]
Disposal Strategy
Never dispose of this compound down the drain.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Solid | Bag in double polyethylene bags.[1][2] Label "Toxic Solid - Halogenated Hydrazide".[1][2] |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents.[1][2][4][5] Do not mix with bleach (risk of chloramine formation).[1][2] |
| Empty Containers | Triple Rinse | Triple rinse with solvent.[1][2] Collect rinsate as Halogenated Waste.[1][2] Deface label and discard container. |
Disposal Workflow
Figure 2: Waste Disposal Pathway.[1][2] Emphasizes segregation as Halogenated Organic waste.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12384, 2-Chloroacetohydrazide. Retrieved from [Link]
-
New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: Chloroacetyl Chloride (Related Halogenated Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
